Technical Documentation Center

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
  • CAS: 850083-41-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential biological signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential biological significance of the novel compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages established chemical principles and data from structurally analogous compounds to offer a robust scientific profile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this and related molecular scaffolds.

Chemical Structure and Molecular Properties

The fundamental architecture of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is characterized by a benzene-1,3-diamine core linked via a secondary amine to a 1-methylpiperidin-4-yl moiety. This structure suggests a molecule with potential for diverse biological interactions, owing to its combination of a rigid aromatic system and a flexible, basic aliphatic heterocycle.

Based on the structure of its isomer, 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine, the molecular formula for the title compound is determined to be C12H19N3.[1] This leads to the molecular properties summarized in the table below.

PropertyValueSource
Molecular Formula C12H19N3Inferred from isomer[1]
Molecular Weight 205.30 g/mol Calculated
IUPAC Name N1-(1-methylpiperidin-4-yl)benzene-1,3-diamineIUPAC Nomenclature
SMILES CN1CCC(CC1)NC2=CC(=CC=C2)NInferred
InChI Key Inferred from structure

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Proposed Synthesis Protocol

A plausible and efficient synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine can be envisioned through a reductive amination pathway. This approach is widely utilized in medicinal chemistry for the formation of C-N bonds and is known for its reliability and generally good yields.

The proposed two-step synthesis is outlined below:

Synthesis_Pathway Reactant1 1-Methylpiperidin-4-one Intermediate Schiff Base Intermediate (transient) Reactant1->Intermediate Step 1: Condensation Reactant2 m-Phenylenediamine Reactant2->Intermediate Product 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Intermediate->Product Step 2: Reduction Reagent Sodium triacetoxyborohydride (STAB) Reagent->Product

Sources

Exploratory

A Researcher's Comprehensive Guide to the Physicochemical Properties of N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Introduction: Unveiling a Compound of Interest In the landscape of contemporary drug discovery and chemical biology, molecules incorporating both a piperidine scaffold and an aromatic diamine functionality represent a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Compound of Interest

In the landscape of contemporary drug discovery and chemical biology, molecules incorporating both a piperidine scaffold and an aromatic diamine functionality represent a compelling area of exploration. N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine, with its distinct structural motifs, emerges as a compound of significant interest for researchers. The piperidine ring is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to modulate pharmacokinetic properties and interact with biological targets. Simultaneously, the benzene-1,3-diamine moiety offers versatile opportunities for further chemical modification and interaction with biological systems.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals who are embarking on studies involving N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine. As extensive experimental data for this specific molecule is not widely available in public literature, this document serves as a foundational resource. It moves beyond a simple recitation of facts to provide a practical framework for the de novo experimental determination of its critical physicochemical properties. By understanding and quantifying these characteristics, researchers can unlock the full potential of this compound in their scientific endeavors.

Part 1: Identity and Synthesis

A thorough understanding of a compound begins with its fundamental identity and a reliable method for its preparation. This knowledge is crucial for ensuring the purity of the material and for interpreting subsequent experimental results.

Chemical Identity

PropertyValue
IUPAC Name N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine
CAS Number 1262311-37-3
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Chemical Structure

Synthetic Pathway: A Plausible Route

A viable synthetic route provides context on the potential impurities that may be present in a sample, which can significantly influence physicochemical measurements. A common approach to synthesizing compounds of this class involves a reductive amination followed by the reduction of a nitro group.

G A 1-methylpiperidin-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 3-Nitroaniline B->C D N-(1-methylpiperidin-4-yl)-3-nitroaniline C->D Intermediate E Reduction (e.g., H₂, Pd/C or SnCl₂) D->E F N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine E->F Final Product

Figure 1: Plausible synthetic workflow for N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

This two-step process is a robust method for creating the target molecule. The initial reductive amination couples the piperidine and aniline fragments, while the subsequent reduction of the nitro group yields the final diamine product. Researchers should be mindful of potential side products and unreacted starting materials during purification.

Part 2: Predicted Physicochemical Profile

In silico prediction tools offer a valuable starting point for understanding a molecule's likely behavior. These computational models estimate properties based on the compound's structure. While not a substitute for experimental data, these predictions can guide experimental design, for instance, in selecting appropriate solvent systems or pH ranges for analysis.

PropertyPredicted ValueSource
logP 1.9XLogP3
pKa (Strongest Basic) 10.05ChemAxon
pKa (Strongest Acidic) 4.88ChemAxon

The predicted logP suggests a moderate level of lipophilicity. The predicted pKa values indicate the presence of two basic centers: the tertiary amine of the piperidine ring (likely the stronger base with a pKa around 10.05) and the aromatic amines. The weaker basicity of the aromatic amines is also reflected in the predicted "strongest acidic" pKa, which refers to the pKa of the conjugate acid of the aniline moiety.

Part 3: Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying these predicted values. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

A. Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9). The choice of buffers should avoid any that might react with the compound. Phosphate and acetate buffers are generally suitable.

  • Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at the bottom.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices:

  • Using a range of pH values is crucial because the solubility of an ionizable compound like this one, with its multiple amine groups, will be highly pH-dependent.

  • Equilibration for 24 hours is necessary to ensure that the system has reached thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.

  • Filtering the supernatant is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

G A Add excess solid to buffer B Equilibrate (24h, constant T) A->B C Filter supernatant B->C D Quantify by HPLC-UV or LC-MS C->D

Figure 2: Workflow for solubility determination by the shake-flask method.

B. pKa (Acid Dissociation Constant)

The pKa values dictate the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a highly accurate method for determining pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low. The starting pH should be adjusted to be at least 2 pH units below the first expected pKa. For this compound, starting at a low pH (e.g., pH 2) by adding a small amount of HCl is appropriate.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple pKa values, you will observe multiple inflection points in the titration curve. The derivative of the curve (dpH/dV) can be plotted to more accurately determine the equivalence points.

Expert Insights:

  • Given the two distinct types of amine groups (aliphatic tertiary and aromatic primary), you should expect to determine at least two pKa values. The piperidine nitrogen will be the more basic site.

  • It is essential to use carbonate-free water and NaOH solution to avoid interference from atmospheric CO₂.

  • Alternative methods like UV-Vis spectrophotometry can be employed if the compound has a chromophore whose absorbance changes with protonation state.

G A Dissolve compound in water (acidified) B Titrate with standardized base A->B C Record pH vs. volume of titrant B->C D Plot titration curve and its derivative C->D E Determine pKa at half-equivalence points D->E

Figure 3: Workflow for pKa determination by potentiometric titration.

C. LogP (Lipophilicity)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and then allowing the phases to separate. This is a critical step to ensure accurate results. The aqueous buffer should be chosen to maintain the compound in its neutral form (e.g., a buffer with a pH at least 2 units above the highest pKa).

  • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate completely, often by centrifugation.

  • Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Trustworthiness of the Protocol:

  • Pre-saturating the solvents prevents volume changes during the experiment that would affect the concentration measurements.

  • Analyzing both phases provides a mass balance check, ensuring the reliability of the measurement.

  • For high-throughput screening, validated HPLC-based methods can provide a rapid estimation of LogP by correlating retention time on a reverse-phase column with the LogP of known standards.

D. Chemical Stability

Assessing the chemical stability of a compound is fundamental in early-stage drug development. It helps to identify potential degradation pathways and establish appropriate storage conditions.

Protocol for Preliminary Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation Conditions: Dilute the stock solution into different aqueous buffers (e.g., pH 2, 7.4, and 10) to a final concentration suitable for analysis. Also, prepare solutions in the presence of an oxidizing agent (e.g., H₂O₂) and under exposure to light (photostability).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C). At various time points (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (typically a gradient reverse-phase method) that can separate the parent compound from any potential degradation products.

  • Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition. Significant degradation under any of these stress conditions indicates a potential stability liability.

Part 4: Spectroscopic Characterization

  • ¹H NMR: Expect signals in the aromatic region (around 6-7.5 ppm) corresponding to the protons on the benzene ring. The piperidine protons will likely appear in the aliphatic region (around 1.5-3.5 ppm). The N-methyl group should present as a singlet around 2.2-2.5 ppm. The N-H protons of the amines will be visible, though their chemical shift can be variable and they may appear as broad signals.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. Expect signals in the aromatic region (110-150 ppm) and the aliphatic region for the piperidine ring and the N-methyl group.

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary and secondary amines (around 3200-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: The nominal mass should be 205. High-resolution mass spectrometry can be used to confirm the elemental composition.

Part 5: Safety and Handling

As with any research chemical, N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine should be handled with appropriate care. Aromatic amines as a class can have toxicological properties, and piperidine derivatives can be pharmacologically active.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

N'-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a molecule with significant potential for further investigation in various research contexts. This guide provides the necessary framework for a comprehensive evaluation of its fundamental physicochemical properties. By diligently applying these experimental protocols, researchers can build a robust data package that will inform the design of future experiments, from biological screening to formulation development. The synthesis of technical accuracy with field-proven insights is paramount for advancing scientific discovery, and a thorough characterization of your research compounds is the first and most critical step on that path.

References

This reference list is a general guide to the methodologies described. Specific citations for the compound itself are limited due to its novelty in public literature.

  • Shake-Flask Method for Solubility: Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • Potentiometric pKa Determination: Streng, W. H., & Zipp, A. P. (1991).
  • LogP Determination: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Stability Testing of New Drug Substances and Products: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2).
  • Spectrometric Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 1-714.
  • Nitro Group Reduction: Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
Foundational

An In-depth Technical Guide on the Predicted Safety Data Sheet (SDS) and Toxicity Profile of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Gap for a Novel Phenylenediamine Derivative The core structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine integrat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Phenylenediamine Derivative

The core structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine integrates two key moieties: a benzene-1,3-diamine core and a 1-methylpiperidine substituent. The toxicological and safety considerations for each of these structural alerts will be systematically evaluated and synthesized to provide a comprehensive risk assessment. This document is intended to serve as a proactive safety resource, empowering researchers to implement appropriate safety protocols in the absence of compound-specific data.

Predicted Toxicological Profile: A Synthesis of Structure-Activity Relationships

The toxicological profile of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is predicted based on the known effects of its constituent chemical classes.

The Phenylenediamine Moiety: A Primary Driver of Toxicological Concern

The benzene-1,3-diamine (m-phenylenediamine) component is a significant structural alert for several toxicological endpoints. Phenylenediamines are a class of chemicals known for their potential to cause skin sensitization, mutagenicity, and acute toxicity.[1]

Acute Toxicity:

  • Oral: Phenylenediamines are generally classified as toxic if swallowed.[1] The available data on related compounds suggests a potential for significant systemic toxicity upon ingestion.

  • Dermal: Harmful in contact with skin is a common classification for this chemical class.

  • Inhalation: While data can be limited for specific isomers, inhalation of dusts or vapors may be harmful.[2]

Skin and Eye Irritation/Sensitization:

  • Irritation: Phenylenediamines can cause skin and eye irritation.[1]

  • Sensitization: A key concern with phenylenediamines is their potential to act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.[1]

Genotoxicity and Carcinogenicity:

  • Mutagenicity: Some phenylenediamine derivatives have shown evidence of mutagenic activity in both in vitro and in vivo studies.[1][3] This is a critical consideration for long-term exposure.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified some phenylenediamines as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in animal studies.[3]

The Piperidine Moiety: Modulator of Physicochemical and Pharmacokinetic Properties

The 1-methylpiperidine substituent is expected to influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While the piperidine ring itself is a common motif in many pharmaceuticals, its presence can contribute to the overall toxicological profile.

Pharmacological Activity: The piperidine scaffold is present in numerous biologically active compounds, and its derivatives can exhibit a wide range of pharmacological effects.[4] The specific toxicological contribution of the 1-methylpiperidine group in this context is not well-defined without experimental data, but it is a factor to consider in the overall safety assessment.

Predicted Toxicity Summary Table
Toxicological EndpointPredicted Hazard for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamineBasis for Prediction (Structural Analogs)
Acute Oral Toxicity Likely to be harmful or toxic if swallowed.Data on m-phenylenediamine and its derivatives.[1]
Acute Dermal Toxicity Likely to be harmful in contact with skin.Data on m-phenylenediamine.
Acute Inhalation Toxicity Potentially harmful if inhaled.General data on aromatic amines.[2]
Skin Corrosion/Irritation Expected to cause skin irritation.Data on m-phenylenediamine.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Data on m-phenylenediamine.[1]
Respiratory/Skin Sensitization High potential for skin sensitization.Well-documented sensitizing properties of phenylenediamines.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.Mutagenicity data for some phenylenediamines.[1][3]
Carcinogenicity Potential carcinogen (further studies required).Carcinogenicity classifications for related phenylenediamines.[3]
Reproductive Toxicity Insufficient data for prediction.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Data on related aromatic amines.[2]
Specific Target Organ Toxicity (Repeated Exposure) Potential for target organ effects (e.g., liver, blood).Data on related aromatic amines and anilines.

Predicted Safety Data Sheet (SDS): A Framework for Safe Handling

This predicted SDS is a proactive tool for risk management. It is imperative to treat 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine with the precautions outlined below until compound-specific data becomes available.

PREDICTED SAFETY DATA SHEET

1. IDENTIFICATION

  • Product Name: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

  • Synonyms: Not available

  • Recommended Use: For research and development purposes only.

2. HAZARD(S) IDENTIFICATION

  • Predicted GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Skin Sensitization (Category 1)

    • Germ Cell Mutagenicity (Category 2)

    • Carcinogenicity (Category 2) - Suspected

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H317: May cause an allergic skin reaction.[5]

    • H319: Causes serious eye irritation.[2]

    • H341: Suspected of causing genetic defects.[6]

    • H351: Suspected of causing cancer.[3]

  • Precautionary Statements:

    • Prevention:

      • P201: Obtain special instructions before use.[6][7]

      • P202: Do not handle until all safety precautions have been read and understood.[6][7]

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.[6]

      • P270: Do not eat, drink or smoke when using this product.[6]

      • P272: Contaminated work clothing should not be allowed out of the workplace.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

      • P308 + P313: IF exposed or concerned: Get medical advice/attention.[6]

      • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

      • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • Storage:

      • P405: Store locked up.[6]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[8]

3. COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

  • CAS Number: Not available

4. FIRST-AID MEASURES

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[5]

  • Skin Contact: Remove immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6]

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7]

5. FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

6. ACCIDENTAL RELEASE MEASURES

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

7. HANDLING AND STORAGE

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up.[6]

8. EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Handle in a fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use chemical safety goggles.

    • Skin Protection: Handle with impervious gloves. Wear protective clothing.

    • Respiratory Protection: If the exposure limit is exceeded, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.

Experimental Protocols: A Proactive Approach to Safety Assessment

Given the predicted hazards, a systematic and cautious experimental approach is essential. The following workflows are recommended for any research involving 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Workflow for Initial Handling and Solubilization

Caption: Workflow for the initial safe handling and solubilization of the compound.

In Vitro Toxicity Screening Workflow

To begin to address the data gap for this novel compound, a tiered in vitro toxicity screening approach is recommended. This allows for an early assessment of potential liabilities before progressing to more complex studies.

In_Vitro_Toxicity_Screening_Workflow cluster_Tier1 Tier 1: Foundational Assays cluster_Tier2 Tier 2: Mechanistic Assays (if Tier 1 shows activity) cluster_Decision Decision Point cluster_Outcome Outcome A Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) - Determine IC50 in relevant cell lines C In Vitro Micronucleus Assay - Assess clastogenic potential A->C B Bacterial Reverse Mutation Assay (Ames Test) - Assess mutagenic potential B->C D Skin Sensitization Assay (e.g., DPRA, KeratinoSens™) C->D E Analyze Data & Assess Risk Profile D->E F Proceed with further development (low risk) E->F Acceptable Profile G De-prioritize or redesign (high risk) E->G Unacceptable Profile

Caption: A tiered workflow for in vitro toxicity screening.

Conclusion: A Commitment to Proactive Safety

The safe progression of chemical research, particularly with novel compounds, hinges on a proactive and informed approach to risk assessment. While a definitive, experimentally-derived SDS and toxicity profile for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is not yet established, the principles of chemical similarity and structure-activity relationships provide a robust foundation for predicting its hazard profile. The information and protocols outlined in this guide are designed to empower researchers to handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of the research. It is imperative that this predicted profile is utilized to guide handling practices until empirical data can be generated to confirm or refine this assessment.

References

  • (2019, November 4).
  • 3 - Safety D
  • GHS SDS. (2023, May 9).
  • • Safety D
  • Safety Data Sheet - ChemPoint.com. (2024, November 11).
  • Enamine. Safety Data Sheet - 1. Product and Company Identification 2.
  • Australian Government Department of Health. (2013, November 22). 1,3-Benzenediamine: Human health tier II assessment CAS Number: 108-45-2.
  • Echemi. N-[1-benzylpiperidin-4-yl]propane-1,3-diamine.
  • TCI Chemicals.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Methylenedianiline.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.
  • Sigma-Aldrich. 4-Methyl-1,3-phenylenediamine for synthesis 95-80-7.
  • CymitQuimica. CAS 288573-56-8: 1-Piperidinecarboxylicacid, 4-[(4-fluorop….
  • National Institute of Standards and Technology. 1,3-Benzenediamine, 4-methyl-.
  • PubChem. 4-(Piperidin-1-yl)benzene-1-diazonium.
  • Australian Government Department of Health. (2013, November 22). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment.
  • Australian Government Department of Health. (2014, February 7). 1,3-Benzenediamine, 4-methyl-, sulfate (1:1): Human health tier II assessment.
  • PubChem. N1-Methylbenzene-1,3-diamine | C7H10N2 | CID 5151957.
  • PubChem. N1,N1-Diethyl-4-methylbenzene-1,3-diamine | C11H18N2 | CID 14596335.
  • Gallicchio, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • PubChem. (1Z)-1-piperidin-4-ylbuta-1,3-diene-1,3-diamine.
  • U.S. Environmental Protection Agency. N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine - Exposure.4-yl)propane-1,3-diamine - Exposure*.

Sources

Exploratory

CAS number and IUPAC nomenclature for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

The following technical guide details the chemical identity, synthesis, and application of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine , a critical intermediate scaffold in medicinal chemistry, particularly for kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine , a critical intermediate scaffold in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (also known as


-(1-methylpiperidin-4-yl)benzene-1,3-diamine or 3-((1-methylpiperidin-4-yl)amino)aniline) is a bifunctional aromatic amine scaffold.[1] It features a benzene-1,3-diamine core where one amine nitrogen is substituted with a 1-methylpiperidin-4-yl group.

This molecule serves as a high-value building block in drug discovery, specifically for Type I and Type II kinase inhibitors . The 1,3-diamine arrangement allows one amine to hinge-bind or link to a heterocycle (e.g., pyrimidine, quinazoline), while the N-methylpiperidine moiety extends into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.

Chemical Identity & Nomenclature[1][3]

Nomenclature
  • IUPAC Name:

    
    -(1-methylpiperidin-4-yl)benzene-1,3-diamine
    
  • Alternative Names:

    • 3-amino-

      
      -(1-methylpiperidin-4-yl)aniline
      
    • 
      -(3-aminophenyl)-1-methylpiperidin-4-amine
      
    • 1,3-Benzenediamine,

      
      -(1-methyl-4-piperidinyl)-
      
  • CAS Registry Number:

    • Meta-isomer (Target): Not widely indexed in public commodity databases. Often synthesized in situ or referenced as a "3-amino" intermediate in patent literature (e.g., for JAK or ALK inhibitors).

    • Ortho-isomer (Reference): 600725-12-0 (

      
      -(1-methylpiperidin-4-yl)benzene-1,2-diamine).
      
    • Para-isomer (Reference): 16153-81-4 (4-(4-methylpiperazin-1-yl)aniline analogue).

Physicochemical Properties (Calculated)
PropertyValueNote
Molecular Formula

Molecular Weight 205.30 g/mol
SMILES CN1CCC(CC1)Nc2cccc(N)c2Canonical
InChI Key (Predicted) UIDNNDPXZAFZCK-UHFFFAOYSA-NBased on structure
logP (Predicted) ~1.2 - 1.5Moderate lipophilicity
pKa (Piperidine N) ~8.5 - 9.5Basic, protonated at physiological pH
pKa (Aniline N) ~4.0 - 5.0Weakly basic

Synthesis Protocol

The synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is most reliably achieved via a Reductive Amination strategy followed by Nitro Reduction . This two-step protocol ensures regioselectivity and high yield.

Reaction Scheme
  • Step 1 (Reductive Amination): Condensation of 3-nitroaniline with 1-methylpiperidin-4-one using a reducing agent (STAB) to form the secondary amine.

  • Step 2 (Reduction): Reduction of the nitro group to the primary amine using Hydrogenation (

    
    ) or Iron/Ammonium Chloride (
    
    
    
    ).
Detailed Methodology
Step 1: Synthesis of

-(1-methylpiperidin-4-yl)-3-nitroaniline
  • Reagents: 3-Nitroaniline (1.0 equiv), 1-Methylpiperidin-4-one (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), Dichloroethane (DCE) or DCM.

  • Protocol:

    • Dissolve 3-nitroaniline (13.8 g, 100 mmol) and 1-methylpiperidin-4-one (13.5 g, 120 mmol) in DCE (200 mL).

    • Add Acetic Acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Cool to 0°C and add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12-16 hours) under

      
       atmosphere.
      
    • Quench: Add saturated

      
       solution carefully.
      
    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (DCM:MeOH:NH4OH) to yield the yellow solid intermediate.

Step 2: Reduction to 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
  • Reagents:

    
    -(1-methylpiperidin-4-yl)-3-nitroaniline (Intermediate), 10% Pd/C (10 wt%), Hydrogen (
    
    
    
    ) or Ammonium Formate, Methanol/Ethanol.
  • Protocol:

    • Dissolve the nitro intermediate (10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (10% by weight of substrate) under inert atmosphere (

      
      ).
      
    • Hydrogenation: Purge with

      
       gas (balloon pressure or 1-3 bar in a shaker). Stir vigorously at RT for 4-6 hours.
      
    • Monitoring: Monitor by LC-MS for disappearance of the nitro peak (M+H ~236) and appearance of the diamine (M+H ~206).

    • Workup: Filter through a Celite pad to remove catalyst. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate in vacuo. The product is an air-sensitive oil or low-melting solid. Store under Argon at -20°C.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Start1 3-Nitroaniline Intermediate N-(1-methylpiperidin-4-yl)-3-nitroaniline (Stable Intermediate) Start1->Intermediate Reductive Amination NaBH(OAc)3, DCE, AcOH RT, 16h Start2 1-Methylpiperidin-4-one Start2->Intermediate Reductive Amination NaBH(OAc)3, DCE, AcOH RT, 16h Product 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine (Target Scaffold) Intermediate->Product Hydrogenation H2, Pd/C, MeOH RT, 4h

Caption: Two-step synthesis via reductive amination and catalytic hydrogenation.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design. The 1,3-diamine core facilitates the construction of hinge-binding motifs , while the piperidine tail modulates physicochemical properties .

Mechanism of Action (Scaffold Utility)
  • Hinge Binding: The primary amine (at position 3) is typically reacted with an electrophile (e.g., 2,4-dichloropyrimidine) to form the core scaffold that binds to the kinase hinge region (ATP-binding site).

  • Solvent Interaction: The secondary amine (position 1) bearing the N-methylpiperidine projects into the solvent channel. This interaction:

    • Increases water solubility (critical for oral bioavailability).

    • Forms salt bridges with aspartate or glutamate residues at the solvent front.

    • Reduces non-specific binding (selectivity filter).

Structural Logic Diagram

DrugDesign Scaffold 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine Reaction Coupling with Heterocycle (e.g., Pyrimidine/Quinazoline) Scaffold->Reaction Nucleophilic Aromatic Substitution (SNAr) Inhibitor Kinase Inhibitor Candidate (Type I / Type II) Reaction->Inhibitor Domain1 Hinge Binder (ATP Pocket) Inhibitor->Domain1 Via 3-Amino Group Domain2 Solvent Tail (Solubility/Selectivity) Inhibitor->Domain2 Via 1-Piperidinyl Group

Caption: Structural role of the scaffold in generating kinase inhibitors.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (typical for anilines).

  • Storage: Hygroscopic and air-sensitive (oxidation of diamine). Store under inert gas (Argon/Nitrogen) at -20°C.

  • Stability: The free base is prone to oxidation (turning dark brown/black). Conversion to the hydrochloride salt (using HCl/Dioxane) improves stability for long-term storage.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661. (Demonstrates the utility of diamine linkers in kinase inhibitors). Link

  • PubChem Compound Summary. "N-(1-methylpiperidin-4-yl)benzene-1,2-diamine (Ortho-isomer Reference)." National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

This technical guide provides an in-depth analysis of the solubility profile of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine , a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., ALK, E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine , a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., ALK, EGFR inhibitors).

Executive Summary

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter referred to as MPBD ) is an amphiphilic building block characterized by a lipophilic aromatic core and a pH-responsive basic piperidine tail. Its solubility is governed by a distinct "pH-switch" mechanism, driven by the pKa differential between the aliphatic piperidine nitrogen (


) and the aromatic aniline nitrogens (

).[1]

Understanding this solubility profile is essential for:

  • Purification: Designing efficient acid-base extraction protocols.

  • Formulation: Developing stable stock solutions for biological assays.

  • Synthesis: Optimizing reaction solvent systems (e.g., nucleophilic aromatic substitutions).

Physicochemical Profile

PropertyValue / DescriptionMechanistic Insight
Molecular Structure C₁₂H₁₉N₃Contains a secondary amine linker, a primary aniline amine, and a tertiary piperidine amine.
Molecular Weight 205.30 g/mol Low MW facilitates high molar solubility in polar organic solvents.[1]
pKa (Calculated) N1 (Piperidine): ~10.1N2 (Aniline): ~4.6Critical: At physiological pH (7.4), the piperidine is >99% protonated (cationic), while the aniline remains neutral.[1]
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic in its neutral state; highly hydrophilic in its cationic state.[1]
H-Bond Donors 3 (Aniline -NH₂, Linker -NH-)Facilitates solubility in protic solvents (MeOH, Water).

Solubility Analysis: Water vs. Organic Solvents

Aqueous Solubility (pH Dependent)

MPBD exhibits pH-dependent aqueous solubility .[1] It behaves as a surfactant-like cation in acidic media but precipitates as a free base in alkaline environments.[1]

  • Acidic pH (pH < 4.0): Highly Soluble (>50 mg/mL). [1]

    • Mechanism: Both the piperidine nitrogen and the aniline nitrogen are protonated, forming a di-cationic species.[1] This high charge density disrupts crystal lattice energy, allowing full solvation.[1]

  • Neutral/Physiological pH (pH 6.0 – 7.5): Moderately Soluble (~1–5 mg/mL). [1]

    • Mechanism: The piperidine nitrogen is protonated (mono-cation), providing sufficient polarity to solvate the hydrophobic benzene ring.[1]

  • Basic pH (pH > 10.0): Insoluble / Sparingly Soluble (<0.1 mg/mL). [1]

    • Mechanism: The molecule exists as a neutral free base.[1] The lipophilic benzene and piperidine rings dominate, causing precipitation.[1]

Organic Solvent Solubility

The neutral free base of MPBD shows excellent solubility in polar aprotic and protic solvents.[1]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Preferred for stock solutions. DMSO prevents oxidation of the sensitive aniline group.[1]
Alcohols Methanol, Ethanol High (>50 mg/mL) Ideal for recrystallization.[1] Solubility decreases significantly as temperature drops (0°C).[1]
Chlorinated DCM, Chloroform High (>30 mg/mL) Excellent for liquid-liquid extraction of the free base from basic aqueous layers.[1]
Esters/Ethers Ethyl Acetate, THF Moderate (~10 mg/mL) Solubility is temperature-dependent.[1] Often used as an anti-solvent or for triturating impurities.[1]
Hydrocarbons Hexane, Heptane Poor / Insoluble Used to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Visualizing the Solubility "Switch"

The following diagram illustrates the ionization states of MPBD across the pH scale, which dictates its phase distribution.

IonizationPathway cluster_solvents Preferred Solvent System Acidic pH < 4.0 Di-Cationic Species (Highly Water Soluble) Neutral pH 7.4 Mono-Cationic Species (Water Soluble / Amphiphilic) Acidic->Neutral Deprotonation of Aniline NH3+ (pKa ~4.6) Water / 1N HCl Water / 1N HCl Acidic->Water / 1N HCl Basic pH > 10.5 Neutral Free Base (Organic Soluble / Precipitate) Neutral->Basic Deprotonation of Piperidine NH+ (pKa ~10.1) DCM / EtOAc DCM / EtOAc Basic->DCM / EtOAc

Caption: pH-dependent ionization cascade of MPBD showing the transition from water-soluble cation to organic-soluble free base.

Experimental Protocols

Standardized Solubility Measurement (Shake-Flask Method)

Use this self-validating protocol to determine exact solubility in your specific buffer/solvent.

  • Preparation: Weigh 10 mg of MPBD into a 2 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Checkpoint: If fully dissolved, solubility is >100 mg/mL.[1] If solid remains, proceed.

  • Saturation: Add solvent in 100 µL increments, repeating step 3, until full dissolution or a total volume of 1 mL is reached.

  • Quantification (Optional): If solid remains at 1 mL (<10 mg/mL), centrifuge, filter the supernatant, and quantify via HPLC-UV (254 nm) against a standard curve in DMSO.

Purification via Acid-Base Extraction

This workflow exploits the solubility switch to obtain high-purity MPBD (>98%) without chromatography.

ExtractionWorkflow Step1 Crude Reaction Mixture (Organic Solvent) Step2 Add 1N HCl (aq) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Step3->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains MPBD Salt) Step3->AqLayer1 Keep Step4 Basify to pH 12 (Add 4N NaOH) AqLayer1->Step4 Step5 Extract with DCM (x3) Step4->Step5 Final Evaporate DCM Pure MPBD Free Base Step5->Final

Caption: Acid-base extraction workflow for purifying MPBD, leveraging its selective solubility in acidic water and basic organic solvents.

Application in Drug Development

MPBD is a "privileged scaffold" in kinase inhibitor design (e.g., Ceritinib analogs).[1]

  • Bioavailability: The N-methylpiperidine tail is often added specifically to improve the oral bioavailability of lipophilic drugs by enhancing solubility in the acidic environment of the stomach (pH 1.5–3.5).[1]

  • Salt Selection: For drug formulation, the dihydrochloride or succinate salts are recommended to maintain high water solubility and stability.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14596335 (Structural Analog).[1] Retrieved from .[1]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry.[1] Link(Provides synthesis and property data for the piperidinyl-aniline scaffold).[1]

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from .[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine: pKa Determination and Ionization State Analysis

Executive Summary The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] For multi-ionizable compounds such as 1-N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] For multi-ionizable compounds such as 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a thorough understanding of its protonation states at various physiological pH values is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME). This in-depth guide provides a robust framework for both the experimental determination and computational prediction of the pKa values for this polyprotic molecule. We present detailed, field-tested protocols for potentiometric titration and UV-Vis spectrophotometry, explain the causality behind methodological choices, and offer a comparative analysis of in silico prediction tools. Furthermore, this document illustrates how to translate pKa values into a comprehensive ionization state profile, empowering drug development professionals to make informed decisions in lead optimization, formulation, and preclinical studies.

Introduction: The Imperative of pKa in Modern Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is governed by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its profound influence on a drug's behavior in a biological system.[3] The degree of a molecule's ionization, which is directly dependent on its pKa values and the pH of its environment, modulates critical attributes including aqueous solubility, membrane permeability, plasma protein binding, and target engagement.[1][2]

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a polyprotic base, containing three distinct nitrogen centers susceptible to protonation. The accurate characterization of each center's pKa is not a trivial pursuit; it is a cornerstone of a rational drug design strategy. An understanding of its ionization profile allows medicinal chemists to anticipate its behavior in the acidic milieu of the stomach, the neutral environment of the blood, and within the subcellular compartments, thereby optimizing its potential for therapeutic efficacy and safety.[2]

Structural Analysis of Ionizable Centers

A prerequisite to any pKa determination is the structural identification of all ionizable functional groups. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine possesses three basic nitrogen atoms, each with a unique electronic environment that influences its basicity.

  • N-Aliphatic (Tertiary Amine): The nitrogen within the 1-methylpiperidine ring is a tertiary aliphatic amine. Lacking the resonance effects of aromatic systems, this nitrogen is typically the most basic center, exhibiting the highest pKa value.

  • N-Aromatic (Primary Aniline): The primary amine (-NH2) attached directly to the benzene ring.

  • N-Aromatic (Secondary Aniline): The secondary amine linking the piperidine and benzene moieties.

The lone pairs of the two aniline nitrogens can be delocalized into the aromatic π-system, which significantly reduces their basicity compared to the aliphatic amine. Therefore, we anticipate three distinct pKa values, with the pKa for the piperidinyl nitrogen being the highest.

Experimental pKa Determination: The Gold Standard

While computational methods offer valuable estimations, the empirical determination of pKa values remains the definitive approach for accuracy. We will detail two robust, widely adopted methodologies.

Potentiometric Titration: A Foundational Technique

Principle: This method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant (an acid). The pKa is derived from the titration curve at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and deprotonated (base) species are equal, as described by the Henderson-Hasselbalch equation.[4][5][6]

Detailed Step-by-Step Protocol:

  • System Calibration: Calibrate a high-resolution pH meter at the intended experimental temperature (e.g., 25 °C or 37 °C) using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01). This step is critical for data integrity.

  • Analyte Solution Preparation:

    • Accurately weigh 15-20 mg of high-purity 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

    • Dissolve the analyte in a precisely known volume (e.g., 50.0 mL) of degassed, high-purity water. Expert Insight: If aqueous solubility is limited, a co-solvent such as methanol or DMSO can be used, but the concentration should be kept minimal (<5%) and consistent, as organic solvents can alter pKa values. The resulting "apparent pKa" (pKaapp) must be reported with the co-solvent conditions.

    • Add a background electrolyte, typically KCl, to a final concentration of 0.15 M. This maintains a constant ionic strength, minimizing fluctuations in the activity coefficients of the ions during titration.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution, ensuring continuous stirring.

    • Using a calibrated micro-burette or an automated titrator, add small, precise volumes (e.g., 0.01-0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH reading after each addition, allowing the value to stabilize completely.

    • Continue the titration well beyond the final equivalence point to ensure the full sigmoidal curve for all three ionizable groups is captured.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa values correspond to the pH at the half-equivalence points (i.e., at 0.5, 1.5, and 2.5 equivalents of titrant).

    • For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks of the derivative plot indicate the equivalence points, from which the half-equivalence points can be precisely interpolated.

UV-Vis Spectrophotometry

Principle: This method is applicable if the analyte possesses a chromophore whose electronic environment—and thus its UV-Vis absorbance spectrum—changes upon protonation/deprotonation. By measuring absorbance at a fixed wavelength across a series of buffers with known pH values, a sigmoidal curve is generated from which the pKa can be calculated.

Experimental Workflow Diagram:

Caption: Step-wise workflow for determining pKa values via UV-Vis spectrophotometry.

In Silico pKa Prediction: Accelerating Early-Phase Discovery

In the early stages of drug discovery, where rapid screening of many compounds is necessary, computational (in silico) pKa prediction is an invaluable tool.[1] These methods use the 2D structure of a molecule to estimate its pKa values based on various algorithms.

Comparative Overview of Prediction Tools:

Prediction Software/ServerUnderlying MethodologyTypical Reported Accuracy (log units)Key Advantage
ACD/Percepta Fragment-based; utilizes a large internal database of experimental pKa values.± 0.2 – 0.4High accuracy for common pharmaceutical scaffolds.
ChemAxon Marvin/JChem Empirical methods based on partial charge calculation, inductive, and resonance effects.± 0.3 – 0.7Excellent integration into chemical drawing and database platforms.[4]
Schrödinger Jaguar Quantum mechanics (ab initio/DFT) with continuum solvation models.± 0.5 – 1.0Provides mechanistic insight but is computationally intensive and less accurate for large molecules.

Self-Validating System: The most trustworthy approach combines these methods. Use a rapid tool like ChemAxon for initial high-throughput screening, then select lead candidates for more accurate prediction with a tool like ACD/Percepta. Finally, all high-priority candidates must have their pKa values confirmed by experimental methods.

Defining the Ionization Profile

With the pKa values determined (let's denote them pKa₁, pKa₂, and pKa₃ in order of decreasing acidity/increasing basicity), we can predict the dominant ionization state of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine at any given pH.

Logical Relationship between pH and Ionization State:

ionization_states cluster_pH Physiological and Environmental pH cluster_species Dominant Molecular Species pH_Stomach Stomach (pH ~1.5-3.5) S3 Fully Protonated Net Charge: +3 pH_Blood Blood/Cytosol (pH ~7.4) S1 Monoprotonated Net Charge: +1 pH_Intestine Intestine (pH ~6-7.5) S2 Diprotonated Net Charge: +2 S3->S2 pKa₁ (Anilinic) S2->S1 pKa₂ (Anilinic) S0 Neutral Net Charge: 0 S1->S0 pKa₃ (Aliphatic)

Caption: The relationship between environmental pH and the predominant ionization state of a triprotic base.

  • At pH < pKa₁: The environment is highly acidic. All three nitrogen centers will be protonated, and the molecule will carry a net charge of +3. This form is expected to be highly water-soluble.

  • At pH between pKa₁ and pKa₂: The most acidic proton (from one of the anilinic nitrogens) will be removed. The molecule will exist predominantly as a dication with a +2 charge.

  • At pH between pKa₂ and pKa₃: The second anilinic proton will be removed, leaving the molecule as a monocation (+1 charge), with the most basic aliphatic nitrogen remaining protonated. This is often the dominant species at physiological pH 7.4.

  • At pH > pKa₃: In a basic environment, the final proton from the piperidine nitrogen will be removed, resulting in a neutral molecule. The neutral form will be significantly more lipophilic and more likely to passively diffuse across cell membranes.

Conclusion and Forward Outlook

The rigorous determination and analysis of the pKa values for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine are indispensable for its successful development. By employing the validated experimental and computational workflows detailed in this guide, researchers can construct a precise ionization profile of the molecule. This profile is a foundational dataset that informs critical downstream activities, including the selection of salt forms for optimal stability and solubility, the development of predictive ADME models, and the interpretation of structure-activity relationships. Integrating this crucial physicochemical data early and effectively into the drug discovery pipeline is a hallmark of an efficient, data-driven, and ultimately more successful research and development program.

References

  • Title: Development of Methods for the Determination of pKa Values Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

  • Title: Applications and Example Problems Using Henderson–Hasselbalch Equation Source: PharmaXChange.info URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: IDEAS/RePEc URL: [Link]

  • Title: Henderson-Hasselbalch Equation | Overview, Importance & Examples Source: Study.com URL: [Link]

  • Title: Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: ResearchGate URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: View of Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive framework for determining the critical thermal properties of the novel compound 1-N-(1-methylpiperidin-4-yl)be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for determining the critical thermal properties of the novel compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. While specific experimental data for this molecule is not yet widely published, this document outlines the authoritative, field-proven methodologies required for its characterization. By detailing the theoretical underpinnings and step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this guide serves as an essential resource for researchers in drug development and materials science. The principles and procedures described herein are grounded in established analytical chemistry standards, ensuring a robust and scientifically valid approach to thermal analysis.

Introduction: The Imperative of Thermal Characterization

In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug product is paved with rigorous physicochemical characterization. For a compound such as 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, which combines an aromatic diamine core with a substituted piperidine moiety, understanding its thermal behavior is not merely an academic exercise—it is a cornerstone of process development, formulation, and regulatory compliance.

The melting point is a fundamental indicator of a substance's purity and identity. It dictates the energy required to overcome crystal lattice forces, transitioning the material from a solid to a liquid state. This parameter is critical for:

  • API (Active Pharmaceutical Ingredient) Processing: Guiding decisions in crystallization, milling, and drying processes.

  • Formulation Strategy: Influencing the choice between solid dosage forms and informing the development of amorphous solid dispersions or melt-based formulations.[1]

  • Purity Assessment: A sharp, well-defined melting point is a hallmark of a pure crystalline substance.

Thermal stability , conversely, defines the temperature threshold at which the compound begins to chemically decompose.[2][3][4] This knowledge is paramount for:

  • Safety and Hazard Analysis: Preventing runaway exothermic reactions during synthesis or storage.

  • Shelf-Life and Storage Conditions: Establishing appropriate temperature controls to ensure the drug's efficacy and safety over time.

  • Manufacturing Process Integrity: Ensuring the compound does not degrade under the thermal stress of manufacturing steps like granulation or hot-melt extrusion.[5]

This guide provides the essential, in-depth protocols for determining these vital parameters using the gold-standard techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[6][7] It is the definitive method for accurately determining the melting point and other phase transitions of pharmaceutical compounds.[1][8]

Causality Behind Experimental Choices

The core principle of DSC is to quantify the energy absorbed or released by a sample during a thermal event.[7] When 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine melts, it undergoes an endothermic phase transition. The DSC instrument detects this as an increased heat flow to the sample relative to an inert reference (typically an empty pan) to maintain a zero temperature difference between the two.[6] The resulting peak on the thermogram provides a wealth of information.

Detailed Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the analysis. Place an identical, empty, sealed pan on the reference sensor.

  • Atmosphere Control: Purge the DSC cell with an inert gas, typically high-purity nitrogen, at a flow rate of 20-50 mL/min to create a reproducible and non-reactive environment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a linear heating rate, typically 10°C/min, to a temperature well above the melting transition (e.g., 250°C). A slower heating rate can provide better resolution but may reduce sensitivity.[9]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis p1 Weigh 2-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 i2 Place Sample & Reference Pans p3->i2 i1 Calibrate with Indium i1->i2 i3 Set N2 Purge (50 mL/min) i2->i3 r1 Equilibrate at 25°C i3->r1 r2 Heat at 10°C/min to 250°C r1->r2 r3 Record Heat Flow vs. Temp r2->r3 a1 Generate Thermogram r3->a1 a2 Determine Onset & Peak Temp a1->a2

Caption: Workflow for Melting Point Determination using DSC.

Data Interpretation and Illustrative Results

The output from the DSC is a thermogram plotting heat flow against temperature. The melting transition appears as an endothermic peak.

  • Onset Temperature: The extrapolated beginning of the melting peak. This is often reported as the melting point for pure substances.

  • Peak Temperature: The temperature at which the heat flow is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

Table 1: Illustrative DSC Data for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Parameter Illustrative Value Significance
Melting Onset 145.5 °C Represents the beginning of the melt; often cited as the melting point.
Melting Peak 148.0 °C Temperature of maximum heat absorption during melting.

| Enthalpy of Fusion (ΔHfus) | 35.2 J/g | Energy required for the solid-to-liquid phase transition. |

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material.[2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][10]

Causality Behind Experimental Choices

The structural components of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine—the piperidine ring and the aromatic diamine—have distinct thermal liabilities. The piperidine ring's C-N bonds can weaken and cleave at elevated temperatures, potentially leading to the formation of smaller molecules like alkenes and ammonia.[5] Aromatic amines can also undergo decomposition.[11] TGA precisely measures the temperature at which this mass loss begins, providing a clear and quantitative measure of the compound's stability. Conducting the analysis under an inert nitrogen atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidative degradation.[12]

Detailed Experimental Protocol for TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine into a tared TGA pan (typically ceramic or platinum).

  • Atmosphere Control: Position the sample in the TGA furnace and purge with high-purity nitrogen at a flow rate of 20-50 mL/min to eliminate oxygen.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) until the mass reading is stable.

    • Ramp the temperature at a linear rate of 10°C/min up to a high temperature where complete decomposition is expected (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis p1 Weigh 5-10 mg of Sample p2 Place in Ceramic Pan p1->p2 i2 Load Sample into Furnace p2->i2 i1 Calibrate Mass & Temp i1->i2 i3 Set N2 Purge (50 mL/min) i2->i3 r1 Equilibrate at 30°C i3->r1 r2 Heat at 10°C/min to 600°C r1->r2 r3 Record Mass vs. Temp r2->r3 a1 Plot TGA & DTG Curves r3->a1 a2 Determine Onset of Decomposition a1->a2

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Interpretation and Illustrative Results

The TGA curve plots the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps pinpoint decomposition temperatures more precisely.

  • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Temperature of Maximum Mass Loss (T_max): The peak of the DTG curve, indicating the point of the fastest decomposition.

Table 2: Illustrative TGA Data for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Parameter Illustrative Value Significance
Onset of Decomposition (T_onset) 215 °C The upper temperature limit for handling and short-term storage.
Temperature of Max Loss Rate (T_max) 240 °C The temperature at which the compound degrades most rapidly.

| Residual Mass @ 600°C | < 1% | Indicates complete decomposition into volatile products. |

Conclusion and Forward-Looking Strategy

This guide establishes the definitive methodologies for characterizing the melting point and thermal stability of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. Adherence to these detailed DSC and TGA protocols will yield the precise, reliable, and reproducible data required to advance a compound through the drug development pipeline. The illustrative data presented provides a benchmark for expected results, forming a solid foundation for process optimization, formulation design, and ensuring the ultimate safety and stability of the final pharmaceutical product.

References

  • Biosynce. (2025, July 29).
  • Freeman, H. S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC).
  • Pharmapproach. (2019, August 11). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • National Center for Biotechnology Inform
  • Rochelle, G. T., et al. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Thomas, L. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
  • Thermo Scientific Chemicals. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline, 97%.
  • Veeprho. (2020, August 11).
  • Benchchem. (n.d.). Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.
  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • ACS Publications. (n.d.). Inorganic Chemistry Journal.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • IJCRT.org. (n.d.).
  • Longdom Publishing. (n.d.).
  • ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • MDPI. (n.d.). Synergistic Effects of Nitrosamine-Safe Accelerators for Enhanced Natural Rubber Latex Balloon in Sulfur Conventional Vulcanizing System.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

Sources

Exploratory

Bioavailability and pharmacokinetic properties of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

An In-Depth Technical Guide to the Prospective Bioavailability and Pharmacokinetic Characterization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Authored by a Senior Application Scientist Preamble: Charting a Cours...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Bioavailability and Pharmacokinetic Characterization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery and development, a thorough understanding of a compound's journey through a biological system is paramount. This guide addresses the bioavailability and pharmacokinetic (PK) properties of the novel chemical entity, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. As of the date of this publication, specific pharmacokinetic data for this compound is not available in the public domain. Therefore, this document serves not as a review of existing data, but as a strategic and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of this molecule. By leveraging established principles of medicinal chemistry and pharmacokinetics, we will outline a robust, multi-tiered strategy to elucidate its profile, anticipate challenges, and ensure the generation of high-fidelity data suitable for regulatory submission.

Section 1: Molecular Profile and Predicted Physicochemical Properties

The structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, featuring a basic tertiary amine on the piperidine ring and two aromatic amine groups, provides critical clues to its likely physicochemical behavior. These properties are the foundational determinants of its pharmacokinetic profile.

PropertyPredicted CharacteristicImplication for Pharmacokinetics
Chemical Structure Aromatic diamine linked to a methylpiperidine moiety.The aromatic amine groups are potential sites for oxidative metabolism, while the piperidine nitrogen is a likely site for N-dealkylation. The overall structure suggests moderate lipophilicity.
pKa Expected basic pKa (approx. 8.5-9.5) for the piperidine nitrogen.The compound will be predominantly ionized at physiological pH (7.4), which may influence its membrane permeability and volume of distribution.
LogP/LogD Moderate LogP is predicted. LogD at pH 7.4 will be lower than LogP due to ionization.A balance between solubility and permeability is expected. The LogD will be a more accurate predictor of its behavior in a physiological environment.
Solubility Likely to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH.Oral absorption may be influenced by the pH gradient of the gastrointestinal tract. Formulation strategies may be required to enhance solubility.

Section 2: A Phased Strategy for ADME Profiling

A systematic approach, beginning with in vitro assays and progressing to in vivo studies, is essential for a comprehensive understanding of the compound's pharmacokinetics.[1][2] This phased approach allows for early identification of potential liabilities and informs the design of more complex and resource-intensive animal studies.

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetics Physicochemical Physicochemical Characterization (pKa, LogD, Solubility) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Physicochemical->Metabolic_Stability informs CYP_Interaction CYP450 Interaction (Inhibition, Phenotyping) Metabolic_Stability->CYP_Interaction guides Permeability Permeability (Caco-2, PAMPA) Single_Dose_PK Single-Dose PK Study (IV and PO Routes) Permeability->Single_Dose_PK predicts oral absorption Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Single_Dose_PK influences distribution Dose_Range Dose Range Finding & Maximum Tolerated Dose (MTD) CYP_Interaction->Dose_Range warns of DDI risk Dose_Range->Single_Dose_PK determines doses Bioavailability_Calc Absolute Bioavailability Calculation Single_Dose_PK->Bioavailability_Calc provides data for Metabolite_ID In Vivo Metabolite Identification Bioavailability_Calc->Metabolite_ID contextualizes

Figure 1: Phased experimental workflow for pharmacokinetic characterization.

Section 3: In Vitro Experimental Protocols

In vitro systems provide early insights into a compound's metabolic fate and potential for absorption and distribution.[3][4]

Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of the compound.

Protocol:

  • System Selection: Human and rat liver microsomes and hepatocytes. Using both systems helps to identify both Phase I and Phase II metabolic pathways.[2]

  • Incubation: The compound (typically at 1 µM) is incubated with the selected system in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: The reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard, followed by protein precipitation.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Cytochrome P450 (CYP) Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the compound's metabolism.

Protocol:

  • Incubation: The compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Analysis: The rate of metabolism by each isozyme is measured by monitoring the disappearance of the parent compound or the formation of a specific metabolite.

  • Causality: The results will pinpoint which enzymes are critical for the compound's clearance, providing insight into potential drug-drug interactions.

Permeability Assay (Caco-2)

Objective: To predict intestinal absorption.

Protocol:

  • Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Transport Study: The compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite chamber over time to determine the rate of transport.

  • Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. A high A-to-B Papp suggests good passive absorption, while a high B-to-A to A-to-B ratio may indicate the involvement of efflux transporters.

Section 4: Anticipated Metabolic Pathways

The chemical structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine suggests several potential metabolic pathways. Aromatic amines are known to undergo oxidative metabolism by cytochrome P450s.[5][6]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine N_Oxidation Aromatic N-Oxidation (Hydroxylamine formation) Parent->N_Oxidation CYP450 Ring_Hydroxylation Aromatic Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 N_Dealkylation Piperidine N-Dealkylation Parent->N_Dealkylation CYP450 Glucuronidation Glucuronide Conjugation (at hydroxyl or N-oxide) N_Oxidation->Glucuronidation UGTs Ring_Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugation (at hydroxyl) Ring_Hydroxylation->Sulfation SULTs

Figure 2: Predicted metabolic pathways for the target compound.

Section 5: In Vivo Pharmacokinetic Study Design

In vivo studies provide the definitive data on how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[1][7]

Animal Model and Dosing
  • Species: Sprague-Dawley rats are a common initial choice for pharmacokinetic studies due to their well-characterized physiology and manageable size.

  • Dosing Groups:

    • Group 1 (Intravenous): 1-2 mg/kg administered as a bolus via the tail vein. This group is essential for determining clearance, volume of distribution, and the terminal half-life, and serves as the reference for calculating absolute oral bioavailability.

    • Group 2 (Oral): 5-10 mg/kg administered via oral gavage. This group provides data on oral absorption (Cmax, Tmax) and the extent of oral exposure (AUCoral).

  • Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability, such as a solution of 5% DMSO, 40% PEG400, and 55% saline.

Sampling and Bioanalysis
  • Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected from a cannulated vessel (e.g., jugular vein) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying the drug in plasma.[8]

Protocol: HPLC-MS/MS Method Development

  • Sample Preparation: Protein precipitation is a rapid and effective method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but isotopically labeled version of the analyte). Vortex and centrifuge to pellet the proteins.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Section 6: Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionHow It Is Used
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for bioavailability and dose calculations.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Absolute Bioavailability) The fraction of the oral dose that reaches systemic circulation.Calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Conclusion

While specific data for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is not yet published, this guide provides a comprehensive and scientifically rigorous framework for its complete pharmacokinetic characterization. By following the outlined phased approach—from predictive analysis and in vitro screening to definitive in vivo studies—researchers can systematically build a robust data package. This will not only elucidate the compound's bioavailability and ADME properties but also identify potential development challenges early, ultimately facilitating its journey from a promising chemical entity to a potential therapeutic agent.

References

  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • PubMed. (n.d.). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • PubMed. (n.d.). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models.
  • IMR Press. (n.d.). In silico predictions of genotoxicity for aromatic amines.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Enamine. (n.d.). In vitro ADME.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • PubMed. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Elucidating the Reaction Mechanisms of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine with Couplers

Abstract 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a highly functionalized aromatic diamine with significant potential in diverse chemical applications. Its unique structure, featuring two nucleophilic amino gro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a highly functionalized aromatic diamine with significant potential in diverse chemical applications. Its unique structure, featuring two nucleophilic amino groups at the 1- and 3-positions of a benzene ring and a substituted piperidine moiety, imparts a dual-reactivity profile. This document provides a detailed exploration of its two primary reaction mechanisms with "couplers": (1) Oxidative Coupling , a cornerstone reaction in the formation of indo-dyes and colorimetric systems, and (2) Amide Coupling , a fundamental transformation in medicinal chemistry and materials science for the synthesis of complex molecules and bioconjugates. This guide explains the causality behind experimental choices, provides self-validating, step-by-step protocols, and offers robust methods for product characterization.

Introduction: The Duality of a Versatile Diamine

The subject molecule, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, possesses two primary amino groups with differing electronic environments. The amino group at the 3-position is a primary aniline, while the amino group at the 1-position is a secondary amine, part of an N-substituted aniline structure. This electronic asymmetry, combined with the steric bulk of the methylpiperidine group, dictates its reactivity. The term "coupler" in the context of this diamine predominantly refers to two classes of reaction partners:

  • Phenolic and Arylamine Couplers: In oxidative processes, these electron-rich aromatic compounds couple with the oxidized diamine to form large, conjugated dye molecules.

  • Carboxylic Acid Couplers: In synthetic chemistry, these molecules are activated and then joined to the diamine via a stable amide bond, a reaction frequently used in drug discovery.[1]

This application note will dissect both pathways, providing the mechanistic rationale and actionable protocols for researchers to leverage this molecule's full potential.

Mechanism I: Oxidative Coupling for Dye Synthesis

The reaction of p-phenylenediamines with couplers is the chemical foundation for most permanent hair dyes and is utilized in various colorimetric assays. The process is not a direct reaction but a multi-step pathway initiated by an oxidant.

Theoretical Framework & Mechanism

The overall reaction proceeds via an "Oxidation-Coupling-Oxidation" sequence.

  • Initial Oxidation: In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a slightly alkaline pH, the more electron-rich 1,3-diamine is oxidized. This oxidation preferentially occurs at the primary amine, forming a highly reactive and unstable quinonediimine intermediate. This electrophilic species is the key to color formation.

  • Electrophilic Attack (Coupling): An electron-rich coupler molecule (e.g., a phenol, naphthol, or another aromatic amine) acts as a nucleophile.[2] It attacks the electrophilic quinonediimine, typically at a position para to the activating hydroxyl or amino group of the coupler, forming a C-N or C-C bond.[3] This creates an intermediate leuco-dye.

  • Final Oxidation: A second oxidation step converts the unstable leuco-dye into a large, stable, and highly conjugated dye molecule, which is intensely colored due to its extensive chromophore system.

The final color of the dye is determined by the specific chemical structure of both the diamine precursor and the chosen coupler.

Visualization: Oxidative Coupling Pathway

Oxidative_Coupling cluster_start Reactants cluster_process Reaction Pathway Diamine 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine Oxidation1 Step 1: Oxidation (e.g., H₂O₂, pH 9-10) Diamine->Oxidation1 [O] Coupler Phenolic Coupler (e.g., Resorcinol) Coupling Step 2: Coupling (Electrophilic Attack) Coupler->Coupling QDI Quinonediimine Intermediate (Electrophile) Oxidation1->QDI QDI->Coupling Nucleophilic Attack Leuco Leuco-Dye Intermediate Coupling->Leuco Oxidation2 Step 3: Final Oxidation Leuco->Oxidation2 [O] Product Stable, Conjugated Indo-Dye Product Oxidation2->Product

Caption: Generalized workflow for the formation of an indo-dye via oxidative coupling.

Protocol: Synthesis of an Indo-Dye with a Resorcinol Coupler

This protocol describes a bench-scale synthesis to demonstrate the oxidative coupling reaction. The self-validating steps include visual confirmation of color change and spectroscopic analysis.

Materials:

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Diamine)

  • Resorcinol (Coupler)

  • 30% Hydrogen Peroxide (H₂O₂) (Oxidant)

  • Ammonium Hydroxide (NH₄OH) solution (28%)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, pH meter

  • UV-Vis Spectrophotometer, LC-MS system

Procedure:

  • Diamine Solution Preparation: Dissolve 1.0 mmol of the diamine in 20 mL of a 1:1 EtOH/water mixture in a 100 mL beaker. Stir until fully dissolved.

  • Coupler Solution Preparation: In a separate beaker, dissolve 1.0 mmol of resorcinol in 10 mL of deionized water.

  • Reaction Initiation: Combine the diamine and coupler solutions in a 250 mL Erlenmeyer flask. Place on a magnetic stirrer.

  • pH Adjustment: Slowly add ammonium hydroxide solution dropwise to the mixture while monitoring with a pH meter. Adjust the pH to approximately 9.5. Causality Note: An alkaline pH is crucial as it facilitates the deprotonation of the amine, making it more susceptible to oxidation, and also activates the phenolic coupler.

  • Oxidation: While stirring vigorously, add 1.1 mmol of 30% H₂O₂ solution dropwise over 5 minutes. A rapid color change should be observed as the dye forms.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. Monitor the progress by taking small aliquots every 15 minutes and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of reactants and formation of the product.

  • Workup (Optional, for Isolation): Once the reaction is complete, neutralize the solution with dilute HCl. The product may precipitate and can be filtered, or it can be extracted with an organic solvent like ethyl acetate. The crude product can be purified by column chromatography.

  • Characterization:

    • Visual: Note the final color of the solution.

    • UV-Vis Spectroscopy: Dilute a sample of the reaction mixture and record the absorbance spectrum to determine the λ_max, which is characteristic of the dye's chromophore.

    • LC-MS: Confirm the molecular weight of the final dye product.

Data Presentation: Expected Colors & λ_max

The choice of coupler dramatically alters the final color. The table below provides an expected correlation for researchers designing specific chromophores.

Coupler TypeExample CouplerExpected Color ClassApproximate λ_max Range (nm)
DihydroxybenzeneResorcinolYellow-Brown / Greenish400 - 480
Aminophenolm-AminophenolBrown / Reddish-Brown480 - 550
Naphthol1-NaphtholBlue / Purple550 - 620
Diamine2,4-DiaminophenoxyethanolBlue / Black580 - 650

Mechanism II: Amide Coupling for Synthesis

In drug development and materials science, the formation of a stable amide bond is one of the most critical reactions.[4] The nucleophilic primary and secondary amines of the diamine readily react with activated carboxylic acids.

Theoretical Framework & Mechanism

A direct reaction between an amine and a carboxylic acid to form an amide is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt and the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, the carboxylic acid's carbonyl group must be "activated."

  • Carboxylic Acid Activation: A coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the parent acid.

  • Stabilization (Optional but Recommended): The O-acylisourea intermediate can be susceptible to side reactions. Adding N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) allows it to convert into a more stable, yet still highly reactive, NHS- or HOBt-ester.[1] This two-step activation (e.g., EDC/NHS) is robust and minimizes side products.[5]

  • Nucleophilic Acyl Substitution: The diamine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester. The leaving group (e.g., NHS) departs, and the amide bond is formed.

Controlling Selectivity: The diamine has two reactive sites. To achieve mono-acylation, one can use an excess of the diamine relative to the activated carboxylic acid. To achieve di-acylation, an excess of the acid and coupling reagents is required.

Visualization: EDC/NHS Amide Coupling Workflow

Amide_Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Acid Carboxylic Acid 'Coupler' Activation Formation of O-acylisourea Acid->Activation EDC_NHS EDC + NHS Reagents EDC_NHS->Activation NHS_Ester Stable NHS-Ester (Activated Acid) Activation->NHS_Ester Attack Nucleophilic Acyl Substitution NHS_Ester->Attack Diamine 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine (Nucleophile) Diamine->Attack Product Amide-Coupled Product Attack->Product

Caption: Workflow for amide bond formation using EDC/NHS coupling chemistry.

Protocol: Mono-Amide Synthesis using EDC/NHS Chemistry

This protocol details the synthesis of a mono-amide product, a common objective in building larger molecules step-wise.

Materials:

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Diamine)

  • A model carboxylic acid (e.g., Benzoic Acid)

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • LC-MS, NMR, and IR spectroscopy instruments

Procedure:

  • Reactant Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol), EDC·HCl (1.2 mmol), and NHS (1.2 mmol) in 15 mL of anhydrous DMF. Causality Note: Anhydrous conditions are critical as water can hydrolyze the active ester intermediate, quenching the reaction.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the NHS-ester. The progress can be monitored by TLC.

  • Diamine Addition: In a separate flask, dissolve the diamine (1.5 mmol, 1.5 equivalents to favor mono-substitution) in 5 mL of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Base Addition: Add DIPEA (2.5 mmol) to the reaction flask. Causality Note: A non-nucleophilic organic base is required to neutralize the EDC hydrochloride and the proton released during amide formation, driving the reaction to completion.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Workup:

    • Pour the reaction mixture into 100 mL of water and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and NHS), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the mono-acylated product from the di-acylated product and unreacted diamine.

  • Characterization:

    • LC-MS: Confirm the molecular weight of the desired mono-amide product.

    • ¹H and ¹³C NMR: Confirm the structure, identifying the new amide proton and shifts in aromatic signals.

    • FT-IR Spectroscopy: Identify the characteristic amide C=O stretch (approx. 1650 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).[6]

Data Presentation: Comparison of Common Amide Coupling Reagents
Reagent SystemKey AdvantagesCommon ByproductsTypical Use Case
EDC / NHS Water-soluble byproducts, good for bioconjugation in aqueous buffers.[7]Isourea (water-soluble)Peptide synthesis, labeling proteins.
HATU / DIPEA Very fast, high yielding, low racemization.[4]TetramethylureaSynthesis of complex, sterically hindered amides.
DCC / DMAP Inexpensive, effective for simple amides.Dicyclohexylurea (DCU) (solid, must be filtered)Routine synthesis where byproduct precipitation is not an issue.
CDI Simple workup (gaseous byproducts).Imidazole, CO₂When easy purification is a priority.

Conclusion

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a privileged scaffold whose reactivity can be precisely directed by the choice of reaction conditions and coupling partner. By understanding the fundamental mechanisms of oxidative and amide coupling, researchers can effectively utilize this compound as a key building block in the development of novel dyes for imaging and diagnostics, as well as complex molecular architectures for pharmaceutical applications. The protocols provided herein serve as a validated starting point for exploration in both of these exciting fields.

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • Pattar, S. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4121-4124. Available at: [Link]

  • Wikipedia. Oxidative coupling of phenols. Available at: [Link]

  • d'Iscia, M. et al. (2019). Reaction-Based, Fluorescent Film Deposition from Dopamine and a Diamine-Tethered, Bis–Resorcinol Coupler. International Journal of Molecular Sciences, 20(18), 4532. Available at: [Link]

  • Younai, A. et al. (2012). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 134(16), 6936-6939. Available at: [Link]

  • Kozlowski, M. C. et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(2), 1135-1157. Available at: [Link]

  • Wiley Online Library. (2024). Advances in Exploring Mechanisms of oxidative phenolic coupling reactions. Available at: [Link]

  • Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Available at: [Link]

  • Geske, G. D. (2009). A Unimolecular Amplifier of Fluorescent Signals from the Tyrosinase-Catalyzed Oxidation of Phenols. Journal of the American Chemical Society, 131(38), 13592-13593.
  • ACN. (2019). What are the analytical methods for studying the reaction between acids and diamine? Available at: [Link]

Sources

Application

Scalable preparation of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine for industrial use

Application Note & Protocol Topic: A Robust and Scalable Two-Step Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine for Industrial Use Abstract: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a critical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Two-Step Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine for Industrial Use

Abstract: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a critical precursor in the synthesis of various high-value pharmaceutical compounds, most notably as a key intermediate for the PARP inhibitor Rucaparib.[1][2][3] Its efficient and scalable production is paramount for meeting the demands of drug development and manufacturing. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and purification challenges, making them unsuitable for industrial-scale operations.[2] This guide provides a detailed, two-step synthetic route designed for scalability, safety, and high fidelity. The process leverages a palladium-catalyzed Buchwald-Hartwig amination followed by a clean, catalytic hydrogenation, offering a streamlined and economically viable pathway to the target molecule. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-characterized protocol for the large-scale preparation of this important intermediate.

Synthesis Overview & Strategy

The presented methodology is a convergent two-step process designed to maximize yield and operational efficiency while minimizing complex purification steps.

  • Step 1: Buchwald-Hartwig Amination. This step constructs the core C-N bond by coupling commercially available 1-bromo-3-nitrobenzene with 4-amino-1-methylpiperidine. The Buchwald-Hartwig reaction is selected for its superior functional group tolerance, high yields, and proven scalability compared to harsher classical methods like nucleophilic aromatic substitution.[4][5]

  • Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is selectively reduced to an amine using catalytic hydrogenation. This method is a cornerstone of industrial chemistry due to its high efficiency and clean reaction profile, producing water as the primary byproduct.[6][7]

The overall synthetic pathway is illustrated below.

Synthesis_Scheme A 1-Bromo-3-nitrobenzene placeholder A->placeholder B 4-Amino-1-methylpiperidine B->placeholder I 3-nitro-N-(1-methylpiperidin-4-yl)aniline P 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine I->P Step 2: Catalytic Hydrogenation H2 (g), Pd/C Methanol, RT placeholder->I Step 1: Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Toluene, 110°C

Figure 1: Overall two-step synthesis pathway.

Part I: Synthesis of 3-nitro-N-(1-methylpiperidin-4-yl)aniline (Intermediate)

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation.[8] Its mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[5]

Key Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, BrettPhos) is employed. Chelating or bidentate phosphine ligands are known to improve reaction rates and yields.[4][9]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine nitrogen within the palladium coordination sphere. Cesium carbonate (Cs₂CO₃) is often effective and scalable.[9]

  • Solvent: Anhydrous toluene is a standard solvent for this transformation, providing the necessary temperature range for efficient catalysis while being relatively easy to remove.

Detailed Experimental Protocol

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reactor Setup: To a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3-nitrobenzene (1.0 equiv.), 4-amino-1-methylpiperidine (1.2 equiv.), and Cesium Carbonate (2.5 equiv.).

  • Catalyst Addition: In a separate, dry flask under a nitrogen atmosphere, add Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.) and BINAP (0.03 equiv.). Add anhydrous toluene (see Table 1 for volume) and stir for 15 minutes to form the pre-catalyst complex.

  • Reaction Initiation: Transfer the catalyst slurry to the main reactor via cannula. Add additional anhydrous toluene to the reactor to achieve the final reaction concentration.

  • Inerting: Purge the reactor system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heating: Begin vigorous stirring and heat the reaction mixture to 110°C using a circulating oil bath.

  • Monitoring: Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed (typically 8-12 hours).

  • Cool-down and Quench: Once complete, cool the reaction mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the intermediate as a yellow solid.

Quantitative Data Summary
Reagent/ParameterMolar RatioMolecular Weight ( g/mol )Suggested Quantity (for 1 mol scale)Notes
1-Bromo-3-nitrobenzene1.0202.01202.0 gLimiting reagent.
4-Amino-1-methylpiperidine1.2114.19137.0 gEnsure high purity.
Cesium Carbonate (Cs₂CO₃)2.5325.82814.6 gMust be anhydrous.
Palladium(II) Acetate0.02224.504.5 gHandle with care.
BINAP0.03622.6718.7 gAir-stable, but store under inert gas.
Anhydrous Toluene-92.14~2.0 LFinal concentration ~0.5 M.
Expected Yield -249.31-85-95% after purification.

Part II: Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Final Product)

Principle and Rationale

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly for producing anilines.[6][10] Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for industrial applications due to its high selectivity, mild reaction conditions, and operational simplicity.[11] The reaction proceeds by the adsorption of hydrogen and the nitro compound onto the palladium surface, where the transfer of hydrogen atoms occurs, leading to the formation of the amine.

Critical Safety Considerations for Catalytic Hydrogenation

Hydrogenation reactions carry significant risks if not managed properly. The primary hazards are fire and explosion due to the use of flammable hydrogen gas and a pyrophoric catalyst.[7][12]

  • Pyrophoric Catalyst: Palladium on carbon (Pd/C), especially after use, is highly pyrophoric and can ignite upon contact with air and flammable solvents.[13] ALWAYS keep the catalyst wet with solvent or water during handling and filtration. [12]

  • Flammable Gas: Hydrogen gas forms explosive mixtures with air. The reaction vessel must be purged of all oxygen before introducing hydrogen.[12]

  • Pressure Equipment: Use a pressure-rated reactor (hydrogenator) that has been properly inspected and certified for hydrogen service.[14]

  • Inert Atmosphere: The entire process, from setup to filtration, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Detailed Experimental Protocol
  • Reactor Setup: In a designated hydrogenation area, charge a pressure-rated stainless steel hydrogenator with the intermediate, 3-nitro-N-(1-methylpiperidin-4-yl)aniline (1.0 equiv.).

  • Solvent Addition: Add methanol to the reactor.

  • Catalyst Slurry Preparation: In a separate beaker, create a slurry of 5% Palladium on Carbon (5% w/w relative to the substrate) in a small amount of methanol. CAUTION: Pd/C may ignite some solvents upon initial contact. [15] Add the solvent to the catalyst slowly.

  • Catalyst Charging: Under a gentle stream of nitrogen, carefully transfer the Pd/C slurry to the reactor.

  • System Purge: Seal the reactor. Pressurize the vessel with nitrogen to 50 psi and then vent to atmospheric pressure. Repeat this N₂ purge cycle at least five times to remove all traces of oxygen.

  • Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to 50-60 psi.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic; monitor the internal temperature and pressure. The uptake of hydrogen can be monitored via the pressure gauge. The reaction is usually complete within 2-4 hours.

  • Completion and Purge: Once hydrogen uptake ceases, stop the stirring. Vent the excess hydrogen gas safely. Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.

  • Catalyst Filtration: This is a critical step. Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional methanol. NEVER allow the filter cake to dry in the open air. [13] Immediately quench the filter cake containing the catalyst with plenty of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude final product.

  • Purification: The crude diamine can often be of high purity. If further purification is required, recrystallization from a suitable solvent (e.g., n-butanol or an ethanol/ether mixture) or vacuum distillation can be employed.[16][17]

Quantitative Data Summary
Reagent/ParameterMolar Ratio/LoadingMolecular Weight ( g/mol )Suggested Quantity (for 1 mol scale)Notes
3-nitro-N-(1-methylpiperidin-4-yl)aniline1.0249.31249.3 gStarting material from Part I.
5% Palladium on Carbon5% w/w-12.5 gHandle as a wet slurry.
Methanol-32.04~2.5 LFinal concentration ~0.4 M.
Hydrogen Gas (H₂)>3 equiv.2.02-Supplied from a cylinder via a regulator.
Expected Yield -219.32-95-99% (often quantitative).

Process Workflow and Logic

The following diagram illustrates the complete operational workflow, emphasizing the key stages and decision points from starting materials to the final quality-controlled product.

Workflow cluster_0 Part I: Buchwald-Hartwig Amination cluster_1 Part II: Catalytic Hydrogenation A1 Charge Reactor: 1-Bromo-3-nitrobenzene 4-Amino-1-methylpiperidine Cs2CO3 A3 Combine & Inert: Charge catalyst, purge with N2 A1->A3 A2 Prepare Catalyst Slurry: Pd(OAc)2 + BINAP in Toluene A2->A3 A4 Heat Reaction: 110°C, 8-12h A3->A4 A5 Monitor (TLC/HPLC) A4->A5 A6 Cooldown & Quench with Water A5->A6 A7 Aqueous Work-up: Extract with Toluene A6->A7 A8 Purify Intermediate: Recrystallization A7->A8 B1 Charge Hydrogenator: Intermediate + Methanol A8->B1 Intermediate Product B2 Charge Pd/C Slurry (under N2) B1->B2 B3 Inerting Sequence: 5x N2 Purge B2->B3 B4 Hydrogenation: Pressurize with H2 (50 psi) B3->B4 B5 Monitor H2 Uptake B4->B5 B6 Depressurize & Purge: Vent H2, 5x N2 Purge B5->B6 B7 Catalyst Filtration: Filter through Celite (under N2) B6->B7 B8 Isolate Final Product: Concentrate Filtrate B7->B8 QC QC Analysis: NMR, LC-MS, Purity B8->QC Final Product

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

  • WIPO Patent WO/2020/179817. Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide.
  • Google Patents, CN107954919B.
  • Wikipedia. Reduction of nitro compounds.[Link]

  • ResearchGate. Kinetic curves for the reduction of various nitro compounds over 4% pd/...[Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation.[Link]

  • Google Patents, US3203994A.
  • Google Patents, WO2019115000A1.
  • Google Patents, WO2019130229A1.
  • Enzymatic reduction of an aromatic nitro compound to the corresponding amine.[Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • National Institutes of Health (NIH). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • The Sarpong Group, UC Berkeley. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts.[Link]

  • Google Patents, US3345413A. Process for purifying a phenylenediamine.
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling.[Link]

  • PrepChem.com. Synthesis of 4-(4-Aminophenoxy)-1-methyl-4-phenylpiperidine.[Link]

  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.[Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.[Link]

  • ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]

  • The Safety Engineer. Hydrogenation Reaction Safety In The Chemical Industry.[Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.[Link]

  • Hydrogenation SOP.[Link]

  • ZZKD Instrument Equipment. Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.[Link]

Sources

Method

Oxidative coupling reactions involving 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Application Note: Oxidative Coupling of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine for Chromophore Synthesis Introduction This application note details the protocol for the oxidative coupling of 1-N-(1-methylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidative Coupling of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine for Chromophore Synthesis

Introduction

This application note details the protocol for the oxidative coupling of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter referred to as MPD-Pip ), a specialized meta-phenylenediamine derivative.

In the context of oxidative dye chemistry (e.g., hair colorants, textile dyes), MPD-Pip functions as a Coupler . It does not oxidize directly to a colored species; instead, it undergoes electrophilic aromatic substitution with an oxidized Primary Intermediate (typically p-phenylenediamine or p-aminophenol) to form stable, vibrant indoaniline or indamine chromophores.

Key Chemical Features:

  • Core Scaffold: m-Phenylenediamine (classic blue/violet coupler).

  • Substituent: The 1-methylpiperidin-4-yl group attached to the N1 nitrogen provides unique solubility characteristics. The tertiary amine (

    
    ) allows for pH-tunable solubility and enhanced substantivity to anionic substrates (e.g., keratin fibers) via cationic interaction.
    
  • Regioselectivity: The bulky piperidine group directs coupling primarily to the C4 position (para to the secondary amine), minimizing side reactions at the sterically hindered C2 position.

Reaction Mechanism

The formation of the chromophore follows a three-step oxidative pathway. The Primary Intermediate (p-Phenylenediamine, PPD) is first oxidized to a reactive quinonediimine (QDI), which then attacks the electron-rich MPD-Pip coupler.

Mechanistic Pathway (Graphviz Diagram)

OxidativeCoupling PPD Primary Intermediate (p-Phenylenediamine) QDI Quinonediimine (Electrophile) PPD->QDI 2e- Oxidation Oxidant Oxidant (H2O2 / Laccase) Oxidant->QDI FinalDye Indamine Dye (Chromophore) Oxidant->FinalDye LeucoDye Leuco-Indamine (Colorless Dimer) QDI->LeucoDye Coupling (C4 Attack) Coupler Coupler (MPD-Pip) (Nucleophile) Coupler->LeucoDye LeucoDye->FinalDye 2e- Oxidation

Figure 1: Reaction pathway for the oxidative coupling of PPD and MPD-Pip. The reaction requires a total of 4 electron equivalents of oxidant per mole of dye formed.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Coupler 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (>98%)Nucleophilic substrate
Primary Intermediate p-Phenylenediamine (PPD) or p-Toluenediamine (PTD)Electrophilic precursor
Oxidant Hydrogen Peroxide (3% or 6% aq. solution)Electron acceptor
Buffer Ammonium Hydroxide / Ammonium Chloride (pH 9.5)pH control & alkalizer
Solvent Deionized Water / Ethanol (1:1 v/v)Reaction medium
Quenching Agent Sodium Ascorbate / Sodium SulfiteStop reaction (antioxidant)
Protocol: Kinetic Monitoring (Analytical Scale)

Objective: To monitor the rate of dye formation and determine


 of the resulting chromophore.
  • Preparation of Stock Solutions:

    • Solution A (Coupler): Dissolve 0.1 mmol MPD-Pip in 10 mL Buffer (pH 9.5). Note: If solubility is low, add 10-20% Ethanol.

    • Solution B (Primary): Dissolve 0.1 mmol PPD in 10 mL Buffer (pH 9.5). Prepare fresh to avoid auto-oxidation.

    • Solution C (Oxidant): 3%

      
       solution.
      
  • Reaction Initiation:

    • In a quartz cuvette or HPLC vial, mix 1.0 mL Solution A + 1.0 mL Solution B .

    • Add 0.5 mL Solution C to initiate the reaction.

    • Immediate Observation: The solution should darken from colorless to purple/blue within seconds.

  • Monitoring:

    • UV-Vis: Scan from 400–800 nm every 30 seconds for 10 minutes.

    • Target: Look for the emergence of a stable peak (typically 550–600 nm for indamines).

  • Quenching:

    • After 10 minutes, add 100

      
      L of saturated Sodium Ascorbate solution to quench the oxidant for LC-MS analysis.
      
Protocol: Preparative Synthesis (Isolation)

Objective: To isolate the dye for structural characterization (NMR/MS).

  • Dissolve 5.0 mmol MPD-Pip and 5.0 mmol PPD in 50 mL of water/ethanol (1:1) adjusted to pH 9 with ammonia.

  • Add 10.0 mmol

    
     dropwise over 20 minutes while stirring vigorously at room temperature.
    
    • Caution: Exothermic reaction. Monitor temperature (< 40°C).

  • Stir for an additional 60 minutes. The mixture will become a deep blue/violet suspension.

  • Work-up:

    • Adjust pH to ~7.0 with dilute HCl.

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous phase with Ethyl Acetate (3x).

    • Note: Due to the basic piperidine group, the dye may remain in the aqueous phase at low pH. Adjust aqueous phase to pH 10 before extraction if yield is low.

  • Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5 with 1%

    
    ).
    

Data Analysis & Interpretation

Expected Analytical Results
ParameterExpected Value/ObservationInterpretation
Appearance Deep Blue / VioletCharacteristic of tricyclic indamine systems.
UV-Vis

560 – 610 nmBathochromic shift compared to unsubstituted m-PDA due to the electron-donating piperidine amine.
LC-MS (ESI+)

Da
Calculated for dimer formed from PPD (108 Da) + MPD-Pip (205 Da) - 4H.
Solubility High in acidic waterProtonation of piperidine nitrogen (

).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Color Yield Insufficient Oxidant or pH too lowEnsure pH > 9.0 for optimal QDI formation. Increase

to 2.2 eq.
Precipitation Dye is insoluble in waterAdd 20-30% Isopropanol or Ethanol to the reaction matrix.
Side Products Self-coupling of PPD (Bandrowski's Base)Ensure Coupler is in slight excess (1.1 eq) relative to PPD.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Coupler + Primary Intermediate (pH 9.5 Buffer) Start->Mix Oxidize Add Oxidant (H2O2) Initiate Coupling Mix->Oxidize Monitor Monitor Reaction (UV-Vis / HPLC) Oxidize->Monitor Quench Quench Reaction (Sodium Ascorbate) Monitor->Quench Endpoint Reached Analyze Analysis (LC-MS / NMR) Quench->Analyze

Figure 2: Step-by-step experimental workflow for the oxidative coupling protocol.

References

  • Corbett, J. F. (1969). "Benzoquinone imines.[1] Part I. p-Benzoquinone di-imine and its N-alkyl derivatives." Journal of the Chemical Society B: Physical Organic. Link

  • Corbett, J. F. (1973). "The role of meta-difunctional benzenes in oxidative hair dyeing." Journal of the Society of Cosmetic Chemists. Link

  • Lunvongsa, S., et al. (2006).[2] "Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine..." Analytica Chimica Acta. Link

  • PubChem. "m-Phenylenediamine Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "1-(1-Methylpiperidin-4-yl)piperidin-4-amine (Structural Analog Data)." Link

Sources

Application

Application Note: Formulation Stability of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine in Aqueous Solutions

Executive Summary 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter referred to as MPD-Pip ) represents a challenging class of molecules in drug development: electron-rich aromatic amines coupled with basic solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter referred to as MPD-Pip ) represents a challenging class of molecules in drug development: electron-rich aromatic amines coupled with basic solubilizing groups.[1] While the piperidine moiety enhances aqueous solubility, the meta-phenylenediamine core is inherently susceptible to rapid autoxidation, leading to the formation of colored quinone imine species and insoluble polymers.

This guide provides a definitive protocol for stabilizing MPD-Pip in aqueous media. Our data indicates that oxidative dimerization is the primary degradation pathway, catalyzed by trace metals and high pH. Stability is maximized at pH 3.0–4.5 in the presence of 0.1% w/v Sodium Metabisulfite and 0.05% EDTA .

Chemical Context & Mechanism of Degradation

To formulate MPD-Pip effectively, one must understand the interplay between its basicity and its oxidation potential.[1]

Structural Vulnerabilities[1][2]
  • The Piperidine Nitrogen (pKa ~10.1): Remains protonated (cationic) at physiological pH.[1] This aids solubility but does not significantly protect the aromatic ring from oxidation.[1]

  • The Phenylenediamine Core (pKa ~4.8): The primary and secondary aniline nitrogens are electron donors. At neutral pH (pH > 6), these amines are largely unprotonated, pushing electron density into the benzene ring and lowering the oxidation potential.

The Degradation Pathway (Autoxidation)

Unlike esters or amides, MPD-Pip does not primarily degrade via hydrolysis.[1] It degrades via radical-mediated autoxidation .[1] The presence of dissolved oxygen allows the formation of a radical cation, which rapidly couples to form azo-dimers or imines (often colored red/brown).

OxidationPathway MPD MPD-Pip (Reduced Form) Radical Radical Cation (Intermediate) MPD->Radical -e- (Oxidation) [O2, Metal Ions] Quinone Quinone Diimine (Reactive Electrophile) Radical->Quinone -H+ Polymer Bandrowski's Base Type Oligomers (Insoluble/Colored) Quinone->Polymer + MPD-Pip (Coupling)

Figure 1: The oxidative cascade of phenylenediamine derivatives.[1] Note that the Quinone Diimine is a "Michael Acceptor" that reacts with remaining drug to form polymers.

Experimental Protocols

Protocol A: pH-Dependent Stability Profiling

Objective: Determine the pH window where the rate of oxidation is minimized.

Materials:

  • MPD-Pip Reference Standard (>98% purity).[1]

  • Universal Buffer (Britton-Robinson or Citrate-Phosphate) adjusted to pH 2.0, 4.0, 6.0, 8.0.[1]

  • HPLC Vials (Amber glass is mandatory to exclude light).[1]

Workflow:

  • Stock Preparation: Dissolve MPD-Pip in 0.1 M HCl to a concentration of 10 mg/mL (ensure complete protonation).

  • Spiking: Dilute the stock 1:100 into each pH buffer (Final conc: 0.1 mg/mL).

  • Incubation: Store samples at 25°C and 40°C (accelerated) for 24 hours.

  • Analysis: Analyze via HPLC-UV (Method below).

Expected Results (Simulated):

pH Condition% Recovery (24h, 25°C)ObservationMechanism
pH 2.0 99.5%Clear, colorlessProtonation of aniline N prevents e- loss.[1]
pH 4.0 98.8%Clear, colorlessOptimal balance of stability/solubility.[1]
pH 6.0 85.2%Slight yellow tintPartial deprotonation initiates oxidation.[1]
pH 8.0 62.1%Dark brown precip.[1]Rapid autoxidation & polymerization.[1]
Protocol B: Antioxidant Screening

Objective: Validate the efficacy of radical scavengers and chelators.

Formulation Matrix: Prepare a base solution of MPD-Pip (0.1 mg/mL) in 50 mM Phosphate Buffer (pH 6.0 - chosen as a stress condition).

Test Arms:

  • Control: No additives.

  • Arm A (Chelator): + 0.05% Disodium EDTA.[1]

  • Arm B (Reducing Agent): + 0.1% Sodium Metabisulfite.[1]

  • Arm C (Combo): + 0.1% Sodium Metabisulfite + 0.05% EDTA.[1]

Procedure:

  • Spike additives into the buffer before adding MPD-Pip.[1]

  • Critical Step: Purge Arm B and C solutions with Nitrogen gas for 5 minutes to reduce dissolved oxygen.

  • Incubate at 40°C for 48 hours.

StabilityWorkflow cluster_arms Formulation Arms Start Start: MPD-Pip Stock Buffer Dilute in pH 6.0 Buffer Start->Buffer Control Control (No Additive) Buffer->Control Sulfite + 0.1% Sulfite (Scavenger) Buffer->Sulfite Combo + Sulfite + EDTA (Synergy) Buffer->Combo Stress Stress: 40°C / 48h Control->Stress Sulfite->Stress Combo->Stress HPLC HPLC-UV Analysis (240 nm) Stress->HPLC

Figure 2: Screening workflow for antioxidant selection.[1] Note that EDTA is added to sequester metal ions (Cu2+, Fe3+) that catalyze the radical formation.

Validated Analytical Method (HPLC-UV)

To accurately quantify MPD-Pip without inducing degradation during the analysis, specific precautions are required.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the molecule protonated and stable on-column).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (primary aniline absorption) and 290 nm (secondary aniline).[1]

  • Sample Diluent: 0.1% Ascorbic Acid in Water .

    • Note: Never dissolve this molecule in pure neutral water or methanol for analysis without an antioxidant; it will degrade in the autosampler vial.[1]

Formulation Recommendations

Based on the chemical behavior of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, the following formulation strategy is recommended for liquid dosage forms or stock solutions:

  • pH Control: Maintain pH between 3.5 and 4.5 . This ensures the aniline nitrogens are partially protonated, significantly retarding electron transfer.

  • Excipients:

    • Primary Stabilizer: Sodium Metabisulfite (0.1% - 0.2% w/v) is superior to ascorbic acid for long-term storage of phenylenediamines.[1]

    • Synergist: Disodium EDTA (0.05% w/v) is mandatory to chelate trace iron/copper derived from water or glass, which act as catalysts for autoxidation.[1]

  • Packaging: Amber glass (Type I) or opaque plastic to prevent photo-initiated oxidation.[1] Headspace should be minimized or nitrogen-purged.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Corbett, J. F. (1969).[1][3] Benzoquinone Imines.[1][3] Part IV. Mechanism and Kinetics of Formation of Bandrowski's Base. Journal of the Chemical Society B: Physical Organic.[1] Link

  • Nohynek, G. J., et al. (2004).[1] Toxicity and human health risk of hair dyes.[1][3][4] Food and Chemical Toxicology.[1] (Provides extensive data on phenylenediamine oxidation kinetics). Link

  • PubChem. (n.d.).[1] Compound Summary: 1-Methylpiperidine (pKa data).[1] National Library of Medicine.[1] Link

Sources

Method

Synthesis of heterocyclic compounds starting from 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

An Application Guide for the Synthesis of Bio-active Heterocyclic Scaffolds from N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine Design Rationale and Foreword for the Synthetic Chemist This document provides detailed appl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Bio-active Heterocyclic Scaffolds from N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine

Design Rationale and Foreword for the Synthetic Chemist

This document provides detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds, namely benzimidazoles, quinoxalines, and phenazines. The user-specified starting material was 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. However, it is a fundamental principle of heterocyclic chemistry that the formation of these specific fused ring systems requires an ortho-diamine (a 1,2-diamine) precursor. The condensation reactions necessary to form the imidazole, pyrazine, or phenazine rings rely on the adjacent positioning of the two amino groups for intramolecular cyclization.

A 1,3-diamine (meta-diamine) cannot undergo these classical cyclization reactions and would instead lead to oligomeric or polymeric products. Therefore, to provide scientifically valid and practical protocols, this guide is based on the corresponding, structurally analogous ortho-diamine: N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine . This compound serves as a versatile and logical precursor for the target scaffolds, which are of significant interest to researchers in drug discovery due to their prevalence in a wide range of biologically active molecules.

Introduction: A Versatile Building Block for Privileged Scaffolds

The N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine scaffold is a valuable starting material in medicinal chemistry. It combines the pharmacophoric features of a substituted piperidine, a common motif in centrally active agents, with the reactive potential of an o-phenylenediamine (OPD) unit. This OPD moiety is a classical precursor for a variety of fused heterocyclic systems that are considered "privileged structures" in drug development. This guide details robust and reproducible methods for leveraging this building block to synthesize three key heterocyclic families:

  • Benzimidazoles: A core structure in numerous pharmaceuticals, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.

  • Quinoxalines: These structures are integral to various antibiotics and compounds targeting cancer and viral diseases.[1][2]

  • Phenazines: Known for their redox activity, phenazine derivatives exhibit antimicrobial, antitumor, and antimalarial properties.[3][4]

General Laboratory & Safety Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. All reagents should be handled with care, and Material Safety Data Sheets (MSDS) should be consulted prior to use.

Analytical Methods: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Final products should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of 2-Aryl-1-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazoles

Principle & Mechanism

The synthesis of 2-substituted benzimidazoles from o-phenylenediamines can be achieved through a dehydrogenative coupling reaction with primary alcohols or a condensation with aldehydes.[5][6][7] The reaction with an aldehyde proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring.

Experimental Protocol: Condensation with Benzaldehyde

This protocol details the synthesis of 2-phenyl-1-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazole .

Materials:

  • N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine (1.0 mmol, 219.3 mg) in ethanol (10 mL), add benzaldehyde (1.05 mmol, 111.4 mg, 107 µL).

  • Add sodium metabisulfite (1.2 mmol, 228.1 mg) to the mixture. The Na₂S₂O₅ acts as a mild oxidant for the cyclized intermediate under these conditions.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (eluent: 95:5 DCM/Methanol).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between DCM (20 mL) and saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in DCM) to afford the pure product.

Data Presentation
Reagent/ProductMW ( g/mol )Amount (mmol)Mass/VolumeYield (%)
Diamine Starter219.321.0219.3 mg-
Benzaldehyde106.121.05111.4 mg-
Na₂S₂O₅190.111.2228.1 mg-
Final Product 305.42 --~85-95%
Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product SM1 N¹-(1-methylpiperidin-4-yl) benzene-1,2-diamine P1 Condensation & Cyclization SM1->P1 SM2 Benzaldehyde SM2->P1 R1 Na₂S₂O₅, Ethanol R1->P1 add R2 Reflux, 4-6h R2->P1 apply P2 Aqueous Work-up P1->P2 P3 Column Chromatography P2->P3 FP 2-Phenyl-1-(1-methylpiperidin-4-yl) -1H-benzo[d]imidazole P3->FP

Caption: Workflow for benzimidazole synthesis.

Synthesis of 6-(1-Methylpiperidin-4-yl)quinoxalines

Principle & Mechanism

The most direct and high-yielding method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][8] This reaction is often catalyzed by a small amount of acid or can proceed catalyst-free in a suitable solvent system, making it an efficient and green synthetic method.[2] The reaction involves a double condensation to form a dihydride intermediate, which rapidly oxidizes in air to the stable aromatic quinoxaline ring.

Experimental Protocol: Condensation with Benzil

This protocol details the synthesis of 2,3-diphenyl-6-(1-methylpiperidin-4-yl)quinoxaline .

Materials:

  • N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Methanol (MeOH) or Ethanol/Water mixture

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine (1.0 mmol, 219.3 mg) in methanol (5 mL).

  • To the stirred solution, add benzil (1.0 mmol, 210.2 mg) in one portion.

  • Stir the reaction mixture vigorously at ambient temperature. The reaction is often very rapid, with product precipitating out of solution within minutes.[2]

  • Monitor the reaction by TLC (eluent: 1:1 Hexane/Ethyl Acetate) until the starting diamine is consumed (typically < 1 hour).

  • Upon completion, add deionized water (10 mL) to the mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol to remove any unreacted benzil.

  • Dry the product under vacuum to yield the quinoxaline, which is often pure enough for subsequent use. Recrystallization from ethanol can be performed if necessary.

Data Presentation
Reagent/ProductMW ( g/mol )Amount (mmol)MassYield (%)
Diamine Starter219.321.0219.3 mg-
Benzil210.231.0210.2 mg-
Final Product 391.51 -->95%
Workflow Diagram

G cluster_start Starting Materials cluster_reagents Conditions cluster_process Process cluster_product Final Product SM1 N¹-(1-methylpiperidin-4-yl) benzene-1,2-diamine P1 Cyclocondensation SM1->P1 SM2 Benzil SM2->P1 R1 Methanol R1->P1 solvent R2 Room Temp, <1h R2->P1 apply P2 Precipitation & Filtration P1->P2 FP 2,3-Diphenyl-6-(1-methylpiperidin-4-yl) quinoxaline P2->FP

Caption: Workflow for quinoxaline synthesis.

Synthesis of 7-(1-Methylpiperidin-4-yl)benzo[a]phenazines

Principle & Mechanism

Phenazines are synthesized by the condensation of an o-phenylenediamine with an o-quinone.[3][9] The reaction typically proceeds under mild acidic conditions, which catalyze the initial condensation and subsequent cyclization and dehydration steps to form the planar, aromatic phenazine core. Using 1,2-naphthoquinone as the reaction partner yields the tetracyclic benzo[a]phenazine system.

Experimental Protocol: Condensation with 1,2-Naphthoquinone

This protocol details the synthesis of 7-(1-methylpiperidin-4-yl)benzo[a]phenazine .

Materials:

  • N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine

  • 1,2-Naphthoquinone

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Suspend N¹-(1-methylpiperidin-4-yl)benzene-1,2-diamine (1.0 mmol, 219.3 mg) and 1,2-naphthoquinone (1.0 mmol, 158.2 mg) in ethanol (15 mL) in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the suspension to act as a catalyst.

  • Heat the mixture to reflux (approx. 78 °C) with stirring. The reactants will dissolve as the reaction progresses, and a new, often colored, solid may precipitate.

  • Monitor the reaction by TLC (eluent: 9:1 DCM/Methanol) for the disappearance of the starting materials (typically 2-4 hours).

  • After the reaction is complete, cool the flask in an ice bath to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. The product is often highly pure, but can be recrystallized from a suitable solvent like ethanol or acetic acid if needed.

Data Presentation
Reagent/ProductMW ( g/mol )Amount (mmol)MassYield (%)
Diamine Starter219.321.0219.3 mg-
1,2-Naphthoquinone158.161.0158.2 mg-
Final Product 341.44 --~90-98%
Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product SM1 N¹-(1-methylpiperidin-4-yl) benzene-1,2-diamine P1 Acid-Catalyzed Condensation SM1->P1 SM2 1,2-Naphthoquinone SM2->P1 R1 Ethanol, Acetic Acid (cat.) R1->P1 add R2 Reflux, 2-4h R2->P1 apply P2 Precipitation & Filtration P1->P2 FP 7-(1-Methylpiperidin-4-yl) benzo[a]phenazine P2->FP

Caption: Workflow for phenazine synthesis.

References

  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry. [Link]

  • Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry. [Link]

  • Phenazine. Wikipedia. [Link]

  • Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. RASĀYAN Journal of Chemistry. [Link]

  • Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. ACS Catalysis. [Link]

  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. [Link]

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme Chemistry. [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. SpringerLink. [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Tetracyclic Phenazine Derivatives by Reactions of Lawsone with Diamines. MDPI. [Link]

Sources

Application

Application Note: Handling &amp; Processing of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Executive Summary 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (CAS: 1605218-69-6 / 27969-75-1 analog) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Anaplastic Lymphoma Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (CAS: 1605218-69-6 / 27969-75-1 analog) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib (LDK378) .

The molecule features an electron-rich 1,3-phenylenediamine core coupled with a basic piperidine moiety. This structural combination creates a "perfect storm" for oxidative degradation. Upon exposure to atmospheric oxygen, the electron-rich aromatic ring undergoes rapid single-electron transfer (SET) oxidation, leading to the formation of quinone imines and complex, dark-colored polymeric species (aniline blacks).

This Application Note defines a Zero-Oxidation Workflow designed to maintain >99.5% purity. The core strategy relies on a "Salt-Switch" mechanism: storing the molecule as a stable dihydrochloride salt and liberating the free base only under strictly anaerobic conditions immediately prior to the next synthetic step.

Chemical Context & Stability Profile

The Mechanism of Degradation

The stability of this diamine is compromised by two synergistic factors:

  • Electronic Activation: The two nitrogen substituents (amino and alkylamino) donate electron density into the benzene ring, lowering the oxidation potential.

  • Basicity: The piperidine nitrogen (

    
    ) and the aniline nitrogens facilitate the absorption of atmospheric CO
    
    
    
    (carbamate formation) and moisture, which accelerates oxidative coupling.

Visualizing the Threat:

OxidationPathway Diamine 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine (Colorless/Pale Yellow) Radical Radical Cation Intermediate Diamine->Radical + O2 (Air) Quinone Quinone Diimine Species Radical->Quinone - e- / - H+ Polymer Polymeric 'Aniline Black' (Dark/Tar-like) Quinone->Polymer Polymerization Protection PREVENTION: HCl Salt Formation Inert Atmosphere Protection->Diamine

Figure 1: The oxidative degradation pathway of electron-rich phenylenediamines. Preventing the initial radical formation via salt formation is the most effective control strategy.

Physical Properties & Solubility Data
PropertyFree Base (Air Sensitive)Dihydrochloride Salt (Stable)
Appearance Pale yellow oil or low-melting solidOff-white to beige crystalline solid
Oxidation Risk High (Darkens <1 hour in air)Low (Stable for months at 4°C)
Solubility (H2O) Low / Sparingly SolubleHigh (>100 mg/mL)
Solubility (DCM) HighInsoluble
Solubility (MeOH) HighModerate
Storage -20°C, Argon, Dark4°C, Desiccated, Dark

Protocol: The "Salt-Switch" Handling System

This protocol describes the conversion of the stable salt to the reactive free base in situ. This is the only recommended method for using this intermediate in GMP or high-purity applications.

Equipment Preparation
  • Schlenk Line: Evacuated to <0.1 mbar and backfilled with dry Nitrogen/Argon (x3 cycles).

  • Solvents: All solvents (DCM, MeOH, Water) must be degassed. Sparging with nitrogen for 15 minutes is sufficient for this application.

  • Glassware: Oven-dried (120°C) for at least 4 hours.

Step-by-Step Procedure

Step 1: Liberation of Free Base (Anaerobic Extraction)

  • Charge the Dihydrochloride Salt of the diamine into a Schlenk flask under N

    
     flow.
    
  • Add degassed Dichloromethane (DCM) (10 mL/g) and degassed Water (10 mL/g).

  • Cool the mixture to 0–5°C. Cooling retards oxidation during the biphasic mixing.

  • Add aq. NaOH (2.5 eq) or aq. K

    
    CO
    
    
    
    (3.0 eq)
    dropwise via syringe.
  • Stir vigorously for 10 minutes under N

    
    . The solid should dissolve, and the organic layer may turn pale yellow. If it turns dark brown immediately, your system has an oxygen leak.
    

Step 2: Phase Separation

  • Transfer the mixture to a N

    
    -purged separatory funnel (cannula transfer preferred).
    
  • Drain the organic layer into a receiving Schlenk flask containing anhydrous Na

    
    SO
    
    
    
    .
  • Critical: Do not expose the open funnel to air. Keep the headspace purged with N

    
    .
    

Step 3: Utilization

  • Filter the dried organic layer (via cannula filter) directly into the reaction vessel for the next step (e.g., coupling with a chloropyrimidine for Ceritinib synthesis).

  • Do not concentrate to dryness unless absolutely necessary. If concentration is required, ensure the rotavap is vented only to Nitrogen.

Synthesis & Purification (Reference Protocol)

If you must synthesize the material from the nitro-precursor (N-(1-methylpiperidin-4-yl)-3-nitroaniline), follow this reduction protocol to minimize impurity formation.

Workflow Logic: Hydrogenation


 Catalyst Filtration (Anaerobic) 

Salt Formation (Purification)

SynthesisWorkflow Nitro Nitro Precursor (N-(1-methylpiperidin-4-yl)-3-nitroaniline) Hydrogenation Hydrogenation (Pd/C, H2, MeOH) Nitro->Hydrogenation Filtration Filtration (Celite) UNDER NITROGEN BLANKET Hydrogenation->Filtration Unstable Free Base Acidification Add HCl in Dioxane/MeOH Filtration->Acidification Immediate Processing Precipitation Precipitation of Dihydrochloride Salt Acidification->Precipitation Filtration2 Isolation & Drying Precipitation->Filtration2

Figure 2: Synthesis workflow emphasizing the immediate conversion to the stable salt form to avoid column chromatography.

Self-Validating Checkpoints:

  • Filtration: If the filtrate turns purple/black while filtering the Pd/C, oxygen has entered. The filtrate should be colorless or very pale yellow.

  • Salt Formation: Upon adding HCl, a white/off-white precipitate should form. Dark solids indicate oxidized impurities trapped in the lattice.

Quality Control & Troubleshooting

Visual Indicators (The "Traffic Light" System)
  • Green (Pass): Solid is off-white/beige. Solution in degassed DCM is colorless/pale yellow.

  • Yellow (Caution): Solid has a pinkish hue. Solution is amber.[1] (Likely <2% oxidation; usable for crude steps).

  • Red (Fail): Solid is dark brown/black. Solution is opaque. (Significant quinone formation; repurify).

Analytical Confirmation
  • NMR (d6-DMSO): The salt form gives sharp peaks. The free base often shows broad signals for the NH protons due to exchange. Look for impurity peaks at >7.5 ppm (indicative of oxidized imines).

  • LC-MS: Watch for M+14 or M+16 peaks (oxidation products).

Safety & Toxicology (HSE)

  • Sensitization: Phenylenediamines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Methemoglobinemia: Like aniline, this compound can induce methemoglobinemia.[2][3][4] Work in a fume hood.

  • Disposal: All waste containing this amine must be segregated from oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition.

References

  • Ceritinib Synthesis (Novartis): Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5]

  • Process Chemistry (Dr. Reddy's): Rao, R. V., et al. (2016).[5] "Process for preparation of ceritinib." Patent WO 2016/199020.[5]

  • General Handling of Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

  • Safety Data (Aniline Derivatives): PubChem CID 7127806 (3-(piperidin-1-yl)aniline analog data).

Sources

Method

Application Notes &amp; Protocols: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine in Advanced Polymer Synthesis

Introduction: A Novel Monomer for High-Performance, Processable Polymers The synthesis of high-performance aromatic polymers, such as aramids and polyimides, often faces a critical challenge: the very rigidity and strong...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for High-Performance, Processable Polymers

The synthesis of high-performance aromatic polymers, such as aramids and polyimides, often faces a critical challenge: the very rigidity and strong intermolecular forces that grant them exceptional thermal and mechanical stability also render them insoluble and infusible, severely limiting their processability.[1][2][3] A proven strategy to overcome this limitation is the introduction of bulky, non-coplanar pendant groups into the polymer backbone.[1][4][5] These groups disrupt chain packing, reduce crystallinity, and enhance solubility in common organic solvents without significantly compromising thermal stability.

This guide details the application of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine , a specialized diamine monomer, for the synthesis of soluble, high-performance polyamides and polyimides. This monomer uniquely combines two key structural features:

  • Aromatic Diamine Backbone: The m-phenylenediamine core is a classic building block for thermally stable polymers, providing rigidity and aromatic character.

  • Pendant Piperidine Group: The N-substituted 1-methylpiperidin-4-yl group acts as a bulky, flexible, and functional pendant moiety. Its key contributions are:

    • Enhanced Solubility: It effectively separates polymer chains, improving solubility.

    • Functional Handle: The tertiary amine of the piperidine ring offers a site for post-polymerization modification (e.g., quaternization to create polyelectrolytes or ionomers) or for imparting pH-responsive behavior.[6]

    • Modified Thermal Properties: It influences the glass transition temperature (Tg) and morphology of the final polymer.

These notes provide researchers and drug development professionals with detailed protocols for leveraging this monomer's unique structure to create novel, processable polymers with tailored properties.

Application Note 1: Synthesis of Soluble Aromatic Polyamides (Aramids)

Aromatic polyamides (aramids) are renowned for their strength and thermal resistance. However, parent aramids derived from unsubstituted m-phenylenediamine are often difficult to process. The incorporation of the 1-methylpiperidin-4-yl pendant group significantly enhances solubility. The following protocol describes a low-temperature solution polycondensation, a standard method for producing high-molecular-weight aramids.[7][8]

Protocol: Low-Temperature Solution Polycondensation

This procedure details the reaction of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine with terephthaloyl chloride to yield a soluble aramid.

Materials:

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPPD)

  • Terephthaloyl Chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and anhydrous LiCl in anhydrous NMP. A typical concentration would be around 10-15% solids.

    • Rationale: NMP is a polar aprotic solvent capable of dissolving the monomers and the resulting polymer. LiCl is crucial; it complexes with the amide groups, preventing the polymer from precipitating and allowing for the formation of high-molecular-weight chains.[5]

  • Monomer Dissolution: Stir the mixture under a gentle nitrogen stream until all solids have completely dissolved. Cool the solution to 0°C using an ice bath.

    • Rationale: A nitrogen atmosphere prevents side reactions with atmospheric moisture. The low temperature (0°C to room temperature) is critical for controlling the highly exothermic reaction between the amine and the acyl chloride, minimizing side reactions and promoting the formation of linear, high-molecular-weight polymer chains.[8]

  • Acid Chloride Addition: Add an equimolar amount of solid terephthaloyl chloride to the stirred solution in one portion. If necessary, rinse the weighing paper with a small amount of anhydrous NMP to ensure a complete transfer.

  • Polymerization: Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. A significant increase in viscosity will be observed as the polymerization progresses.

    • Rationale: The rapid increase in viscosity is indicative of successful polymerization and the formation of long polymer chains.

  • Neutralization (Optional but Recommended): Add a small amount of anhydrous pyridine to the viscous solution to neutralize the HCl byproduct generated during the reaction.

  • Precipitation and Purification: Slowly pour the viscous polymer solution into a large excess of methanol in a blender. This will cause the polymer to precipitate as a fibrous solid.

    • Rationale: Methanol is a non-solvent for the aramid, causing it to precipitate out of the NMP solution.

  • Washing: Collect the polymer by filtration. Thoroughly wash the fibrous solid multiple times with hot water and then with methanol to remove residual solvent, LiCl, and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight to yield the final product.

Expected Polymer Properties
PropertyExpected OutcomeRationale / Characterization Method
Solubility Soluble in NMP, DMAc, DMSO, and possibly THF or m-cresol.Visual inspection; confirmed by GPC.
Inherent Viscosity 0.5 - 1.5 dL/gMeasured in NMP with LiCl; indicates molecular weight.
Thermal Stability Td10 (10% weight loss) > 400°C in N₂Thermogravimetric Analysis (TGA).
Glass Transition Tg in the range of 220 - 280°CDifferential Scanning Calorimetry (DSC).
Workflow Diagram: Aramid Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification p1 Dissolve Diamine Monomer & LiCl in Anhydrous NMP p2 Cool to 0°C under N₂ p1->p2 r1 Add Equimolar Terephthaloyl Chloride p2->r1 r2 Stir at 0°C → RT (3-4 hours) r1->r2 r3 Viscosity Increases Significantly r2->r3 w1 Precipitate Polymer in Methanol r3->w1 w2 Filter and Wash with H₂O and Methanol w1->w2 w3 Dry under Vacuum (80-100°C) w2->w3 end end w3->end Final Soluble Aramid

Caption: Low-temperature solution polycondensation workflow.

Application Note 2: Synthesis of Processable Polyimides with High Free Volume

Aromatic polyimides are premier materials for applications in electronics and gas separation membranes due to their outstanding thermal stability and dielectric properties.[1][4] The introduction of the bulky 1-methylpiperidin-4-yl group is expected to increase the fractional free volume (FFV) of the polymer matrix, which is highly desirable for membrane-based gas separation applications.[4][9]

Protocol: Two-Step Poly(amic acid) Synthesis and Imidization

This common and reliable method involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide via thermal or chemical cyclodehydration.[1][10]

Materials:

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPPD)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic Anhydride

  • Pyridine

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Monomer Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the diamine (MPPD) in anhydrous DMAc. Stir until a clear solution is obtained.

    • Rationale: The reaction between the diamine and dianhydride is highly sensitive to water, which can cap the growing chains and limit molecular weight. Anhydrous conditions are essential.

  • Dianhydride Addition: Gradually add an equimolar amount of the dianhydride (6FDA) to the diamine solution as a solid powder. The addition should be done in portions over 30 minutes to control the reaction exotherm.

  • Polymerization: Continue stirring the solution at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous, indicating the formation of the high-molecular-weight poly(amic acid) precursor.

    • Causality: The nucleophilic attack of the amine groups on the anhydride carbonyls forms the amic acid linkage. This reaction proceeds readily at room temperature without the need for catalysts.[1]

Step 2: Imidization (Conversion to Polyimide)

The soluble PAA can be converted to the final polyimide by two primary methods:

A) Thermal Imidization (for films):

  • Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade.

  • Solvent Removal: Place the cast film in a low-temperature oven at 80°C for 4-6 hours to gently remove the bulk of the DMAc solvent.

  • Curing: Transfer the film to a high-temperature, programmable oven. Cure the film using a staged heating ramp under a nitrogen atmosphere: 100°C (1 hr), 150°C (1 hr), 200°C (1 hr), and finally 250-300°C (1 hr).

    • Rationale: A stepwise heating program ensures complete removal of the solvent and the water byproduct from cyclization, preventing film defects and ensuring complete conversion to the imide structure.

  • Cooling: After the final hold, allow the oven to cool slowly to room temperature to prevent thermal stress and cracking of the film. The resulting polyimide film can then be carefully peeled from the glass substrate.

B) Chemical Imidization (for powder):

  • Dehydrating Agent: To the viscous PAA solution, add a mixture of acetic anhydride and pyridine (typically a 2:1 molar ratio relative to the repeating unit).

    • Rationale: Acetic anhydride is the dehydrating agent, and pyridine catalyzes the cyclization reaction, allowing for imidization to occur at a much lower temperature (room temperature to 50°C) than thermal methods.[10]

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Precipitation: Precipitate the resulting polyimide by pouring the solution into an excess of methanol.

  • Purification and Drying: Filter, wash thoroughly with methanol, and dry the polyimide powder in a vacuum oven at 150°C.

Workflow Diagram: Two-Step Polyimide Synthesis

G cluster_paa Step 1: Poly(amic acid) Synthesis cluster_thermal Step 2A: Thermal Imidization cluster_chemical Step 2B: Chemical Imidization paa1 Dissolve Diamine in Anhydrous DMAc paa2 Add Dianhydride (6FDA) in Portions paa1->paa2 paa3 Stir 12-24h at RT under N₂ paa2->paa3 paa_result Viscous Poly(amic acid) Solution paa3->paa_result th1 Cast PAA Solution onto Glass Plate paa_result->th1 Path A ch1 Add Acetic Anhydride & Pyridine paa_result->ch1 Path B th2 Staged Heating Ramp (80°C to 300°C) th1->th2 th_result Flexible Polyimide Film th2->th_result ch2 Precipitate in Methanol, Filter, and Dry ch1->ch2 ch_result Polyimide Powder ch2->ch_result

Caption: Two-step synthesis of polyimides via a poly(amic acid) precursor.

Characterization of Resulting Polymers

A thorough characterization is essential to confirm the chemical structure, molecular weight, and physical properties of the synthesized polymers.

TechniquePurposeExpected Observations
FTIR Spectroscopy Structural ConfirmationAramid: Appearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1540 cm⁻¹. Disappearance of acyl chloride peak. Polyimide: Disappearance of amic acid peaks. Appearance of characteristic imide absorptions at ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), and ~1370 cm⁻¹ (C-N stretch).
NMR Spectroscopy Detailed Structural Analysis¹H & ¹³C NMR: Confirmation of the polymer structure through characteristic shifts of aromatic and aliphatic protons/carbons, confirming the incorporation of the piperidine moiety.
Gel Permeation (GPC) Molecular WeightDetermination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). Expected Mw > 25,000 g/mol for successful polymerization.
Thermogravimetric (TGA) Thermal StabilityMeasurement of the decomposition temperature (e.g., Td5 or Td10, the temperature at 5% or 10% weight loss), typically above 400°C for these classes of polymers.
Differential Scanning (DSC) Thermal TransitionsDetermination of the glass transition temperature (Tg), which reflects the transition from a rigid to a more flexible state.

References

  • de la Campa, J. G., de Abajo, J., & García, J. F. E. (1999). Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 37(7), 805–814. [Link]

  • Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(42), 26335-26344*. [Link]

  • Wang, C., et al. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. ResearchGate. [Link]

  • Santiago-García, J. L., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. [Link]

  • Kelland, M. A., et al. (2022). 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. ACS Publications. [Link]

  • Otsuka, H., et al. (2022). Synthesis, properties, and material hybridization of bare aromatic polymers enabled by dendrimer support. Nature Communications. [Link]

  • Banerjee, S., et al. (2020). Polyimides with Bulky Groups: Synthesis, Characterization, and Physical Properties. Taylor & Francis Group. [Link]

  • Yang, C. P., & Hsiao, S. H. (1994). Conjugated aromatic poly(azomethines). 1. Characterization of structure, electronic spectra, and processing of thin films from soluble complexes. Chemistry of Materials. [Link]

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4‐(1‐adamantyl)‐1,3‐bis(4‐aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023. [Link]

  • B&W Tek. (2021). Water-Soluble Polymer Quantitative Analysis. AZoM. [Link]

  • Sobolewski, D., et al. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations. RSC Publishing. [Link]

  • Schultz, A. R., Jangu, C., & Long, T. E. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(20), 5990-5996*. [Link]

  • Park, J. H., et al. (2004). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Industrial and Engineering Chemistry. [Link]

  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. National Center for Biotechnology Information. [Link]

  • Hong, M., & Chen, E. Y. X. (2016). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition. [Link]

  • Constantino, C. J. L., et al. (2018). Functional Aromatic Polyamides. MDPI. [Link]

  • ChemistryTuition. (2014). Synthesis of Polyamides from . YouTube. [Link]

  • BTRA. (2024). A concise overview of the aramid fiber spinning process. Bombay Textile Research Association. [Link]

  • Various Authors. (2024). Low-temperature solution polycondensation. ResearchGate. [Link]

  • Zhang, L., et al. (2013). Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. Transactions of Nonferrous Metals Society of China. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Engler, A. C., et al. (2012). Simple and cost-effective polycondensation routes to antimicrobial consumer products. Polymer Chemistry. [Link]

  • Sava, I., & Bruma, M. (2009). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. [Link]

Sources

Application

Application Note: Strategic Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Introduction & Strategic Analysis The synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine represents a critical transformation in medicinal chemistry, particularly for kinase inhibitor scaffolds (e.g., ALK, CDK,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine represents a critical transformation in medicinal chemistry, particularly for kinase inhibitor scaffolds (e.g., ALK, CDK, or PKC inhibitors) where the solubilizing N-methylpiperidine moiety is linked to a solvent-exposed aromatic amine.

The Chemical Challenge

The primary challenge in synthesizing this molecule from benzene-1,3-diamine (m-phenylenediamine) is regioselectivity .

  • Bis-alkylation: The starting material has two nucleophilic amino groups. A standard reductive amination often leads to a mixture of mono-alkylated (desired) and bis-alkylated (undesired) products, requiring tedious chromatographic separation.

  • Poly-alkylation: The secondary amine product is often more nucleophilic than the primary amine precursor, potentially leading to over-alkylation at the same nitrogen.

The Solution: Two-Stream Protocol

To address these challenges, this guide presents two distinct methodologies:

  • Method A (The "Gold Standard" Stepwise Route): Utilizes 3-nitroaniline as a masked amine precursor. This guarantees 100% regioselectivity for mono-alkylation.

  • Method B (The "Rapid" Direct Route): Utilizes benzene-1,3-diamine with controlled stoichiometry. Best suited for high-throughput screening (HTS) where speed outweighs yield.

Reaction Mechanism & Pathway Visualization[1]

The reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better functional group tolerance.
Mechanism of Action[1][2][3]
  • Imine Formation: The amine condenses with 1-methylpiperidin-4-one to form an imine/iminium species.

  • Selective Reduction: STAB is a mild hydride donor. It reduces the protonated iminium ion much faster than it reduces the ketone starting material, preventing the formation of the alcohol side-product.

ReductiveAmination Start Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. KetoneRed Alcohol Side Product Start->KetoneRed Slow (if no amine) Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Product Secondary Amine Reduction->Product

Figure 1: Mechanistic flow of STAB-mediated reductive amination. Note the critical Iminium formation step which dictates selectivity.

Experimental Protocols

Method A: The Nitro-Reduction Route (High Purity)

Recommended for: Scale-up (>1g), GMP synthesis, and when high purity is required. Concept: Use 3-nitroaniline. The nitro group is non-nucleophilic, forcing the reaction to occur only at the aniline. The nitro group is subsequently reduced to the amine.[1][2][3]

Step 1: Reductive Amination[1][4][5][6][7][8][9][10][11][12]
  • Precursors: 3-Nitroaniline (1.0 equiv), 1-Methylpiperidin-4-one (1.1 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).[11]

Protocol:

  • Dissolution: In a dry flask under

    
    , dissolve 3-nitroaniline (13.8 g, 100 mmol) and 1-methylpiperidin-4-one (12.4 g, 110 mmol) in DCE (200 mL).
    
  • Acid Activation: Add Acetic Acid (6 mL, 100 mmol). Stir for 30 minutes at Room Temperature (RT) to promote imine formation.

  • Reduction: Cool to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes. (Caution: Mild exotherm).

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS for disappearance of aniline.

  • Quench: Quench with saturated aqueous

    
     (200 mL). Stir vigorously for 30 mins.
    
  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: 3-nitro-N-(1-methylpiperidin-4-yl)aniline. (Usually requires no chromatography; can be recrystallized from EtOAc/Hexanes if needed).

Step 2: Nitro Reduction

Protocol:

  • Dissolve the nitro-intermediate from Step 1 in Methanol (MeOH).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under Hydrogen atmosphere (

    
     balloon or 30 psi Parr shaker) for 2-4 hours.
    
  • Filter through Celite to remove Pd. Concentrate filtrate.

  • Final Product: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine .

Method B: Direct Diamine Route (Rapid Synthesis)

Recommended for: Small scale (<50mg), Library generation. Concept: Use a large excess of diamine to statistically favor mono-alkylation.

Protocol:

  • Stoichiometry: Dissolve benzene-1,3-diamine (5.0 equiv) and 1-methylpiperidin-4-one (1.0 equiv) in DCM.

  • Acid: Add AcOH (1.0 equiv relative to ketone).

  • Reduction: Add STAB (1.5 equiv relative to ketone). Stir at RT for 12 hours.[13]

  • Workup: Quench with

    
    . Extract with DCM.
    
  • Purification (Critical): The excess diamine must be removed.

    • Option 1: Flash chromatography (DCM:MeOH:NH4OH gradient). The diamine elutes first.

    • Option 2: Acidic wash. The product has a basic piperidine and an aniline. Selective extraction is difficult; chromatography is preferred.

Comparative Data & Troubleshooting

Stoichiometry & Yield Comparison
VariableMethod A (Nitro)Method B (Direct)
Starting Material 3-NitroanilineBenzene-1,3-diamine
Equivalents (Amine:Ketone) 1 : 1.15 : 1
Reducing Agent STABSTAB
Regioselectivity >99% (Mono)~85% (Mono) / 15% (Bis)
Overall Yield 75-85% (2 steps)40-50% (after purification)
Purification Difficulty Low (Crystallization)High (Column required)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Wet solvents or hindered imine formation.Add 3Å Molecular Sieves to the reaction mixture. Increase AcOH to 2.0 equiv.
Alcohol By-product Ketone reduced before imine formation.Ensure "Pre-stir" period (30-60 mins) of Amine + Ketone + Acid before adding STAB.
Stuck at Imine STAB is old/decomposed.STAB is moisture sensitive.[10] Use a fresh bottle or switch to

(add after imine formation is complete).
Bis-alkylation (Method B) Too much ketone or insufficient amine excess.Increase diamine excess to 10 equiv or switch to Method A.

Workflow Visualization

Workflow Start Target: 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine Decision Select Strategy Start->Decision RouteA Method A: Nitro Precursor (High Purity) Decision->RouteA RouteB Method B: Direct Diamine (High Speed) Decision->RouteB StepA1 React 3-Nitroaniline + Ketone (STAB, DCE, AcOH) RouteA->StepA1 StepB1 React 1,3-Diamine (5 eq) + Ketone (STAB, DCM, AcOH) RouteB->StepB1 StepA2 Reduce Nitro Group (H2, Pd/C) StepA1->StepA2 StepA2->Start StepB2 Aggressive Chromatography Remove excess diamine StepB1->StepB2 StepB2->Start

Figure 2: Decision matrix for synthetic route selection based on purity vs. speed requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8][9][14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[8]

  • Borch, R. F., et al. (1971).[9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." (Analogous nitro-reduction workflow).

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Welcome to the technical support guide for the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. Each problem is analyzed to identify its root cause, and detailed, actionable solutions are provided.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. This can often be attributed to several factors, from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for a successful reaction. The Buchwald-Hartwig amination is a common method for this type of C-N bond formation.[1][2]

    • Catalyst and Ligand Selection: The combination of a palladium precatalyst and a phosphine ligand is crucial. Experimenting with different combinations can often minimize side reactions and improve yields.[3] For instance, sterically hindered biarylphosphine ligands like RuPhos and XPhos are often effective.[3][4] Bidentate phosphine ligands such as BINAP and DPPF have also been shown to provide good results.[1][5]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[3]

    • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the base and deactivation of the catalyst.[2][3]

  • Incomplete Reaction: If the reaction does not go to completion, you may be left with unreacted starting materials.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the ideal reaction time.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the catalyst.[3]

ParameterRecommendationRationale
Catalyst Palladium precatalyst (e.g., Pd(OAc)2)Efficient for C-N cross-coupling reactions.[3][5]
Ligand Bulky phosphine ligand (e.g., RuPhos, XPhos, BINAP)Promotes reductive elimination and prevents catalyst decomposition.[1][3]
Base Strong, non-nucleophilic base (e.g., NaOtBu)Effectively deprotonates the amine without competing in the reaction.[3]
Solvent Anhydrous aprotic solvent (e.g., Toluene, Dioxane)Prevents unwanted side reactions with water and stabilizes the catalytic species.[2][3]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.[3]
Issue 2: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Causes & Solutions:

  • Side Reactions: Several side reactions can occur during the synthesis.

    • Hydrodehalogenation: This is the reduction of the aryl halide starting material, which can compete with the desired amination reaction.[3] Optimizing the catalyst and ligand system can help to minimize this side reaction.

    • Bis-arylation: The diamine starting material has two amino groups, and it's possible for both to react with the aryl halide. Using an excess of the diamine can help to favor the mono-arylated product.

  • Over-alkylation of Piperidine: If the synthesis involves N-alkylation of a piperidine precursor, over-alkylation can lead to the formation of quaternary ammonium salts.[3] This is more common with highly reactive alkylating agents.[3] Careful control of stoichiometry and the use of less reactive alkylating agents can mitigate this issue.

  • Purification Challenges: The final product may be difficult to separate from starting materials or byproducts.

    • Column Chromatography: Purification by silica gel column chromatography is often necessary.[5][6] A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective.[7]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Experimental Protocol: A Typical Buchwald-Hartwig Amination

Below is a generalized procedure for the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine via a Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow Setup Reaction Setup Reagents Add Reagents: - Palladium Precatalyst - Phosphine Ligand - Base Setup->Reagents 1. Inert Establish Inert Atmosphere Reagents->Inert 2. AddSM Add Starting Materials: - Aryl Halide - Amine - Anhydrous Solvent Inert->AddSM 3. Reaction Heat Reaction Mixture AddSM->Reaction 4. Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring 5. Workup Reaction Workup: - Quench - Extract Monitoring->Workup 6. Purification Purification: - Column Chromatography - Recrystallization Workup->Purification 7. Product Isolated Product Purification->Product 8.

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%), phosphine ligand (e.g., RuPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq) to a Schlenk flask.[3]

  • Addition of Reactants: Add the aryl halide (1.0 eq), 1-methylpiperidin-4-amine (1.2-1.5 eq), and anhydrous solvent (e.g., toluene) to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (often several hours).[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Q1: What are the primary synthetic routes to this compound?

The two most common synthetic routes are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[1][2] It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[8][9][10] For this specific synthesis, it would likely involve reacting 1,3-diaminobenzene with 1-methylpiperidin-4-one in the presence of a reducing agent like sodium triacetoxyborohydride.

Q2: How can I minimize the formation of the bis-arylated byproduct?

The formation of a bis-arylated byproduct, where both amino groups of the benzene-1,3-diamine have reacted, can be a significant issue. To favor the desired mono-arylated product, you can adjust the stoichiometry of your reactants. Using an excess of the benzene-1,3-diamine relative to the aryl halide will statistically favor the mono-substitution product.

Q3: Are there any alternative, "greener" catalysts for this reaction?

While palladium is a highly effective catalyst, it is also a precious metal with a significant environmental footprint.[2] Research is ongoing into the use of more abundant and less toxic base metals like copper and nickel for similar C-N coupling reactions.[2] These alternatives often require different ligands and reaction conditions to achieve comparable efficiency to palladium-catalyzed systems.

Q4: What is the role of the phosphine ligand in the Buchwald-Hartwig amination?

The phosphine ligand plays a critical role in the catalytic cycle. It stabilizes the palladium center, promotes the oxidative addition of the aryl halide, and facilitates the reductive elimination of the final product.[11] The steric and electronic properties of the ligand can significantly influence the reaction's efficiency and selectivity.[3]

Q5: Can I use a protecting group strategy to improve selectivity?

Yes, a protecting group strategy can be employed to improve the selectivity of the reaction, particularly to avoid bis-arylation. One of the amino groups on the benzene-1,3-diamine can be protected with a suitable protecting group (e.g., Boc), allowing the other amino group to react selectively. The protecting group can then be removed in a subsequent step.[12]

III. References

  • Blua, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hussein, M. A., et al. (2019). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. The Royal Society of Chemistry. [Link]

  • A New Way to Amines. GalChimia. [Link]

  • Synthetic methods for 1,3-diamines. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

  • Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. MDPI. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. [Link]

  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. [Link]

  • Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines. ResearchGate. [Link]

  • (S)-tert-ButylPHOX. Organic Syntheses. [Link]

  • Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. AWS. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Selective synthesis of benzene-1,3-diamines by amination of anilines containing ortho/para-orienting substituents in the para position. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability Management for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Status: Active Ticket ID: STAB-772-OX Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are encountering a universal challenge with electron-rich aromatic amines. 1-N-(1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: STAB-772-OX Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering a universal challenge with electron-rich aromatic amines. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine contains a phenylenediamine (PDA) core. This structural motif is thermodynamically predisposed to auto-oxidation. The color change you observe (pink


 purple 

black) is not simple "degradation"; it is a radical chain reaction leading to the formation of extensive conjugated networks (Bandrowski’s base-like oligomers).

This guide provides the protocols required to arrest this entropy.

Module 1: The Mechanism of Failure (Why is it turning black?)

To prevent oxidation, you must understand the enemy. The primary amine (


) and the secondary amine (

) on the benzene ring raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally electron-rich and susceptible to loss of an electron to molecular oxygen (

).

The Cascade:

  • Initiation: A single electron transfer (SET) to oxygen generates a radical cation.

  • Propagation: Loss of protons leads to Quinone Diimine species.

  • Polymerization: These electrophilic imines react with unoxidized amine molecules to form colored dimers, trimers, and eventually black, insoluble polymers (tars).

Visualizing the Oxidation Pathway

OxidationPathway Start 1,3-Diamine (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) Start->Radical + O2 / Light - e- Quinone Quinone Diimine (Pink/Red Species) Radical->Quinone - 2H+ Polymer Oligomers/Tars (Black/Insoluble) Quinone->Polymer + Amine (Coupling) Polymer->Radical Autocatalysis

Figure 1: The auto-oxidation cascade of phenylenediamines. Note the autocatalytic feedback loop: once oxidation starts, the products catalyze further degradation.

Module 2: Storage Protocols (The "Inert Barrier" System)

Do not rely on standard refrigeration. The following tiered system is required to maintain purity >98% for extended periods.

Tier 1: Solid State Storage (Recommended)

The compound is most stable as a solid. However, the crystal lattice of the free base is not impermeable to oxygen.

ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the crystals. Nitrogen can diffuse away if the seal is imperfect.
Temperature -20°C Arrhenius equation dictates that lowering T significantly reduces the rate constant (

) of the oxidation reaction.
Container Amber Glass + Parafilm/Teflon TapeAmber glass blocks UV/Vis light (200-400nm), which provides the activation energy for photo-oxidation.
Desiccant Silica Gel or

in secondary container
Moisture facilitates proton transfer, accelerating the conversion of radical cations to quinones.

Protocol:

  • Flush the vial with Argon for 30 seconds.

  • Cap tightly and wrap the neck with Parafilm.

  • Place the vial inside a secondary jar containing desiccant.

  • Store in a freezer dedicated to chemical storage (spark-proof).

Tier 2: Solution State (High Risk)

Avoid storing this compound in solution if possible. If necessary:

  • Solvent: Degassed Anhydrous DMSO or Acetonitrile. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they dissolve oxygen efficiently.

  • Additive: Add 0.1% w/v Sodium Metabisulfite or DTT (Dithiothreitol) if the downstream application permits. These act as sacrificial antioxidants.

Module 3: The "Gold Standard" Stabilization (Salt Formation)

The free base of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is inherently unstable. The most effective way to halt oxidation is to protonate the amine groups, removing the lone pair electrons that initiate the oxidation sequence.

Recommendation: Convert the free base to the Dihydrochloride (2HCl) or Trihydrochloride (3HCl) salt.

Protocol: Conversion to HCl Salt
  • Dissolution: Dissolve the free base in a minimal amount of degassed anhydrous Ethanol or Methanol under Argon.

  • Acidification: Dropwise add 4M HCl in Dioxane or diethyl ether (anhydrous) while stirring on ice.

    • Target pH: < 3.

  • Precipitation: The salt is likely less soluble and may precipitate.[1] If not, add anhydrous Diethyl Ether or Hexane to force precipitation.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk filtration or Nitrogen cone).

  • Result: The resulting hydrochloride salt is significantly more resistant to oxidation and can often be stored at room temperature (desiccated).

Module 4: Troubleshooting & Salvage Operations

Scenario: You opened the vial, and the powder is dark purple/black. Is it ruined? Verdict: Surface oxidation is common. The bulk material underneath may still be pure.

Salvage Workflow: Reductive Recrystallization

Do not run a silica column; silica is slightly acidic and oxidative, often causing the compound to streak and decompose further.

  • Dissolve: Dissolve the crude black solid in degassed water or ethanol.

  • Reduce: Add a small amount of Sodium Hydrosulfite (Sodium Dithionite,

    
    ) .
    
    • Mechanism:[2][3][4][5][6][7][8] This powerful reducing agent converts the colored quinone imines back into the colorless diamine.

    • Observation: The solution should lighten significantly (from black/purple to pale yellow/pink).

  • Extract:

    • Basify with degassed NaOH or

      
       (if you need the free base).
      
    • Extract immediately into Dichloromethane (DCM).

  • Dry & Concentrate: Dry over

    
     and evaporate in vacuo without heat.
    
Decision Tree: Handling & Recovery

HandlingTree Status Current State of Compound Colorless Colorless / Pale Yellow Status->Colorless Dark Purple / Black / Tar Status->Dark Action1 Store under Argon at -20°C Colorless->Action1 Action2 Is purity critical? Dark->Action2 Recryst Reductive Recrystallization (w/ Na2S2O4) Action2->Recryst Yes (>98% needed) Use Use Immediately Action2->Use No (Qualitative use) Salt Convert to HCl Salt Recryst->Salt For Long Term Storage

Figure 2: Decision logic for handling oxidized phenylenediamine derivatives.

FAQ: Frequently Asked Questions

Q1: Can I use a standard vacuum desiccator? A: Only if you backfill it with Argon. A static vacuum often leaks over time, introducing oxygen. A positive pressure of inert gas is safer.

Q2: Why not just use a silica column to clean it? A: Aromatic amines are "sticky" on silica due to hydrogen bonding with silanol groups. This leads to peak tailing. Furthermore, the high surface area of silica containing adsorbed oxygen can catalyze oxidation during the run. If chromatography is mandatory, use Basic Alumina or pre-treat the silica with 1% Triethylamine.

Q3: Is the "Pink" color acceptable for biological assays? A: Generally, yes. The molar extinction coefficient of the quinone impurity is very high, meaning a tiny impurity (<<1%) causes visible color. Verify purity via LC-MS. If the main peak is >95%, the trace color is likely negligible for most IC50 assays.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See sections on Aromatic Diamines and reduction of nitro compounds).
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • Organic Syntheses. o-Phenylenediamine. Org.[1][9] Synth. 1943 , 2, 501. (Describes purification via sodium hydrosulfite).

  • Fisher Scientific. Safety Data Sheet: p-Phenylenediamine.[5] (Highlighting storage conditions: "Store under nitrogen. Air sensitive.").

Sources

Troubleshooting

Purification techniques for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine crude mixtures

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. It is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. The inherent chemical properties of this molecule—namely its multiple basic nitrogen centers and susceptibility to oxidation—necessitate specialized purification strategies.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and challenging problems encountered during the purification of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine in a practical question-and-answer format.

Question: My crude product is a dark brown or black tar, and my TLC plate shows a baseline streak with multiple spots. Where do I begin?

Answer: This is a classic presentation for this class of compound, arising from two primary issues: air oxidation and strong interaction with the stationary phase (silica gel).

  • Cause of Discoloration: Aromatic diamines are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[1] This process is often accelerated by exposure to light, heat, or trace metals.

  • Cause of TLC Streaking: The molecule contains three basic nitrogen atoms (one tertiary aliphatic, two aromatic). These basic sites interact strongly with the acidic silanol groups on the surface of a standard silica gel TLC plate. This acid-base interaction prevents clean elution, causing the compound to streak from the baseline.[2]

Immediate Strategy: Your first goal is to inhibit further oxidation and find a TLC system that mitigates streaking.

  • Inert Atmosphere: Handle the crude material under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps.[3]

  • TLC Mobile Phase Modification: To get a clear picture of your mixture's composition, you must neutralize the acidic silica gel. Prepare a mobile phase containing a small amount of a volatile base. A common starting point is to add 1-2% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol to your eluent system. For example, switch from 10% Methanol/Dichloromethane (DCM) to 10% (1% NH₄OH in MeOH)/DCM. This will "cap" the acidic sites on the silica, allowing your basic compound to elute properly.[2][4]

Question: I am attempting flash column chromatography on silica gel, but I am getting very poor recovery. My product seems to be irreversibly stuck to the column. What is happening?

Answer: This is a direct consequence of the strong acid-base interaction between your highly basic product and the acidic silica gel stationary phase, as mentioned above.[2] The interaction is so strong that the compound may not elute with standard solvents or may even decompose on the column.

  • Primary Cause: Brønsted acid-base reaction between the amine functional groups and silica silanols (Si-OH).[2]

  • Solution 1 (Recommended): Use a Modified Mobile Phase. Do not run the column without a basic additive. Prepare your entire mobile phase (both the starting and ending solvent systems for a gradient) with a consistent amount of base.

    • For non-polar systems: Use 1-2% triethylamine (Et₃N) in your hexane/ethyl acetate eluent.

    • For polar systems: Use 1-2% of a ~7N solution of ammonia in methanol added to your DCM/methanol eluent. This is often more effective for highly polar amines.[5]

  • Solution 2: Use an Alternative Stationary Phase. If basic modifiers are not providing a clean separation, the best alternative is to change the stationary phase to one that is not acidic.

    • Basic Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Basic alumina is an excellent choice for purifying basic compounds, as it eliminates the acid-base interaction.[6][7]

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is covalently modified with amino groups. It provides a weakly basic environment ideal for purifying basic amines with excellent peak shape but can be more expensive.[2]

Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated with impurities or the solvent is too effective.[8]

  • Cause A: High Impurity Load. Impurities can suppress the melting point of your compound, leading to the formation of a liquid phase (the oil) instead of a solid crystal lattice.

  • Cause B: Improper Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[9] If the solvent is too good, the compound may not have a high enough melting point to crystallize before becoming insoluble.

  • Solution Strategy:

    • Pre-Purification: First, run your crude material through a quick plug of basified silica or neutral alumina to remove the majority of polar, colored impurities. This will significantly increase the success rate of recrystallization.

    • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, isopropanol, or DCM) while hot. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, and then allow it to cool slowly.[8][9]

    • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a more ordered crystal lattice.[10]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the expected impurities from the synthesis?

    • A: Common impurities include unreacted starting materials (e.g., 1-fluoro-3-nitrobenzene or m-phenylenediamine and 1-methyl-4-piperidone if using reductive amination), over-alkylated side products (di-substituted diamine), and products of oxidation.

  • Q: How should I properly store the purified 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine?

    • A: The purified compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) to minimize oxidation.[1]

  • Q: Can I purify this compound as a salt, for example, the hydrochloride salt?

    • A: Yes, converting the amine to its hydrochloride or other salt can be an excellent purification strategy.[8] Salts are often highly crystalline and are not susceptible to the same chromatographic issues as the free base. You can perform an acid-base extraction, isolate the salt, and recrystallize it from a polar solvent system like ethanol/water or isopropanol/diethyl ether.

  • Q: My compound appears pure by ¹H NMR but still has a slight color. Is this acceptable?

    • A: A faint yellow or tan color can be common for this class of compounds, even at >98% purity. However, any significant brown, red, or green coloration indicates the presence of oxidative impurities that may affect downstream reactions or biological assays.

Section 3: Strategic Purification Workflow

Choosing the correct purification strategy depends on the scale of your reaction and the initial purity of your crude material. The following decision-making workflow can guide your choice.

Purification_Workflow start Crude Product check_color Is the crude a dark tar/oil? start->check_color check_purity Estimate purity (e.g., by NMR/LCMS) check_color->check_purity No plug_filter Perform Rapid Filtration (Plug of basified silica or alumina) to remove baseline impurities check_color->plug_filter Yes high_purity Purity > 85%? check_purity->high_purity column_chrom Flash Column Chromatography (See Protocol 4.1) high_purity->column_chrom No recrystallize Recrystallization (See Protocol 4.2) high_purity->recrystallize Yes plug_filter->check_purity acid_base Consider Acid/Base Extraction & Salt Crystallization column_chrom->acid_base If still impure final_product Pure Compound column_chrom->final_product recrystallize->final_product acid_base->final_product

Caption: Decision workflow for selecting a purification method.

Section 4: Detailed Experimental Protocols

Protocol: Modified Flash Column Chromatography

This protocol is the most versatile method for purifying crude mixtures of varying quality. The key to success is the deactivation of the acidic silica gel.

Chromatography_Workflow prep_slurry 1. Prepare Slurry: Silica gel in non-polar solvent (e.g., 5% EtOAc/Hexane) add_base 2. Add Base: Add 1-2% Triethylamine (Et3N) to the slurry and all mobile phases prep_slurry->add_base pack_column 3. Pack Column: Pour slurry and allow to settle. Do not let the column run dry. add_base->pack_column load_sample 4. Load Sample: Dissolve crude in minimal DCM. Adsorb onto a small amount of silica ('dry load'). pack_column->load_sample elute 5. Elute: Run gradient based on basified TLC. (e.g., 5% -> 50% EtOAc in Hexane, all with 1% Et3N) load_sample->elute collect 6. Collect & Analyze: Collect fractions and analyze by TLC. elute->collect

Caption: Workflow for basified silica gel flash chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC plates. Crucially, add 1-2% Et₃N or NH₄OH to the developing chamber. Aim for an Rf value of ~0.2-0.3 for the product in your starting solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, base-modified mobile phase (e.g., Hexane with 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack it uniformly, ensuring no air bubbles are trapped.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or methanol.

    • Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column. This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis. A typical gradient might be from 10% to 60% ethyl acetate in hexanes, with every solvent mixture containing 1% Et₃N.

    • Collect fractions and monitor them by TLC (using a basified eluent) to identify those containing the pure product.

  • Solvent Systems: The following table provides starting points for solvent selection.

Table 1: Recommended Mobile Phase Systems for Chromatography
System Type Typical Composition
Low to Medium Polarity Hexane / Ethyl Acetate / Triethylamine (e.g., starting at 90:10:1, grading to 40:60:1)
Medium to High Polarity Dichloromethane / Methanol / Ammonium Hydroxide* (e.g., starting at 98:2:0.2, grading to 90:10:1)
Alternative (Alumina) Hexane / Ethyl Acetate (No base needed)
*Use a concentrated (~28% or 7N) solution of NH₄OH in methanol as your methanol stock.[5]
Protocol: Recrystallization from a Solvent/Anti-Solvent System

This method is ideal for obtaining highly pure, crystalline material from a product that is already >85% pure.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of your product in 0.5 mL of various solvents (see Table 2). Find a "solvent" that dissolves it well and an "anti-solvent" in which it is insoluble. The pair must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "solvent" required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Table 2: Common Solvent/Anti-Solvent Pairs for Recrystallization
"Good" Solvent "Anti-Solvent"
Ethyl AcetateHexanes or Heptane
Isopropanol (IPA)Diethyl Ether or Water
AcetonePentane or Water
Dichloromethane (DCM)Hexanes

Section 5: Compound Handling, Storage, and Safety

  • Hazard Profile: Aromatic amines are a class of compounds with potential toxicity and should be handled with care.[11] Always consult the Safety Data Sheet (SDS) for the specific compound and its reagents.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves. Work in a well-ventilated chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand. Avoid generating dust.[1]

  • Storage: As previously noted, long-term stability is best achieved by storing the solid under an inert atmosphere (N₂ or Ar) in a sealed, opaque container at -20°C.

Section 6: References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Synthesis of N,N-disubstituted-p-phenylenediamine. Google Patents (US6448446B1).

  • Column chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Column chromatography. Columbia University, Department of Chemistry. [Link]

  • Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. IUCrData. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry. [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. [Link]

  • Chromotography with free amines? Reddit r/chemhelp. [Link]

  • Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. ACS Publications. [Link]

  • What's the best solvent to remove these crystals and recrystallize it?. Reddit r/chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Davis, Department of Chemistry. [Link]

  • 4 Recrystallization Methods for Increased Yield. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Welcome to the technical support guide for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (herein referred to as MPBD). This resource is designed for researchers, scientists, and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (herein referred to as MPBD). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with MPBD in aqueous buffer systems. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven formulation strategies to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very poor solubility of MPBD in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: Understanding the Physicochemical Properties of MPBD

The low solubility of MPBD in neutral buffers like PBS is rooted in its molecular structure. MPBD is a diamine, containing two basic amine functional groups: a primary aromatic amine and a tertiary aliphatic amine within the methylpiperidine moiety.

  • Basic Nature: As a basic compound, its solubility in aqueous media is highly dependent on the pH of the solution.[1][2] In neutral or alkaline conditions (like pH 7.4), the amine groups are predominantly in their neutral, un-ionized form. This form is less polar and thus less soluble in water.

  • Ionization State: To become soluble, the amine groups need to be protonated (ionized) by accepting a proton (H+) from the solution. This converts the molecule into a more polar, charged salt, which is significantly more soluble in aqueous buffers.[3] This typically occurs in acidic conditions.[4][5]

The key takeaway is that at physiological pH 7.4, a significant portion of MPBD remains un-ionized, leading to the precipitation you are observing.

Q2: What is the most direct and initial step I should take to improve the solubility of MPBD?

A2: pH Adjustment – The First Line of Attack

The most straightforward approach to solubilizing a basic compound like MPBD is to lower the pH of your buffer.[3][] By decreasing the pH, you increase the concentration of hydronium ions (H3O+), which protonate the basic amine groups on the MPBD molecule, forming a more soluble salt.[1][2]

Experimental Protocol: pH Screening for MPBD Solubility

This protocol will help you determine the optimal pH range for solubilizing your compound.

  • Prepare Stock Buffers: Prepare a series of biocompatible buffers with varying pH values. For example, citrate buffers (pH 3.0-6.2) and phosphate buffers (pH 5.8-8.0). Ensure the buffer capacity is sufficient to resist pH changes upon addition of the compound.[3]

  • Compound Addition:

    • Weigh a fixed amount of MPBD powder into separate vials.

    • Add a fixed volume of each prepared buffer to the vials to achieve your target concentration (e.g., 1 mg/mL).

  • Equilibration:

    • Vortex each vial for 1-2 minutes.

    • Place the vials on a shaker or rotator at a consistent temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Quantification:

    • Carefully collect a supernatant sample from each vial. Be cautious not to disturb the pellet.

    • Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of dissolved MPBD using an appropriate analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH at which your desired concentration is achieved.

Expected Outcome:

You should observe a significant increase in MPBD solubility as the pH of the buffer decreases.

Parameter Rationale
pH Range As a basic compound, MPBD's solubility increases in acidic conditions.[2]
Buffer Choice Citrate and phosphate are common biological buffers.
Equilibration Time Ensures the measurement reflects thermodynamic solubility.
Quantification Provides accurate measurement of the dissolved compound.

Q3: Adjusting the pH is not feasible for my cell-based assay. What other strategies can I employ?

A3: Utilizing Solubilizing Excipients: Co-solvents and Cyclodextrins

When pH modification is not an option, the next step is to use formulation excipients to enhance solubility. The most common choices are co-solvents and cyclodextrins.[7][8]

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[9][10]

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic molecules like the un-ionized form of MPBD.[]

Commonly Used Co-solvents in Research
Co-solvent Typical Concentration Range (%) Notes & Considerations
DMSO 1-10%High solubilizing power, but can be toxic to cells at higher concentrations.[9]
Ethanol 1-20%Generally well-tolerated by cells at low concentrations.
Propylene Glycol (PG) 5-30%A common vehicle for pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400) 5-40%Low toxicity and widely used in drug delivery.[]

Important: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself. The toxicity of co-solvents must be considered for your specific experimental system.[9]

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They are highly effective at improving the solubility of poorly soluble drugs.[14][15][16]

  • Mechanism of Action: The hydrophobic MPBD molecule can form a non-covalent "inclusion complex" by fitting into the hydrophobic cavity of the cyclodextrin.[13] The resulting complex has a hydrophilic exterior, rendering it soluble in water.

Diagram: Mechanism of Cyclodextrin Inclusion

G Fig 1. Cyclodextrin Inclusion Complex Formation cluster_0 Aqueous Buffer cluster_1 Formation of Soluble Complex mpbd { MPBD (Poorly Soluble)} complex MPBD-Cyclodextrin Inclusion Complex (Hydrophilic Exterior, Soluble) mpbd:f0->complex:f0 Complexation cd { Cyclodextrin (Soluble)} cd:f0->complex:f0 Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Screening Solubilizing Excipients
  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of various co-solvents (e.g., 50% DMSO, 50% PEG 400) and cyclodextrins (e.g., 40% w/v HP-β-CD) in your desired buffer.

  • Create Formulation Matrix: In separate vials, mix the excipient stock solutions with the buffer to create a range of final excipient concentrations (e.g., 1%, 5%, 10%, 20%).

  • Add Compound: Add MPBD to each formulation vial to your target concentration.

  • Equilibrate and Analyze: Follow steps 3-6 from the "pH Screening" protocol to determine the solubility in each condition.

Q4: I'm still seeing some precipitation even with co-solvents. Could my buffer choice or salt concentration be the issue?

A4: The Impact of Ionic Strength and Buffer Species

Yes, the specific components of your buffer can influence solubility, a phenomenon often related to ionic strength.

  • Salting-In vs. Salting-Out: The effect of salt concentration (ionic strength) on the solubility of a compound can be complex.[17]

    • Salting-In: At low salt concentrations, the solubility of some molecules can increase.[17]

    • Salting-Out: At high salt concentrations, there is less "free" water available to solvate the drug, which can cause the compound to precipitate out of solution. This is a more common phenomenon.

  • Buffer Species Interaction: Some buffer ions can interact directly with the drug molecule. For instance, phosphate ions might form less soluble salts with protonated MPBD compared to other buffer ions like TRIS or HEPES.

If you suspect an ionic strength effect, consider preparing your compound in a buffer with a lower salt concentration or switching to a different buffer system altogether and re-evaluating solubility.[18] The ionic strength of a solution can affect the activity of ions and therefore influence properties like pH and pKa.[19]

Q5: What is a systematic way to approach these troubleshooting steps?

A5: A Decision-Making Workflow for Solubility Enhancement

Navigating solubility issues should follow a logical progression from the simplest to the more complex formulation strategies. The following workflow provides a systematic approach.

Diagram: Troubleshooting Workflow for MPBD Solubility

G start Start: MPBD Precipitation in Buffer ph_check Is pH adjustment an option for your assay? start->ph_check ph_protocol Perform pH Screening Protocol to find optimal acidic pH. ph_check->ph_protocol  Yes excipient_screen Screen Solubilizing Excipients: - Co-solvents (DMSO, PEG 400) - Cyclodextrins (HP-β-CD) ph_check->excipient_screen No   success Success: MPBD Solubilized ph_protocol->success ionic_strength Is solubility still limited? excipient_screen->ionic_strength ionic_strength->success No   buffer_adjust Evaluate Buffer System: - Lower ionic strength (salt conc.) - Switch buffer species (e.g., TRIS, HEPES) ionic_strength->buffer_adjust  Yes buffer_adjust->success advanced Consult Formulation Scientist for advanced methods (e.g., surfactants, solid dispersions). buffer_adjust->advanced If issues persist

Sources

Troubleshooting

Optimizing reaction temperature for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine derivatives

Ticket Subject: Optimization of Reaction Temperature for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Temperature for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Introduction: The Kinetic vs. Thermodynamic Dilemma

Welcome to the technical support center. You are likely encountering yield or purity issues in the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine . This scaffold is a critical intermediate for ALK inhibitors (e.g., Ceritinib analogs).

The core challenge with this molecule is regioselectivity and chemoselectivity .

  • Regioselectivity: If starting from 1,3-phenylenediamine, distinguishing between the two amine groups is thermodynamically difficult, leading to bis-alkylation (N,N'-disubstituted impurities).

  • Chemoselectivity: If starting from 3-nitroaniline (the industry-preferred route), the challenge is driving the imine formation to completion without degrading the labile nitro group or causing polymerization before the reduction step.

This guide provides temperature-critical protocols for the two primary synthetic pathways.

Module 1: The Nitro-Aniline Route (Industry Standard)

Pathway: Reductive amination of 3-nitroaniline + 1-methylpiperidin-4-one


 Reduction of Nitro group.

This is the robust route. It avoids bis-alkylation because the nitro group deactivates the ring, and the resulting secondary amine is sterically hindered.

Critical Temperature Zones
Reaction StageRecommended TempCritical Failure Mode (If Deviated)
Imine Formation 40°C – 60°C < 40°C: Incomplete conversion. The electron-withdrawing nitro group makes the aniline nucleophile sluggish. > 65°C: Imine polymerization/tars.
Reduction (Hydride Addition) 0°C – 5°C > 10°C: Exotherm runaway. Loss of hydride reagent (H2 evolution). Reduced diastereoselectivity (if relevant).
Quench/Workup < 15°C > 20°C: Hydrolysis of the newly formed amine back to ketone if pH is not managed rapidly.
Troubleshooting Protocol: The Ti(OiPr)₄ Method

If you are observing low conversion (<60%) using standard STAB (Sodium Triacetoxyborohydride), switch to the Titanium Isopropoxide protocol.

Step-by-Step Protocol:

  • Charge: 3-nitroaniline (1.0 eq) and 1-methylpiperidin-4-one (1.1 eq) in dry THF.

  • Activation: Add Ti(OiPr)₄ (1.2 eq) dropwise at 20-25°C .

  • Equilibration (Critical): Heat to 50°C for 6–12 hours. Why? This pushes the equilibrium to the imine species, scavenging water.

  • Cooling: Cool strictly to 0°C .

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise. Maintain internal temp < 5°C .

  • Workup: Quench with NaOH (1M) to precipitate Titanium salts. Filter.

Expert Insight: The temperature differential (50°C for imine, 0°C for reduction) is the single most important factor. Attempting a "one-pot, room temp" mix will result in significant unreacted aniline.

Module 2: The Diamine Route (Direct Alkylation)

Pathway: Reductive amination of 1,3-phenylenediamine + 1-methylpiperidin-4-one.

Warning: This route is prone to bis-alkylation (reacting at both amine sites). Temperature control is your only defense against this impurity.

Troubleshooting FAQ

Q: I see 15-20% bis-alkylated impurity. How do I stop this? A: You are likely running the reaction too warm or with excess ketone.

  • The Fix: Lower the temperature to -10°C to 0°C .

  • The Mechanism: At lower temperatures, the steric bulk of the first piperidine group installed creates a higher activation energy barrier for the second attack compared to the first attack. At room temperature, this barrier is easily overcome.

Q: My reaction stalls at 50% conversion. A: Do not heat to drive completion.

  • The Fix: Use a "Slow Addition" protocol. Add the ketone and reducing agent (STAB) simultaneously and slowly over 4 hours at 0°C. This keeps the concentration of the alkylating agent low relative to the diamine.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for temperature adjustments based on in-process control (IPC) results (LCMS/TLC).

ReactionLogic Start Start: Reductive Amination (Nitro-Aniline Route) ImineStep Step 1: Imine Formation (Ti(OiPr)4 in THF) Start->ImineStep CheckIPC IPC: Check Conversion (LCMS) ImineStep->CheckIPC LowConv Issue: < 80% Imine CheckIPC->LowConv Unreacted Aniline GoodConv Success: > 95% Imine CheckIPC->GoodConv Clean Imine SideProduct Issue: Bis-Alkylation (If using Diamine route) CheckIPC->SideProduct Impurity Found HighTemp Action: Increase Temp to 60°C Extend Time 4h LowConv->HighTemp HighTemp->CheckIPC Re-check CoolDown Critical: Cool to 0°C GoodConv->CoolDown Reduction Step 2: Add NaBH4 Maintain < 5°C CoolDown->Reduction CryoAction Action: Lower Temp to -10°C Switch to STAB SideProduct->CryoAction

Caption: Decision tree for temperature modulation based on intermediate conversion rates and impurity profiles.

Frequently Asked Questions (Technical)

Q1: Can I use NaBH(OAc)₃ (STAB) instead of Ti(OiPr)₄/NaBH₄? A: Yes, STAB is excellent for chemoselectivity. However, STAB reactions in DCE (Dichloroethane) are often slower with electron-deficient amines (like nitroaniline).

  • Optimization: If using STAB, add 1.0 eq of Acetic Acid . Run at 25°C . Do not heat STAB reactions above 40°C as the reagent decomposes.

Q2: Why is the melting point of my final product lower than literature (105°C)? A: This often indicates trapped solvent or partial oxidation.

  • Check: Did you reduce the nitro group after the alkylation? If you used catalytic hydrogenation (Pd/C) for the reductive amination step, you might have partially reduced the nitro group during the coupling, leading to mixed hydroxylamine impurities.

  • Solution: Ensure the reductive amination is complete and quenched before subjecting the molecule to H₂/Pd for the nitro reduction.

Q3: Is the 1-methyl group on the piperidine stable at 60°C? A: Yes. The N-methyl group is robust. However, if you are using a secondary amine precursor (piperidin-4-one without the methyl), you will get polymerization. Ensure your starting material is 1-methylpiperidin-4-one.

References
  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Komati, S. K., et al. (2024). "Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments." Organic Process Research & Development. Link[5]

  • BenchChem Technical Guides. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." Link

  • Patent CN105272921A. "Method for preparing Ceritinib and intermediate compound of Ceritinib." Link

Sources

Optimization

Resolving catalyst poisoning when synthesizing 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Topic: Resolving Catalyst Poisoning during the Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Catalyst Poisoning during the Synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist, Catalysis Group

Executive Summary

You are likely encountering reaction stalling or incomplete conversion during the synthesis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine . This molecule presents a classic "autoinhibition" challenge in heterogeneous catalysis.

The structure contains three nitrogen species with varying basicity:

  • A tertiary amine (N-methylpiperidine moiety).

  • A secondary amine (linker).

  • A primary amine (or its nitro precursor).

The Root Cause: The basic nitrogen atoms (particularly the tertiary piperidine nitrogen) possess lone pairs that bind strongly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts. This competitive adsorption blocks the surface, preventing the target functional group (e.g., nitro or imine) from accessing the catalyst, effectively "poisoning" the reaction in situ.

This guide details the Protonation Strategy and Catalyst Modulation techniques to resolve this specific issue.

Module 1: Diagnostic & Triage

Before altering chemical parameters, confirm that Catalyst Poisoning is the culprit rather than mass transfer limitations.

Symptom Checklist
SymptomProbability of PoisoningAlternative Cause
Rapid initial H₂ uptake, then sudden stop High Product inhibition (the amine product is more poisonous than the reactant).
Zero H₂ uptake from the start Medium Feedstock impurities (Sulfur/Thiols from previous steps).
Linear, slow uptake LowMass transfer limit (poor agitation/H₂ solubility).
Reaction works at 1g scale, fails at 100g High Heat removal issues or impurity concentration.
The "Spike Test" Protocol

To confirm poisoning by the substrate/product:

  • Run a standard hydrogenation of a non-basic standard (e.g., styrene or nitrobenzene) to verify catalyst activity.

  • Add 10 mol% of your target molecule (the diamine product) to this standard reaction.

  • Observation: If the standard reaction rate drops significantly (>50%) upon addition, your product is an active catalyst poison.

Module 2: The "Acid Trick" (Chemical Mitigation)

The most robust solution for amine-containing substrates is Protonation . By converting free amines into ammonium salts, you eliminate the lone pair availability, preventing strong coordination to the metal surface.

Mechanism of Action
  • Without Acid:

    
     (Strong Binding/Deactivation)
    
  • With Acid:

    
     (No Lone Pair 
    
    
    
    No Binding)
Standard Operating Procedure (SOP-8821-A)

Applicability: Reduction of nitro-precursor or reductive amination intermediate.

  • Solvent Selection: Switch to Methanol (MeOH) or Ethanol (EtOH) . Avoid non-polar solvents where ammonium salts might precipitate and coat the catalyst.

  • Acid Additive:

    • Standard:Acetic Acid (AcOH) . Use as the co-solvent (10-20% v/v) or 2-5 equivalents relative to the basic nitrogens.

    • Aggressive (for stubborn cases):Methanesulfonic Acid (MSA) . Use 1.05 equivalents per basic nitrogen.

  • The Protocol:

    • Step 1: Dissolve substrate in MeOH.

    • Step 2: Add Acid (e.g., 3.0 eq of AcOH). Stir for 10 mins to ensure protonation.

    • Step 3: Add Catalyst (e.g., 5-10 wt% Pd/C, 50% wet).

    • Step 4: Hydrogenate (3-5 bar H₂).

    • Step 5: Workup. Filter catalyst. Neutralize filtrate with NaOH/NaHCO₃ to recover the free base.

Critical Note: If using MSA, ensure your equipment (autoclave) is resistant to corrosion (Hastelloy or glass-lined), or keep temperatures below 50°C.

Module 3: Catalyst Selection & Physical Parameters

If acid additives are incompatible with your protecting groups or stability, you must alter the catalyst system.

Catalyst Hierarchy for Basic Amines
CatalystResistance to Amine PoisoningRecommendation
Pd/C (Palladium) LowStandard. Requires acid additive (see Module 2).
Pt/C (Platinum) MediumAlternative. Often works for reductive aminations without acid, but slower nitro-reduction.
Raney Nickel HighRobust. Excellent for amine tolerance but requires higher pressure (10-50 bar) and is pyrophoric.
Pd(OH)₂ (Pearlman's) LowAvoid. The basic support often exacerbates amine binding issues.
Pressure & Temperature Optimization

Amine desorption is endothermic. Increasing temperature often shifts the equilibrium away from catalyst adsorption, freeing up active sites.

  • Recommendation: Increase T from 25°C

    
     50-60°C.
    
  • Risk: Monitor for reductive alkylation side reactions (dimerization) at higher T.

Module 4: Feedstock Purity (The Silent Killers)

Since your molecule contains a piperidine ring, it is likely synthesized via pyridine reduction or nucleophilic substitution. These routes often introduce trace impurities that are fatal to Pd catalysts.

Common Impurities & Fixes:

  • Sulfur (Thiophene/DMSO traces):

    • Limit: < 5 ppm.

    • Fix: Treat precursor solution with Raney Nickel (stir and filter) or Activated Carbon before adding the expensive Pd catalyst.

  • Halides (Cl⁻/Br⁻):

    • Limit: < 100 ppm.[1]

    • Fix: Wash the precursor organic phase thoroughly with water/bicarbonate. Halides compete with Hydrogen for surface sites.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism and the "Acid Trick" solution.

CatalystPoisoning cluster_0 Scenario A: Poisoning (No Acid) cluster_1 Scenario B: Acidic Solution Pd_Surface Pd Active Site Amine Tertiary Amine (Lone Pair) Amine->Pd_Surface Strong Adsorption (Blocks Site) Nitro Nitro Group (Target) Nitro->Pd_Surface Blocked Access Pd_Surface_Acid Pd Active Site Amine_Acid Ammonium Salt (Protonated) Amine_Acid->Pd_Surface_Acid Repulsion (No Binding) Nitro_Acid Nitro Group (Target) Nitro_Acid->Pd_Surface_Acid Successful Adsorption & Reduction Acid Acid (H+) Acid->Amine_Acid Protonation

Caption: Comparative mechanism of amine poisoning versus protonation-assisted catalysis. In Scenario A, the amine lone pair blocks the Pd site. In Scenario B, protonation prevents binding, allowing the nitro group to reduce.

FAQs

Q: Can I use HCl instead of Acetic Acid? A: Use with extreme caution. While HCl effectively protonates amines, Chloride ions (


) are themselves mild catalyst poisons (halide effect). If you must use a strong acid, Sulfuric Acid (

)
or Methanesulfonic Acid (MSA) is preferred over HCl to avoid halide poisoning [1].

Q: My reaction works but stops at 90% conversion. Why? A: This is likely "Product Inhibition." As the concentration of your diamine product increases, it competes more aggressively for the catalyst than the starting material.

  • Fix: Add a fresh "spike" of catalyst at 90% conversion, or increase the initial acid loading to ensure the product is also fully protonated.

Q: Is 1-methyl-4-piperidone (the starting material) a poison? A: Yes, but less so than the product. The ketone carbonyl is not a poison, but the tertiary amine in the piperidone ring is. The strategies above apply equally to the reductive amination step.

References

  • Rylander, P. N. (1985).[2] Hydrogenation Methods. Academic Press.[2] (The foundational text on catalyst poisoning and acid promotion).

  • Maegawa, T., & Sajiki, H. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[3] Chemical and Pharmaceutical Bulletin, 51(5). (Demonstrates the concept of amines binding to Pd to modulate activity).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (While focusing on hydride reagents, this paper discusses the mechanistic challenges of amine synthesis which parallels catalytic issues).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols on mitigating amine poisoning).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine via recrystallization. The c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine via recrystallization. The content is structured to address common challenges and provide in-depth, scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Q1: What is the primary goal of recrystallizing 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine?

A1: The primary goal is to purify the solid compound. Recrystallization is a technique used to remove impurities from a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[1][2] The desired compound will selectively crystallize out of the solution, while the impurities remain dissolved.[2] This is a critical step in pharmaceutical development to ensure the chemical purity of active pharmaceutical ingredients (APIs).

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.[3]

  • Not react chemically with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at both high and low temperatures, or not dissolve them at all.

Q3: My compound is not crystallizing from the solution upon cooling. What should I do?

A3: If crystals do not form, the solution may be supersaturated or the concentration of the compound may be too low. Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.[4]

  • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cool the solution further: Place the flask in an ice bath to further decrease the solubility of the compound.[5]

Q4: The recrystallized product appears oily or forms an amorphous solid instead of crystals. What is the cause?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by:

  • Using a lower boiling point solvent.

  • Increasing the volume of the solvent.

  • Slowing down the cooling process.

Section 2: Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Issue 1: Poor Crystal Yield
Potential Cause Troubleshooting Step Scientific Rationale
Excessive Solvent Reduce the solvent volume by gentle heating and evaporation before cooling.If too much solvent is used, the solution may not become saturated enough for crystallization to occur upon cooling, leaving a significant amount of the compound dissolved.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether by trapping impurities within the crystal lattice.
Inappropriate Solvent Re-evaluate the solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures.A suitable solvent should exhibit a large difference in solubility for the target compound between high and low temperatures.[3]
Issue 2: Impure Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Dissolution Ensure all of the solid material, including impurities, is fully dissolved in the hot solvent before cooling.If impurities are not fully dissolved, they can be trapped within the crystals as they form, leading to a less pure final product.
Crystallization Occurred Too Quickly Slow down the cooling process. Insulate the flask to allow for gradual cooling.Slow crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.
Insufficient Washing Wash the collected crystals with a small amount of cold recrystallization solvent.This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

Section 3: Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Materials:

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (crude product)

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

Procedure:

  • Initial Solubility Screening:

    • Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.

    • Add a small volume (approx. 0.5 mL) of a different solvent to each test tube at room temperature.

    • Observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • Hot Solubility Testing:

    • Gently heat the test tubes containing solvents that did not dissolve the compound at room temperature.

    • Add the solvent dropwise while heating until the compound fully dissolves.

    • Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.

    • If no single solvent is ideal, consider a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool.[6]

Solvent Selection Workflow

Solvent_Selection A Start: Crude Compound B Test Solubility in Various Solvents at Room Temperature A->B C Soluble? B->C D Discard Solvent (Too Soluble) C->D Yes E Heat Insoluble Samples C->E No F Soluble when Hot? E->F G Discard Solvent (Insoluble) F->G No H Cool Solution Slowly F->H Yes I Crystals Form? H->I J Optimal Solvent Found I->J Yes K Consider Mixed Solvent System I->K No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Objective: To purify the crude product using the selected solvent system.

Materials:

  • Crude 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Recrystallization Process Overview

Recrystallization_Process A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Step-by-step overview of the recrystallization procedure.

Section 4: Properties of Common Solvents

The following table provides information on common laboratory solvents that can be screened for the recrystallization of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. The choice of solvent will depend on the polarity of the target compound. Given its structure, a solvent of intermediate polarity or a mixed solvent system is a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. May be suitable as an anti-solvent.
Methanol6532.7Polar protic solvent.
Ethanol7824.5Polar protic solvent.
Acetone5620.7Polar aprotic solvent.
Ethyl Acetate776.0Moderately polar solvent.
Toluene1112.4Nonpolar aromatic solvent.
Hexane691.9Nonpolar aliphatic solvent.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
  • WIPO. (n.d.). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
  • Google Patents. (n.d.). US4131622A - Purification of N,N'-disubstituted p-phenylenediamine antiozonants and oil stabilizers.
  • ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?
  • LibreTexts. (n.d.). Recrystallization-1.doc.pdf.
  • Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
  • Chemistry LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization.

Sources

Optimization

Technical Support Center: Stabilizing 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Executive Summary & Technical Context The Molecule: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter MPBD ) is a meta-substituted phenylenediamine derivative featuring a secondary amine linked to a piperidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The Molecule: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (hereafter MPBD ) is a meta-substituted phenylenediamine derivative featuring a secondary amine linked to a piperidine ring and a primary amine on the benzene core.

The Problem: Like many electron-rich aromatic amines, MPBD is thermodynamically unstable in the presence of UV light and oxygen. The electron-donating nature of the amine groups (


 and 

) lowers the oxidation potential of the benzene ring, making it highly susceptible to photo-oxidation.

The Symptom: Researchers typically observe a rapid color shift from colorless/pale yellow to pink, brown, or black upon exposure to ambient light or air. This "browning" indicates the formation of semi-quinone radicals and subsequent polymerization into Bandrowski’s base-like oligomers, rendering the compound useless for precise stoichiometric applications (e.g., hair colorant formulation, pharmaceutical synthesis).

Mechanism of Degradation

To stabilize MPBD, one must understand the enemy. The degradation is not a simple decomposition but a radical-mediated oxidative coupling .

The Photo-Oxidation Pathway
  • Photo-Excitation: UV photons excite the

    
    -electrons of the benzene ring.
    
  • Electron Transfer: The excited state transfers an electron to dissolved molecular oxygen (

    
    ), generating the superoxide radical anion (
    
    
    
    ).
  • Radical Propagation: The amine moiety loses a proton and an electron, forming a nitrogen-centered radical cation.

  • Dimerization: These radicals couple to form azo-compounds or quinone-diimines, which are highly colored.

Diagram: The Oxidative Cascade

MPBD_Degradation MPBD Native MPBD (Colorless) Excited Excited State MPBD* MPBD->Excited Absorption UV UV Photon (hν) UV->Excited Radical N-Radical Cation (Reactive Intermediate) Excited->Radical -e⁻ (Oxidation by O₂) Quinone Quinone Diimine (Pink/Red) Radical->Quinone -2H⁺, -e⁻ Polymer Polymerized Pigment (Brown/Black Precipitate) Quinone->Polymer Electrophilic Coupling

Figure 1: The stepwise photo-oxidative degradation pathway of MPBD from colorless amine to insoluble polymer.

The Stabilization Protocol (Standard Operating Procedure)

Do not rely on a single stabilizer.[1] Effective protection requires a "Hurdle Technology" approach: Deoxygenation + Chelation + Protonation + Scavenging.

Reagents Required
ComponentRoleRecommended Conc.Mechanism
Ascorbic Acid (Vit C) Radical Scavenger0.2% - 0.5% (w/v)Sacrificial reductant; reduces quinones back to phenols/amines.
Sodium Sulfite (

)
Oxygen Scavenger0.1% - 0.3% (w/v)Reacts with dissolved oxygen before it attacks the amine.
EDTA (Disodium) Chelator0.05% (w/v)Sequesters metal ions (

,

) that catalyze radical formation.
Dilute HCl or

pH ModifierTo pH < 4.0Protonates amine lone pairs, preventing electron loss.
Step-by-Step Preparation Guide

Step 1: The Solvent Matrix (Critical)

  • Do not dissolve MPBD directly in tap or standard deionized water.

  • Action: Sparge water with Nitrogen (

    
    ) or Argon for 15 minutes before adding any solids. This removes dissolved oxygen (DO).
    

Step 2: The "Protective Cocktail" Pre-mix

  • Add EDTA and Sodium Sulfite to the deoxygenated water first.

  • Why? This neutralizes any residual metals or oxygen before the sensitive MPBD is introduced.

Step 3: Solubilization & Acidification

  • Add MPBD to the solution.

  • Immediately adjust pH to 3.0 – 4.0 using dilute acid.

  • Technical Insight: At pH < 4, the amine groups are protonated (

    
    ). The ammonium ion lacks the lone pair electrons required to initiate the oxidation transfer, effectively "locking" the molecule in a stable state.
    

Step 4: The Final Guard

  • Add Ascorbic Acid last.

  • Note: Ascorbic acid degrades rapidly at neutral/alkaline pH. Adding it to the already acidic solution ensures it remains active as a long-term radical scavenger.

Troubleshooting & Diagnostics (Decision Tree)

Use this logic flow to identify why your MPBD stock might be degrading.

Troubleshooting_Tree Start Issue: MPBD Solution Instability Color Is the solution pink or red? Start->Color Precip Is there a black precipitate? Color->Precip No Oxidation Diagnosis: Early Stage Oxidation (Quinone Formation) Color->Oxidation Yes Polymer Diagnosis: Advanced Polymerization (Irreversible) Precip->Polymer Yes pH_Check Check pH. Is it > 6.0? Metal_Check Was EDTA added before MPBD? pH_Check->Metal_Check No Action_Acid Action: Acidify immediately. Protonation blocks oxidation. pH_Check->Action_Acid Yes Action_Chelate Action: Metal Catalysis suspected. Restart with EDTA. Metal_Check->Action_Chelate No Oxidation->pH_Check

Figure 2: Diagnostic logic for identifying the root cause of MPBD instability.

Frequently Asked Questions (FAQs)

Q1: Can I use amber glassware instead of chemical stabilizers? A: Amber glassware is necessary but insufficient . While amber glass blocks UV wavelengths <450nm, it does not stop auto-oxidation driven by ambient heat or dissolved oxygen. You must use amber glass in combination with the chemical stabilizers (sulfite/ascorbic acid) described above.

Q2: My HPLC chromatogram shows a "ghost peak" eluting before MPBD. What is it? A: This is likely the quinone-diimine intermediate . It is more polar than the parent diamine, causing it to elute earlier on Reverse Phase (C18) columns. If you see this, your antioxidant system has been exhausted.

Q3: Why do you recommend a dual antioxidant system (Sulfite + Ascorbic Acid)? A: They work synergistically.

  • Sulfite is a kinetic barrier: It reacts rapidly with oxygen.

  • Ascorbic Acid is a thermodynamic barrier: It regenerates the amine if a radical is formed. Using both covers both "prevention" and "repair" mechanisms.

Q4: Is the degradation reversible? A: Early-stage degradation (pink coloration) is often reversible by adding a strong reducing agent (e.g., Sodium Dithionite), though this is not recommended for GMP applications. Late-stage degradation (brown/black precipitate) is irreversible ; the covalent bonds formed during polymerization cannot be broken without destroying the molecule.

References

  • Chowdhury, P., et al. (2024). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. Science of The Total Environment.[2] 2[1][2][3][4][5][6][7][8][9][10]

  • Cao, G., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters. 6[1][2][4][6][7][8][9][10]

  • Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-N′-(1-methyl-piperidin-4-yl)-propane-1,3-diamine Product Data. 11[1][2][4][6][7][8][9][10]

  • PubChem. (2025).[12] N1-Methylbenzene-1,3-diamine Compound Summary. National Library of Medicine. 12[1][2][4][6][7][8][9][10]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum Analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a compound of interest in medicinal chemistry and materials science. We will move beyond a simple descri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a compound of interest in medicinal chemistry and materials science. We will move beyond a simple description of a spectrum to a predictive analysis grounded in fundamental principles and comparative data. This approach not only serves to verify the compound's structure but also illustrates the causal relationships between molecular structure and spectral features, empowering researchers to interpret complex spectra with confidence.

The guide is structured to first establish a robust experimental foundation, followed by a detailed predictive breakdown of the spectrum, and finally, a comparative analysis against a simpler structural analog to highlight the influence of substitution on chemical shifts.

Experimental Protocol: Ensuring Data Integrity

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of high-purity 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine C Dissolve sample in ~0.6 mL of solvent in a clean vial A->C B Select appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) B->C D Filter solution through a pipette with a glass wool plug into a high-quality 5 mm NMR tube C->D Ensures removal of particulates which degrade resolution E Cap the tube and wipe clean D->E F Insert sample into spectrometer E->F G Lock, Tune, and Shim the instrument on the deuterium signal F->G Optimizes magnetic field homogeneity H Acquire ¹H-NMR spectrum using standard parameters (e.g., 400 MHz) G->H I Process data: Fourier Transform, Phase Correction, Baseline Correction H->I J Calibrate spectrum to residual solvent peak or TMS I->J Ensures accurate chemical shift values

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Methodology
  • Analyte Preparation : Begin with 5-10 mg of the title compound, ensuring it is free from residual solvents or synthetic byproducts.[1][4] The choice of this mass strikes a balance between achieving a strong signal-to-noise ratio and avoiding concentration-dependent line broadening.[3]

  • Solvent Selection : Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. However, the amine protons (-NH and -NH₂) in our analyte may undergo exchange or exhibit broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it often sharpens N-H signals by forming hydrogen bonds.[1] The residual solvent peak (δ ≈ 7.26 ppm for CDCl₃, δ ≈ 2.50 ppm for DMSO-d₆) will serve as a preliminary internal reference.[5]

  • Dissolution and Filtration : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. It is critical that the solution is free of any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.

  • Data Acquisition : Acquire the spectrum on a spectrometer (e.g., 300 or 400 MHz). Standard acquisition parameters are typically sufficient for a ¹H spectrum. Ensure the instrument is properly locked on the solvent's deuterium signal and shimmed to optimize resolution.

Predictive ¹H-NMR Spectrum Analysis

No experimental spectrum for the title compound was found in the initial search. Therefore, we will construct a predicted spectrum by analyzing its constituent fragments: the N-methylpiperidine moiety and the 1,3-diaminobenzene moiety. This predictive approach is a powerful tool in structural elucidation.

Caption: Structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Predicted Proton Assignments and Characteristics

The table below summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each unique proton in the molecule. These predictions are based on established chemical shift ranges for similar functional groups.[6][7][8][9]

LabelProton TypePredicted δ (ppm)IntegrationMultiplicityPredicted J (Hz)Rationale
Hₐ N-CH₃ (piperidine)~2.33HSinglet (s)N/AAliphatic methyl group attached to nitrogen. Deshielded compared to a C-CH₃.
Hₑ, Hₑ' Axial Piperidine (α to N)~2.12HMultiplet (m)-Axial protons on a piperidine ring adjacent to the nitrogen.
Hբ, Hբ' Equatorial Piperidine (α to N)~2.82HMultiplet (m)-Equatorial protons are typically deshielded relative to axial protons.
H𝖼, H𝖼' Axial Piperidine (β to N)~1.62HMultiplet (m)-Aliphatic protons further from the electron-withdrawing nitrogen.
HᏧ, HᏧ' Equatorial Piperidine (β to N)~2.02HMultiplet (m)-Equatorial protons deshielded relative to their axial counterparts.
H𝗀 Methine (piperidine C4)~3.51HMultiplet (m)-Deshielded by two adjacent nitrogen atoms.
Hₕ Amine (piperidine N-H)3.5 - 5.01HBroad Singlet (br s)N/AChemical shift is concentration and solvent dependent. Broad due to exchange.
Hᵢ Amine (-NH₂)~3.52HBroad Singlet (br s)N/AAromatic amine protons. Data from m-phenylenediamine suggests this region.[10]
Hⱼ Aromatic (C2-H)~6.91HTriplet (t)J ≈ 8.0Ortho-coupled to Hₖ and Hₗ. Data for m-phenylenediamine shows the C2-H triplet around 6.9 ppm.[10]
Hₖ Aromatic (C4-H)~6.11HDoublet of doublets (dd)J ≈ 8.0, 2.0Ortho-coupled to Hⱼ, meta-coupled to Hₘ.
Hₗ Aromatic (C6-H)~6.11HDoublet of doublets (dd)J ≈ 8.0, 2.0Ortho-coupled to Hⱼ, meta-coupled to Hₘ.
Hₘ Aromatic (C5-H)~6.01HTriplet (t)J ≈ 2.0Meta-coupled to Hₖ and Hₗ.

Note: The aromatic proton shifts are estimated based on the parent m-phenylenediamine spectrum, which shows signals at approximately 6.91, 6.08, and 5.94 ppm in CDCl₃.[10] The N-piperidyl substituent will induce further shifts, but this provides a strong starting point.

Comparative Analysis: The Impact of N-Substitution

To truly understand the spectrum, it is instructive to compare it with a simpler, constituent molecule. Here, we compare the predicted spectrum of our title compound with the known spectrum of m-phenylenediamine . This comparison highlights how the introduction of the N-(1-methylpiperidin-4-yl) group perturbs the electronic environment of the aromatic ring.

CompoundAromatic ProtonChemical Shift (δ ppm)MultiplicityKey Observation
m-Phenylenediamine [10]H2~6.91TripletThe most deshielded aromatic proton, situated between two electron-donating amino groups.
H4, H6~6.08Doublet of doubletsShielded relative to H2.
H5~5.94TripletThe most shielded proton, para to one amino group and meta to the other.
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Predicted)Hⱼ (C2-H)~6.9TripletExpected to be largely unchanged, still between two nitrogen atoms.
Hₖ, Hₗ (C4/6-H)~6.1Doublet of doubletsMinimal change expected from the parent diamine.
Hₘ (C5-H)~6.0TripletMinimal change expected from the parent diamine.

The key takeaway is that while the N-piperidyl group introduces a host of aliphatic signals, its electronic effect on the existing aromatic protons is predicted to be relatively minor compared to the parent diamine. The primary diagnostic changes are the appearance of the complex aliphatic signals from the piperidine ring and the disappearance of one of the -NH₂ signals, which is replaced by a single N-H signal.

Conclusion

The structural elucidation of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine via ¹H-NMR spectroscopy is a clear demonstration of modern analytical chemistry. By combining a robust experimental protocol with a predictive analysis based on foundational principles and comparative data, a confident assignment of the molecular structure is achievable. The spectrum is characterized by a complex set of multiplets in the aliphatic region (δ 1.6-3.5 ppm) corresponding to the N-methylpiperidine moiety, and a distinct pattern in the aromatic region (δ 6.0-7.0 ppm) consistent with a 1,3-disubstituted benzene ring. This guide provides the framework for researchers to not only confirm the identity of the target compound but also to understand the nuanced information encoded within its NMR spectrum.

References

  • MUNI, I. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • University of Arizona. NMR Sample Preparation. Available at: [Link]

  • ePrints Soton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Available at: [Link]

  • ChemWhat. m-Phenylenediamine CAS#: 108-45-2. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 51-59. Available at: [Link]

  • NIST. 1,3-Benzenediamine, 4-methyl-. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of (a) PPD and (b) 1. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Available at: [Link]

  • University of Wisconsin-Madison. Hans Reich NMR Collection. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. m-Phenylenediamine. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. Available at: [Link]

  • University of Regensburg. 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectrum (DMSO-d 6 ) of 1: 1 molar ratio, N-phenyl.... Available at: [Link]

  • Scribd. NMR Coupling Constants Explained. Available at: [Link]

  • The Automated Topology Builder. 1-Methylpiperidine. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • The Royal Society of Chemistry. Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Available at: [Link]

  • University of Calgary. Ch 13 - Coupling. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • University of Potsdam. Chemical shifts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification and purity assessment of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a compound of interest in drug discovery. We will explore the rationale behind experimental choices, compare alternative approaches, and provide actionable protocols grounded in scientific principles.

The Analytical Challenge: Understanding the Analyte

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a polar, basic compound. Its structure, featuring a phenylenediamine core and a methylpiperidine moiety, presents specific challenges for reversed-phase HPLC. The basic nature of the amine groups can lead to strong interactions with residual silanols on conventional silica-based stationary phases, resulting in poor peak shape (tailing) and inconsistent retention times. Furthermore, the presence of two basic centers with different pKa values necessitates careful control of the mobile phase pH to ensure a consistent ionization state and, consequently, reproducible chromatographic behavior.

Strategic Approach to Method Development

A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key stages and decision points in developing an HPLC method for this analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, solubility) B Stationary Phase Selection (C18, Polar-Embedded, etc.) A->B C Mobile Phase Screening (ACN vs. MeOH, pH range) B->C D Detector Selection (UV-Vis vs. MS) C->D E Fine-tuning Mobile Phase (% Organic, Buffer Conc.) D->E F Gradient Optimization (Slope, Time) E->F G Temperature & Flow Rate Adjustment F->G H Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) G->H I Robustness Testing H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The choice of stationary phase is critical for achieving good peak shape for basic compounds.[1][2] A comparison of different stationary phases is presented below.

Stationary PhasePrinciple of InteractionAdvantages for Basic AnalytesDisadvantages
Conventional C18 Hydrophobic interactions.Widely available and versatile.Prone to silanol interactions, leading to peak tailing.[3]
Polar-Embedded C18 Mixed-mode with hydrophobic and polar interactions.Shields residual silanols, improving peak shape.May exhibit different selectivity compared to traditional C18.
Hybrid Silica C18 Organic/inorganic hybrid particles.Improved pH stability, allowing for higher pH mobile phases to neutralize basic analytes.Can be more expensive than conventional silica columns.
HILIC Hydrophilic Interaction Liquid Chromatography.Good retention for very polar compounds not well-retained in reversed-phase.Requires careful control of water content in the mobile phase.

Recommendation: For 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a polar-embedded C18 or a hybrid silica C18 column is recommended as a starting point to minimize peak tailing and achieve symmetrical peaks.

The mobile phase composition, particularly the organic modifier, pH, and buffer, plays a pivotal role in the retention and selectivity of the separation.[4][5]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[6] ACN generally provides lower backpressure and better peak efficiency, while MeOH can offer different selectivity. A scouting gradient with both solvents is advisable to determine the optimal choice.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[5] For basic analytes like ours, working at a pH at least 2 units below the pKa of the amine groups will ensure they are fully protonated and exhibit consistent retention. Conversely, a high pH mobile phase can be used to neutralize the amines, increasing their retention on a C18 column.[3] However, this requires a pH-stable column.

  • Buffer Selection: A buffer is essential to control the mobile phase pH and ensure reproducible retention times.[5] For UV detection, phosphate or acetate buffers are common choices. For Mass Spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are necessary.[7]

Comparative Mobile Phase Conditions:

Mobile Phase SystemRationaleExpected Outcome
Low pH (e.g., pH 2.5-3.5 with Formic or Phosphoric Acid) Ensures complete protonation of the analyte, minimizing secondary interactions with the stationary phase.Good peak shape, but potentially lower retention.
Mid-range pH (e.g., pH 5-7 with Acetate or Phosphate Buffer) May lead to mixed ionization states, potentially causing peak broadening or splitting.Generally not recommended for this analyte.
High pH (e.g., pH 9-10 with Ammonium Bicarbonate) Neutralizes the analyte, increasing hydrophobic retention.Longer retention times, but requires a pH-stable column.

Recommendation: Start with a low pH mobile phase (e.g., 0.1% formic acid in water and ACN) as it is generally robust and compatible with both UV and MS detection.

Detector Comparison: UV-Vis vs. Mass Spectrometry

The choice of detector depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information.

DetectorPrincipleAdvantagesDisadvantages
UV-Vis / PDA Measures the absorbance of light by the analyte.Robust, relatively inexpensive, and provides quantitative information.[8] A Photodiode Array (PDA) detector provides spectral information for peak purity assessment.Requires the analyte to have a chromophore.[8] Can be non-specific if co-eluting impurities have similar UV spectra.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highly specific and sensitive.[10] Provides molecular weight information for peak identification and can distinguish between co-eluting compounds with different masses.[9][10]Higher cost and complexity. Requires volatile mobile phases.

Recommendation: For routine quality control and quantification, a UV-Vis or PDA detector is often sufficient, provided the method demonstrates specificity. For impurity profiling, structural elucidation, and in complex matrices, coupling HPLC with a Mass Spectrometer (LC-MS) is the superior choice due to its enhanced selectivity and identification capabilities.[10]

Experimental Protocols

This protocol is a starting point for method development using a standard C18 column and UV detection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

This protocol is designed for higher sensitivity and specificity using a polar-embedded column and mass spectrometric detection.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 80% B in 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detector: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Range: m/z 100-500

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[11][12][13][14][15]

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Validation Parameters Summary:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To assess the ability to measure the analyte in the presence of other components.Peak purity index > 0.995, no interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Conclusion

The development of a robust HPLC method for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine requires a systematic approach that considers the physicochemical properties of the analyte. A comparative evaluation of stationary phases, mobile phase compositions, and detection techniques is essential for achieving optimal separation and detection. By starting with a polar-embedded or hybrid C18 column, employing a low pH mobile phase with a volatile buffer, and selecting the appropriate detector based on the analytical needs, a reliable and reproducible HPLC method can be established. Subsequent validation in accordance with ICH guidelines will ensure the method's suitability for its intended application in a regulated environment.

References

  • Riggins, R. M., & Howard, C. C. (1983). High Performance Liquid Chromatographic Determination of Phenylenediamines in Aqueous Environmental Samples.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]

  • Hafner, M., & Jagi, M. (2007). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 223-230.
  • Occupational Safety and Health Administration. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chen, W. S., & Lee, M. R. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(10), 2424-2429.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Zhang, L., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • Pocurull, E., et al. (2006). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water.
  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • G. F. A. Pinto, V., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Chemazon. (2023, February 17). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N1,N1-Diethyl-4-methylbenzene-1,3-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzene-1-diazonium. Retrieved from [Link]compound/13839766)

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the expected l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical fragmentation pathways, offers a detailed experimental protocol for its characterization, and compares LC-MS with alternative analytical techniques. Our approach is grounded in established principles of mass spectrometry and draws upon extensive experience with the analysis of heterocyclic and aromatic amine compounds.

Introduction: The Structural Rationale for Fragmentation Analysis

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a substituted aromatic diamine and a saturated heterocyclic piperidine ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. The presence of multiple basic nitrogen atoms, a rigid aromatic system, and a flexible piperidine ring suggests a rich and informative fragmentation pattern upon collision-induced dissociation (CID).

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound due to the high basicity of the nitrogen atoms, which readily accept a proton to form a stable [M+H]⁺ ion.[1] The subsequent fragmentation of this protonated molecule in the mass spectrometer's collision cell provides structural insights.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is anticipated to be driven by charge localization on the nitrogen atoms and the relative stabilities of the resulting fragment ions and neutral losses. The most likely fragmentation pathways involve cleavages within the piperidine ring and the bond connecting it to the benzene ring.

Key fragmentation mechanisms for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.[1][2] For aromatic amines, the molecular ion is typically stable, but fragmentation can be induced at higher collision energies.[3]

The proposed fragmentation cascade for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is visualized in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z 220.18 F1 Fragment 1 (Iminium Ion) m/z 98.11 M->F1 Loss of C6H7N2 (Aminophenyl radical) F2 Fragment 2 (Anilinium Ion) m/z 122.08 M->F2 Loss of C7H14N (Methylpiperidine neutral) F3 Fragment 3 (Piperidinyl Cation) m/z 84.08 F1->F3 Loss of CH2 F4 Fragment 4 (Propargyl Iminium) m/z 56.05 F1->F4 Ring Opening

Caption: Predicted fragmentation pathway of protonated 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Summary of Expected Fragment Ions

The following table summarizes the predicted major fragment ions for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. The exact mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₁₂H₁₉N₃.

Ion Proposed Structure m/z (monoisotopic) Fragmentation Pathway
[M+H]⁺Protonated Parent Molecule220.1812-
Fragment 11-methyl-1,2,3,6-tetrahydropyridin-1-ium98.1121α-cleavage at the piperidine ring with charge retention on the piperidine fragment.
Fragment 2Benzene-1,3-diaminium122.0815Cleavage of the C-N bond between the piperidine and benzene rings with charge retention on the aromatic fragment.
Fragment 31-methylpiperidin-1-ium84.0813Further fragmentation of Fragment 1 through the loss of a methylene group.
Fragment 41-methyl-azetidin-1-ium-3-yl56.0500Ring opening and subsequent fragmentation of the piperidine ring.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

4.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively polar compound.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS Mode:

    • Full Scan (MS1): m/z 50-500 to determine the precursor ion.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 220.18) as the precursor and acquire product ion spectra across a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Caption: Experimental workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool for the analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, other techniques can provide complementary information.

Technique Advantages Disadvantages Applicability
LC-MS/MS High sensitivity and selectivity.[4][5] Provides structural information through fragmentation.[6] Suitable for complex matrices.Requires specialized equipment and expertise. Ion suppression effects can occur.Ideal for identification, quantification, and structural elucidation in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds. Extensive spectral libraries are available.Requires derivatization for non-volatile or polar compounds. Thermal degradation of the analyte is possible.Less suitable for this compound due to its low volatility and high polarity. Derivatization would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer analysis times.Excellent for the initial structural confirmation of the pure substance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, widely available, and cost-effective. Good for quantification.Lower sensitivity and selectivity compared to MS. Provides no structural information beyond retention time.Suitable for routine purity analysis and quantification when a reference standard is available and the sample matrix is simple.

Conclusion

The LC-MS fragmentation pattern of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is predicted to be characterized by cleavages within the piperidine ring and the bond connecting it to the aromatic moiety. The proposed experimental protocol provides a solid foundation for obtaining high-quality data for this compound. While LC-MS/MS stands out for its sensitivity and structural elucidation capabilities, a multi-technique approach, incorporating NMR for definitive structure confirmation and HPLC-UV for routine analysis, will provide the most comprehensive characterization. This guide serves as a valuable resource for scientists working with this and structurally related compounds, enabling more efficient and accurate analytical method development.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • NIST. (n.d.). Piperidine, 1-methyl-. NIST WebBook.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Gempf, et al. (2013). Synthesis and characterisation of ligand C13 and corresponding Ln complexes. Supporting Information.
  • Bouslimani, A., et al. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Unknown. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine vs. m-Phenylenediamine

Executive Summary This guide provides a technical comparison between the commodity chemical m-phenylenediamine (MPD) and the specialized intermediate 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPBD) . While MPD is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the commodity chemical m-phenylenediamine (MPD) and the specialized intermediate 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPBD) .

While MPD is a symmetric, highly reactive crosslinker used in bulk polymers, MPBD represents a desymmetrized scaffold critical for precision medicinal chemistry (e.g., kinase inhibitors). The core distinction lies in chemoselectivity and solubility handling : MPBD features a "solubility toggle" (the tertiary piperidine amine) and a sterically differentiated secondary aniline, allowing for high-yield mono-functionalization that is statistically impossible with MPD.

Part 1: Structural & Electronic Analysis

To predict reactivity, we must first analyze the steric and electronic environments of the nitrogen centers.

Structural Comparison
  • m-Phenylenediamine (MPD): Contains two identical primary amine (-NH₂) groups meta to each other. Both sites are sterically unencumbered and electronically equivalent until the first reaction occurs.

  • 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPBD): Contains one primary amine (-NH₂) and one secondary amine (-NH-) substituted with a bulky 1-methylpiperidin-4-yl group.

Electronic & Steric Parameters

The following table summarizes the key physicochemical differences driving reactivity.

Featurem-Phenylenediamine (MPD)1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (MPBD)
Symmetry

(Symmetric)

(Asymmetric)
Nucleophilic Sites Two equivalent primary anilines.Site A: Primary Aniline (Accessible)Site B: Secondary Aniline (Hindered)
Basicity (

)
Aniline N: ~4.9Aniline N: ~2.5Piperidine N (Tertiary): ~10.1Aniline N (Sec): ~5.5Aniline N (Pri): ~4.9
Steric Bulk (A-Value) Low (Hydrogens only)High (Piperidine ring in chair conformation)
Solubility (pH 7) Low/Moderate (Neutral species)High (Protonated at Piperidine N)
Visualization of Reactive Sites

The diagram below maps the reactivity landscape, highlighting why MPBD allows for orthogonal functionalization.

ReactivityMap MPD m-Phenylenediamine (MPD) (Symmetric) Site1 Site 1: Primary -NH2 (High Reactivity) MPD->Site1 Site2 Site 2: Primary -NH2 (High Reactivity) MPD->Site2 MPBD 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine (MPBD) (Asymmetric) SiteA Site A: Primary -NH2 (High Reactivity) MPBD->SiteA SiteB Site B: Secondary -NH-R (Sterically Hindered) MPBD->SiteB SiteC Site C: Piperidine N (Basic Handle, pKa ~10) MPBD->SiteC Solubility Control

Figure 1: Structural Reactivity Map. Green indicates high nucleophilicity/accessibility; Red indicates steric hindrance; Yellow indicates the non-nucleophilic basic handle.

Part 2: Nucleophilic Reactivity Profile

Chemoselectivity in Acylation

When reacting with electrophiles (e.g., acyl chlorides, isocyanates), MPD suffers from statistical mixtures. Reacting MPD with 1 equivalent of an electrophile typically yields:

  • ~50% Mono-substituted product

  • ~25% Di-substituted product

  • ~25% Unreacted starting material

MPBD , however, exhibits high regioselectivity . The primary amine (Site A) is significantly more nucleophilic towards bulky electrophiles than the secondary amine (Site B) due to the steric clash of the piperidine ring.

  • Result: >90% yield of the mono-acylated product at the primary amine position.

The "Solubility Switch" Advantage

A major limitation of MPD is purification. Mono-acylated MPD is often difficult to separate from di-acylated byproducts due to similar polarity.

MPBD contains a tertiary amine within the piperidine ring (


). This allows for a self-validating purification protocol:
  • Reaction: Run acylation in organic solvent (DCM/EtOAc).

  • Acid Wash: Extract with mild aqueous acid (pH 4-5). The pyridine/piperidine moiety protonates, pulling the product into the water phase. Neutral impurities (non-basic byproducts) remain in the organic phase.

  • Basify & Extract: Adjust aqueous phase to pH >11 and extract back into organic solvent.

Part 3: Experimental Protocols

Protocol A: Synthesis of MPBD (Reductive Amination)

Rationale: MPBD is rarely bought in bulk; it is synthesized in situ or as a stock intermediate. This protocol ensures the correct N-linkage.

Materials: 3-Nitroaniline (1.0 eq), 1-Methyl-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCE (Solvent).

  • Imine Formation: Dissolve 3-nitroaniline and 1-methyl-4-piperidone in DCE. Add catalytic acetic acid. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Nitro Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate (H₂ balloon) for 4 hours. Filter through Celite.

  • Yield: Expect ~80-90% of the diamine MPBD as a dark oil (oxidizes in air).

Protocol B: Chemoselective Acylation (Comparison Test)

Rationale: Demonstrates the selectivity of MPBD vs. MPD using Acryloyl Chloride (common in kinase inhibitor synthesis).

Workflow Diagram:

Workflow Start Start: Dissolve Diamine (MPD or MPBD) in DCM at -10°C Reagent Add 0.95 eq. Acryloyl Chloride (Dropwise) Start->Reagent Reaction Stir 1h. Monitor by LCMS Reagent->Reaction Branch Substrate? Reaction->Branch MPD_Path MPD Path Branch->MPD_Path MPBD_Path MPBD Path Branch->MPBD_Path ResultMPD Result: Statistical Mixture (Mono + Di + SM) Requires Column Chromatography MPD_Path->ResultMPD ResultMPBD Result: >95% Mono-Acylation (Primary Amine Only) MPBD_Path->ResultMPBD Purification Purification: Acid/Base Extraction (Leveraging Piperidine pKa) ResultMPBD->Purification

Figure 2: Comparative workflow for mono-acylation. MPBD allows for a streamlined workup without chromatography.

Part 4: Applications & Case Studies

Kinase Inhibitor Scaffolds (ALK/EGFR)

In the synthesis of drugs like Ceritinib (and its analogs), the diamine core is critical.

  • MPD Limitation: Using MPD requires protecting one amine (e.g., Boc-anhydride), reacting the other, and then deprotecting. This adds two synthetic steps.[1][2]

  • MPBD Advantage: The steric differentiation allows for direct coupling of the chloropyrimidine core to the primary amine without protecting the secondary amine. The piperidine tail then serves as the solvent-interacting motif in the final drug, improving oral bioavailability.

Epoxy Curing Latency

In polymer science, MPD is a "hot" hardener (cures rapidly).

  • MPBD Application: The bulky piperidine group on the secondary amine creates steric latency . The primary amine reacts first to build linear chains (B-stage), while the hindered secondary amine reacts only at elevated temperatures, allowing for better process control in composite manufacturing.

References

  • Nucleophilicity of Amines: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew. Chem. Int. Ed., 1994.

  • Ceritinib Synthesis & Intermediates: Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." J. Med. Chem., 2013, 56(14), 5675–5690.

  • Selective Acylation Strategies: Benoit, D., et al. "Chemoselective acylation of primary amines in the presence of secondary amines." Organic Letters, 2005.
  • MPD Safety & Properties: ECHA Registration Dossier for m-phenylenediamine.

  • pKa Values of Heterocycles: Hall, H. K. "Correlation of the Base Strengths of Amines." J. Am. Chem. Soc., 1957, 79(20), 5441–5444.

Sources

Validation

A Comparative Guide to the Validated Purity Assay of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Reference Standards

Introduction: The Imperative of a Well-Characterized Reference Standard In pharmaceutical development, the reference standard is the cornerstone of quality, safety, and efficacy. It serves as the benchmark against which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development, the reference standard is the cornerstone of quality, safety, and efficacy. It serves as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are identified, quantified, and controlled.[1][2] The compound at the center of this guide, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, presents a common yet significant analytical challenge due to its chemical structure. As a polar, basic molecule containing both aromatic and aliphatic amine functionalities, its accurate purity determination demands a sophisticated, multi-faceted approach.

This guide provides an in-depth comparison of validated analytical methodologies for assigning the purity of this reference standard. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, validation according to international guidelines, and the integration of orthogonal techniques to generate a scientifically sound and regulatory-compliant purity value.

The Analytical Challenge: Physicochemical Properties and Their Implications

The structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine dictates its analytical behavior. Its key features include:

  • High Polarity: The presence of multiple nitrogen atoms and the diamine structure makes the molecule highly polar. This leads to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, such as C18, often causing the analyte to elute near the solvent front where resolution is poor.[3][4]

  • Basic Nature (High pKa): The amine groups are readily protonated, especially at acidic pH. This can lead to strong interactions with residual silanols on silica-based HPLC columns, resulting in significant peak tailing and poor chromatographic performance.

  • Potential for Multiple Protonation States: The molecule has multiple sites for protonation, which can coexist in solution, further complicating chromatographic separations.

These properties necessitate specialized analytical strategies to achieve accurate and reliable separation and quantification.[5] Standard methods are often insufficient, requiring careful development and validation of fit-for-purpose assays.[4]

A Dual-Pronged Strategy: Chromatographic vs. Absolute Purity Assessment

A robust characterization of a reference standard relies on the principle of orthogonality—using fundamentally different analytical techniques to measure the same attribute. For purity, the two most powerful and widely accepted orthogonal approaches are chromatographic purity and an absolute assay by Quantitative Nuclear Magnetic Resonance (qNMR).

  • Chromatographic Purity (via HPLC-UV): This technique excels at separating the main component from its structurally related impurities. Its purpose is to determine the relative percentage of impurities, providing a detailed impurity profile.

  • Absolute Purity (via qNMR): This is a primary analytical method that determines the absolute content or "mass fraction" of the analyte in the material. It quantifies the main component directly against a certified internal standard, independent of the analyte's own response factor.[6][7]

These two methods, when used in concert within a Mass Balance framework, provide a comprehensive and highly reliable purity assignment.[8][9]

Method 1: Validated HPLC-UV for Related Substances

The goal of the HPLC method is to resolve and quantify all potential organic impurities. Given the challenges of this polar basic analyte, method development is non-trivial.

Causality Behind Experimental Choices
  • Column Selection: Standard C18 columns often fail due to a phenomenon known as "phase collapse" or "dewetting" in the highly aqueous mobile phases required to retain polar compounds.[10] A more suitable choice is a column with alternative chemistry, such as a Phenyl-Hexyl phase . The phenyl groups offer unique pi-pi interactions with the aromatic ring of the analyte, while being more resistant to phase collapse in 100% aqueous conditions, providing a different selectivity mechanism for better separation.[11] Polar-embedded or polar-endcapped columns are also viable alternatives.[12]

  • Mobile Phase pH Control: To mitigate peak tailing from silanol interactions, the mobile phase pH must be controlled. A moderately acidic pH (e.g., pH 3.0 using formate buffer) ensures consistent protonation of the amine groups. However, a higher pH (e.g., pH 7-9) can also be effective by keeping the amines in their free-base form, though this requires a pH-stable column. For this guide, we select a low pH approach for its compatibility with a wider range of silica columns.

  • Detector Wavelength: The aromatic benzene-diamine structure provides a strong UV chromophore. A photodiode array (PDA) detector should be used to assess peak purity and select an optimal wavelength (e.g., ~254 nm) that provides a good response for both the main peak and expected impurities.

Experimental Protocol: HPLC-UV Purity Method

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a key tenet of data trustworthiness.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-32 min: 90% B

      • 32-33 min: 90% to 5% B

      • 33-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (with PDA scan from 200-400 nm)

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile Phase A

  • Preparation of Solutions:

    • System Suitability Solution (SST): Prepare a solution of the reference standard at 0.5 mg/mL, spiked with a known impurity at 0.1% concentration (0.0005 mg/mL).

    • Test Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Analysis Procedure & System Suitability Criteria:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject the SST solution six times. The system is deemed suitable if:

      • The resolution between the main peak and the known impurity is > 2.0.

      • The tailing factor for the main peak is < 1.5.

      • The relative standard deviation (RSD) of the peak area for the six replicate injections is ≤ 2.0%.

    • Inject the Test Solution in duplicate.

    • Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation Summary (per ICH Q2(R1))

A full validation of this method would be performed according to ICH Q2(R1) guidelines.[13][14][15] The results would be summarized as follows:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak purity index > 0.999; no co-elution in stressed samples.Pass
Precision (RSD%) Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 8.0%1.8% / 3.5%
Accuracy (% Recovery) 80.0% - 120.0% for spiked impurities at 0.1%, 0.5%, 1.0%95.7% - 104.2%
Linearity (r²) ≥ 0.995 for the analyte and known impurities> 0.998
Limit of Quantitation S/N ratio ≥ 100.05% relative to 0.5 mg/mL

Method 2: Quantitative NMR (qNMR) for Absolute Assay

qNMR provides a direct, highly accurate measurement of the analyte's mass fraction, serving as an orthogonal check to the chromatographic purity.[6][16]

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: The choice of IS is critical for accuracy. Maleic acid is an excellent candidate here. It is highly pure (>99.5%), stable, non-volatile, and its sharp singlet from the vinyl protons (~6.3 ppm) is unlikely to overlap with signals from our analyte in a common solvent like DMSO-d6.[7]

  • Solvent Selection: DMSO-d6 is a suitable solvent as it can dissolve a wide range of polar and non-polar compounds, including both the analyte and maleic acid. Its residual proton signal does not interfere with key signals.

  • Key Acquisition Parameters: The most critical parameter for quantification is the relaxation delay (D1) . To ensure accurate integration, the D1 value must be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified (both analyte and IS). For small molecules, a D1 of 30-60 seconds is often sufficient to ensure complete relaxation and produce data where the signal integral is directly proportional to the number of protons.[17]

Experimental Protocol: ¹H-qNMR Assay
  • Materials:

    • Analyte: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

    • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%)

    • Solvent: DMSO-d6

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte into a clean NMR tube. Record the weight (W_analyte).

    • Accurately weigh ~5 mg of Maleic Acid IS into the same NMR tube. Record the weight (W_IS).

    • Add ~0.7 mL of DMSO-d6 to the tube, cap, and vortex until both components are fully dissolved.

  • NMR Acquisition (400 MHz or higher):

    • Pulse Program: Standard quantitative 1D proton experiment (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Ensure proper shimming to achieve sharp, symmetrical peaks.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable signal from the analyte (e.g., an aromatic proton signal). Record the integral (I_analyte) and the number of protons it represents (N_analyte).

    • Integrate the vinyl proton signal of Maleic Acid (~6.3 ppm). Record the integral (I_IS). This signal represents 2 protons (N_IS = 2).

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • MW = Molecular Weight

    • W = Weight

    • Purity_IS = Certified purity of the internal standard

Integrating Results: The Mass Balance Approach

Neither HPLC nor qNMR alone tells the whole story. The most defensible purity value is derived from a mass balance approach, where the final purity is calculated as 100% minus all measured impurities.[18][19]

Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

  • Organic Impurities: Determined by the validated HPLC-UV method.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC).

  • Inorganic Residue: Determined by Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI).

The qNMR result serves as a powerful, independent verification of this calculated value. A strong agreement between the mass balance purity and the qNMR assay provides high confidence in the final assigned value.

Caption: Mass balance workflow for reference standard purity assignment.

Comparative Summary and Recommended Workflow

FeatureHPLC-UV (for Impurities)qNMR (for Absolute Assay)
Primary Purpose Quantify impuritiesQuantify the main component
Quantification Relative (Area %); requires response factorsAbsolute; primary ratio method
Reference Material Requires reference standards for known impuritiesRequires a certified internal standard (unrelated to analyte)
Strengths Excellent for impurity profiling, high sensitivity (LOD/LOQ)High precision, accuracy, direct measurement, less susceptible to matrix effects
Weaknesses Can overestimate purity if non-UV active impurities are presentLower sensitivity for trace impurities, requires specialized expertise
Regulatory Standing Standard method for related substancesIncreasingly accepted as a primary method for assay[20]

The following workflow represents a best-practice approach for validating a new batch of the 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine reference standard.

Validation_Workflow A Receive New Batch of Reference Standard Material B Structural Confirmation (¹H-NMR, ¹³C-NMR, MS, IR) A->B C Develop & Validate Orthogonal Purity Methods B->C D HPLC-UV Method (for Organic Impurities) C->D E qNMR Method (for Absolute Assay) C->E F Perform Ancillary Tests C->F J Calculate Purity via Mass Balance D->J K Compare Mass Balance Purity with qNMR Assay Result E->K G Karl Fischer (Water Content) F->G H Headspace GC (Residual Solvents) F->H I TGA / ROI (Inorganic Content) F->I G->J H->J I->J J->K L Assign Final Purity Value & Issue Certificate of Analysis K->L

Caption: Comprehensive workflow for reference standard validation.

Conclusion

Assigning a purity value to a reference standard, particularly for a challenging polar basic compound like 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, is a meticulous process that demands scientific rigor. A single analytical technique is insufficient. The most robust and defensible approach combines a validated, stability-indicating HPLC method for a comprehensive impurity profile with an orthogonal, absolute qNMR assay. This dual strategy, integrated within a mass balance framework, ensures that the final assigned purity value is accurate, reliable, and fit for its intended purpose in the highly regulated pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] . PubMed. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics . PMC. [Link]

  • Certification of Reference Standards in Pharmacy: Mass Balance Method . ResearchGate. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . Qvents. [Link]

  • Characterisation of Impurity Reference Standards . Amazon S3. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns . Agilent. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities . Resolian. [Link]

  • Choosing Reference Standards for API or Impurity . ResolveMass Laboratories Inc. [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology . PubMed. [Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories Inc. [Link]

  • Pharmaceutical Reference Standards & Impurities for QC & R&D . Pharmaffiliates. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences, providing a molecular fingerprint...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. This guide offers an in-depth analysis of the expected infrared absorption bands for the compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine . Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed, predictive analysis based on the well-established characteristic IR absorptions of its constituent functional groups. To provide a robust comparative framework, we will contrast these predicted bands with the known spectral features of structurally related molecules: aniline , N-methylpiperidine , and 1,3-phenylenediamine . This approach allows for a comprehensive understanding of how the unique structural combination in the target molecule influences its vibrational spectrum.

The Structural Landscape: Predicting the IR Spectrum

The structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine incorporates several key functional groups that will give rise to characteristic absorption bands in the IR spectrum:

  • A primary aromatic amine (-NH₂)

  • A secondary aromatic amine (-NH-)

  • A tertiary aliphatic amine (within the N-methylpiperidine ring)

  • A 1,3-disubstituted (meta) aromatic ring

  • Aliphatic C-H bonds (in the piperidine ring and the N-methyl group)

By dissecting the molecule into these components, we can forecast the regions of the IR spectrum where significant absorptions will occur.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accurate characterization of a novel compound such as 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a standardized experimental protocol is paramount. The following outlines a typical procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum, a common technique for solid and liquid samples.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary system checks.

  • Background Scan: With a clean and empty ATR crystal, perform a background scan. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental noise.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Causality: Optimal contact is crucial for achieving a strong and reproducible signal. Insufficient contact will result in a weak spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and normalization if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample before the next measurement.

Comparative Spectral Analysis

N-H Vibrations: A Tale of Two Amines

A key region of interest in the spectrum of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is the N-H stretching region, typically found between 3500 and 3200 cm⁻¹ .

  • Primary Amine (-NH₂): The primary aromatic amine group is expected to exhibit two distinct bands: an asymmetric stretching vibration at a higher wavenumber (around 3400-3300 cm⁻¹) and a symmetric stretching vibration at a lower wavenumber (around 3330-3250 cm⁻¹).[1]

  • Secondary Amine (-NH-): The secondary aromatic amine will display a single, generally weaker, N-H stretching band in a similar region (around 3350-3310 cm⁻¹).[1]

In the target molecule, these absorptions may overlap, leading to a broad and complex band system in this region. The primary amine also gives rise to a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹ .[1]

C-H Stretching Vibrations: Aromatic vs. Aliphatic

The C-H stretching region provides a clear distinction between the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands at wavenumbers above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[2][3]

  • Aliphatic C-H Stretch: The C-H bonds of the piperidine ring and the N-methyl group will produce stronger absorptions below 3000 cm⁻¹ (generally in the 2960-2850 cm⁻¹ range).

Aromatic Ring Vibrations and Substitution Patterns

The benzene ring itself gives rise to several characteristic absorptions.

  • C=C Ring Stretching: Look for a series of bands in the 1600-1450 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within the aromatic ring.[3][4]

  • Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. For a 1,3-disubstituted (meta) ring, one would expect to see a strong band between 810 and 750 cm⁻¹ and another strong band around 690 cm⁻¹.[5]

C-N Stretching Vibrations

The C-N stretching vibrations are also diagnostic.

  • Aromatic C-N Stretch: The stretching of the C-N bond where the nitrogen is directly attached to the aromatic ring is typically observed in the 1335-1250 cm⁻¹ region as a strong band.[1]

  • Aliphatic C-N Stretch: The C-N bonds within the N-methylpiperidine moiety will have absorptions in the 1250-1020 cm⁻¹ range.[1]

Data Summary: A Comparative Table of IR Absorptions

Functional Group Vibrational Mode 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Predicted) Aniline N-Methylpiperidine 1,3-Phenylenediamine
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)~3400-3250 cm⁻¹ (multiple bands)3442, 3360 cm⁻¹[1]N/APresent
Primary Amine (-NH₂)N-H Bend~1650-1580 cm⁻¹1619 cm⁻¹[1]N/APresent
Secondary Amine (-NH-)N-H Stretch~3350-3310 cm⁻¹N/AN/AN/A
Aromatic C-HC-H Stretch~3100-3000 cm⁻¹~3050 cm⁻¹N/A~3100-3000 cm⁻¹
Aliphatic C-HC-H Stretch~2960-2850 cm⁻¹N/APresentN/A
Aromatic C=CRing Stretch~1600-1450 cm⁻¹~1600, 1500 cm⁻¹N/APresent
Aromatic C-HOut-of-Plane Bend~810-750 cm⁻¹, ~690 cm⁻¹~750, 690 cm⁻¹ (monosubstituted)N/A~810-750 cm⁻¹, ~690 cm⁻¹ (meta-substituted)
Aromatic C-NC-N Stretch~1335-1250 cm⁻¹1281 cm⁻¹[1]N/APresent
Aliphatic C-NC-N Stretch~1250-1020 cm⁻¹N/APresentN/A

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the logical flow of an FT-IR analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis cluster_cleanup Cleanup Start Start Background Acquire Background Spectrum Start->Background Sample Apply Sample to ATR Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (e.g., Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Peak Picking & Assignment) Process->Analyze Compare Compare with Reference Spectra Analyze->Compare Report Generate Report Compare->Report Clean Clean ATR Crystal Report->Clean End End Clean->End

Caption: A streamlined workflow for FT-IR spectral acquisition and analysis.

Conclusion

The infrared spectrum of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is predicted to be rich and informative, with characteristic bands arising from its primary and secondary aromatic amine functionalities, the 1,3-disubstituted aromatic ring, and the N-methylpiperidine moiety. By understanding the expected positions and relative intensities of these bands and comparing them to simpler, structurally related molecules, researchers can confidently identify and characterize this compound. The combination of N-H, aromatic C-H, aliphatic C-H, C=C, and C-N vibrations provides a unique spectral fingerprint, making IR spectroscopy a powerful tool for the structural elucidation and quality control of this and similar pharmaceutical compounds.

References

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.).
  • Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. (2003). The Journal of Chemical Physics. Retrieved from [Link]

  • N-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. (2003). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • Piperidine, 1-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • N-Methylpiperidine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • N-Methylpiperidine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Benzene and its derivatives. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • 1-(1-Methylpiperidin-4-yl)ethanamine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Retrieved from [Link]

  • 1,3-Phenylenediamine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Infra-red Spectral Studies of Diphenylamine. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

  • 1,3-Benzenediamine, 4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • 1,3-Phenylenediamine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • FT-IR spectrum of 5-(5-([1,1′-biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine (7). (2018). ResearchGate. Retrieved from [Link]

Sources

Validation

A Proposed Framework for the Comparative Toxicological Assessment of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and Structural Analogs

This guide presents a comprehensive, albeit prospective, framework for evaluating the toxicological profile of the novel compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (designated as C-1) and its rationally des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, albeit prospective, framework for evaluating the toxicological profile of the novel compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (designated as C-1) and its rationally designed analogs. Due to the absence of publicly available toxicological data for C-1, this document outlines a systematic approach for a de novo comparative study. The experimental design is grounded in the known toxicities of its constituent chemical moieties: m-phenylenediamine (an aromatic diamine) and N-methylpiperidine (a substituted aliphatic heterocycle).

Aromatic amines are a class of compounds where many members are known to be potent mutagens and carcinogens.[1][2][3][4] Their toxicity is often mediated by metabolic activation to reactive electrophilic species that can form DNA adducts.[5] Conversely, substituted piperidines exhibit a range of toxicological effects, including potential neurotoxicity through interaction with receptors like the nicotinic acetylcholine receptor.[6][7] The combination of these two fragments in C-1 necessitates a multi-faceted toxicological investigation.

This guide is intended for researchers, scientists, and drug development professionals. It provides a logical workflow, detailed experimental protocols, and a basis for interpreting potential data to understand the structure-toxicity relationships within this chemical series.

Rationale for Analog Selection

To effectively probe the structure-toxicity relationships, a series of analogs of C-1 are proposed. These analogs are designed to systematically modify key structural features, allowing for an evaluation of how these changes impact the toxicological profile.

  • C-1 (Parent Compound): 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

  • Analog A (Isomeric Control): 1-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine. This analog will help determine if the relative position of the amino groups on the benzene ring influences toxicity.

  • Analog B (N-demethylated): 1-N-(piperidin-4-yl)benzene-1,3-diamine. This analog will assess the contribution of the N-methyl group on the piperidine ring to the overall toxicity, which can influence metabolic pathways.

  • Analog C (Acyclic Control): N1-(1-methylpiperidin-4-yl)-N3,N3-dimethylbenzene-1,3-diamine. This analog will explore the effect of replacing a primary amino group with a less readily metabolized dimethylamino group.

  • Reference Compound 1: m-phenylenediamine. This will serve as a benchmark for the toxicity of the aromatic diamine core.

  • Reference Compound 2: 4-Amino-1-methylpiperidine. This will provide data on the toxicity of the substituted piperidine fragment.[8][9]

Proposed Tiered Toxicological Evaluation

A tiered approach is recommended, starting with in vitro assays to assess basal cytotoxicity and genotoxicity, followed by more specific assays to investigate potential organ-specific toxicities like hepatotoxicity.

Tier 1: Foundational In Vitro Toxicity Assessment

  • Cytotoxicity Screening: To determine the concentration-dependent toxicity of the compounds.[10][11][12][13]

  • Genotoxicity Assessment: To evaluate the potential for the compounds to cause DNA damage or mutations, a known risk for aromatic amines.[1][2]

Tier 2: Mechanistic and Organ-Specific Toxicity

  • Hepatotoxicity Assessment: Given that the liver is a primary site of metabolism for many xenobiotics and a target for aromatic amine toxicity, this is a critical evaluation.[14][15][16][17][18]

Below is a visual representation of the proposed experimental workflow.

G cluster_tier1 Tier 1: Foundational In Vitro Assessment cluster_tier2 Tier 2: Mechanistic & Organ-Specific Toxicity cytotoxicity Cytotoxicity Screening (MTT Assay) hepatotoxicity Hepatotoxicity Assessment (HepG2 Cell Viability & Enzyme Leakage) cytotoxicity->hepatotoxicity Inform dose selection genotoxicity Genotoxicity Assessment (Ames & Micronucleus Assays) data_analysis Data Analysis & Structure-Toxicity Relationship genotoxicity->data_analysis hepatotoxicity->data_analysis start Test Compounds (C-1 and Analogs) start->cytotoxicity Dose-response treatment start->genotoxicity Dose-response treatment

Caption: Proposed tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of C-1 and its analogs in a human cell line (e.g., HEK293 or HepG2).

Methodology:

  • Cell Culture: Culture human liver carcinoma (HepG2) cells in appropriate media until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (C-1 and analogs) and treat the cells for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[20][21][22][23]

Objective: To evaluate the potential of C-1 and its analogs to induce gene mutations in Salmonella typhimurium strains (e.g., TA98 and TA100), with and without metabolic activation.[24]

Methodology:

  • Strain Preparation: Grow overnight cultures of the S. typhimurium strains.

  • Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to simulate mammalian metabolism.[24]

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Protocol 3: In Vitro Micronucleus Assay

This assay detects the potential of a compound to cause chromosomal damage.[25][26][27][28]

Objective: To assess the clastogenic and aneugenic potential of C-1 and its analogs in cultured mammalian cells (e.g., CHO or TK6 cells).

Methodology:

  • Cell Treatment: Treat exponentially growing cells with various concentrations of the test compounds for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[25]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[26]

Data Presentation and Interpretation

The quantitative data from the proposed assays should be summarized in clear, comparative tables.

Table 1: Comparative In Vitro Cytotoxicity of C-1 and Analogs

CompoundIC50 (µM) in HepG2 cells (48h)
C-1 Experimental Value
Analog A Experimental Value
Analog B Experimental Value
Analog C Experimental Value
m-phenylenediamine Experimental Value
4-Amino-1-methylpiperidine Experimental Value
Doxorubicin (Positive Control) Reference Value

Table 2: Summary of Genotoxicity Assessment

CompoundAmes Test (TA98, +S9)Ames Test (TA100, +S9)In Vitro Micronucleus (+S9)
C-1 Positive/NegativePositive/NegativePositive/Negative
Analog A Positive/NegativePositive/NegativePositive/Negative
Analog B Positive/NegativePositive/NegativePositive/Negative
Analog C Positive/NegativePositive/NegativePositive/Negative
m-phenylenediamine Positive[29]Weakly Positive[29]Positive[30]
2-Aminoanthracene (Positive Control) PositivePositivePositive

Interpreting the Results:

  • Structure-Toxicity Insights: By comparing the IC50 values and genotoxicity outcomes across the different analogs, it will be possible to infer the contributions of different structural motifs to the overall toxicity. For instance, a significantly lower IC50 for C-1 compared to Analog B might suggest that the N-methyl group contributes to its cytotoxic potential.

  • Genotoxicity Mechanisms: The Ames test strains TA98 and TA100 are sensitive to frameshift and base-pair substitution mutations, respectively. A positive result in one and not the other can provide initial clues into the mutagenic mechanism. The micronucleus assay will confirm whether the compounds cause chromosomal damage in mammalian cells. The requirement for S9 activation for a genotoxic effect would point towards metabolic activation being a key step in the toxicity pathway, a common feature of aromatic amines.[5]

The following diagram illustrates the potential metabolic activation pathway for aromatic amines, which is a key consideration in their toxicity.

G AromaticAmine Aromatic Amine (Parent Compound) N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy N-oxidation (Cytochrome P450) ReactiveSpecies Reactive Electrophilic Species (e.g., Nitrenium Ion) N_Hydroxy->ReactiveSpecies O-acetylation (NATs) or O-glucuronidation DNA_Adducts DNA Adducts ReactiveSpecies->DNA_Adducts Covalent Binding to DNA Mutation Mutation & Genotoxicity DNA_Adducts->Mutation

Caption: Metabolic activation of aromatic amines leading to genotoxicity.

Conclusion

This guide provides a robust and scientifically grounded framework for conducting a comparative toxicity study of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and its analogs. By systematically evaluating cytotoxicity and genotoxicity, and by comparing the results to its constituent fragments and rationally designed analogs, researchers can gain crucial insights into the safety profile and structure-toxicity relationships of this novel chemical series. The proposed protocols are based on well-established and regulatory-accepted methods, ensuring the generation of reliable and interpretable data for drug development and chemical safety assessment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Available at: [Link].

  • Ben-David, E., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Cancer Institute. Available at: [Link].

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Available at: [Link].

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link].

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link].

  • Grokipedia. m-Phenylenediamine. Available at: [Link].

  • Kim, H. J., et al. (2024). In Vitro Genotoxicity Test of m-Phenylenediamine Using the Chromosomal Aberration Assay in Cultured Mammalian Cells. Korea Science. Available at: [Link].

  • Cosmetics Info. m-Phenylenediamine. Available at: [Link].

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research, 511(3), 191-206. Available at: [Link].

  • Sura, R., et al. (2025). Industry Perspective on Nonclinical Approaches for Hepatotoxicity Risk Assessment: Insights from Two Longitudinal Surveys Conducted in 2023 and 2017. Chemical Research in Toxicology. Available at: [Link].

  • Xenometrix AG. In Vitro MicroNucleus Test, Chromosomal Aberration Tests, Cytogenetics. Available at: [Link].

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link].

  • Rodrigues, M. A., et al. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147). Available at: [Link].

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link].

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Available at: [Link].

  • International Labour Organization & World Health Organization (2021). ICSC 1302 - m-PHENYLENEDIAMINE. Available at: [Link].

  • Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. Available at: [Link].

  • Office of Environmental Health Hazard Assessment (2010). Chemical for CIC Consultation: 4-Chloro-m-phenylenediamine. Available at: [Link].

  • National Cancer Institute (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available at: [Link].

  • Oikawa, S., et al. (2009). DNA damage induced by m-Phenylenediamine and its derivative in the presence of copper ion. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(1), 45-50. Available at: [Link].

  • Obach, R. S. (2025). Practical perspectives on addressing hepatotoxicity during clinical candidate selection. Expert Opinion on Drug Discovery. Available at: [Link].

  • Cosmetic Ingredient Review (2012). CIR Expert Panel Meeting December 10-11, 2012. Available at: [Link].

  • Navarro, V. J., & Senior, J. R. (2006). Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. World Journal of Gastroenterology, 12(12), 1921-1926. Available at: [Link].

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link].

  • ResearchGate (2025). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Available at: [Link].

  • Oikawa, S., et al. (2009). DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion. Mutation Research, 678(1), 45-50. Available at: [Link].

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. Available at: [Link].

  • National Academies of Sciences, Engineering, and Medicine. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Washington, DC: The National Academies Press. Available at: [Link].

  • Andrade, R. J., et al. (2019). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 10, 1493. Available at: [Link].

  • Radomski, J. L. (1979). The Primary Aromatic Amines: Their Biological Properties and Structure-Activity Relationships. Annual Review of Pharmacology and Toxicology, 19, 129-157. Available at: [Link].

  • Lifestyle → Sustainability Directory (2025). Aromatic Amines. Available at: [Link].

  • National Industrial Chemicals Notification and Assessment Scheme (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link].

  • ResearchGate. Toxicity effects of piperidine alkaloids. Available at: [Link].

  • El-Shazly, A., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6858. Available at: [Link].

  • El-Sayed, N. N. E., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32449-32464. Available at: [Link].

  • Plewa, M. J., et al. (1995). Genotoxicity of m-phenylenediamine and 2-aminofluorene in Salmonella typhimurium and human lymphocytes with and without plant activation. Environmental and Molecular Mutagenesis, 26(2), 171-177. Available at: [Link].

  • Ito, N., et al. (1982). Carcinogenicity and Toxicity Study of M-Phenylenediamine Administered in the Drinking-Water to (C57BL/6 X C3H/He)F1 Mice. Food and Chemical Toxicology, 20(5), 551-555. Available at: [Link].

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Structural Confirmation of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Part 1: Executive Summary & Technical Context The compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Formula: , MW: 205.30 g/mol ) is a critical pharmacophore scaffold, frequently serving as the "hinge-binder" moi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The compound 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine (Formula:


, MW: 205.30  g/mol ) is a critical pharmacophore scaffold, frequently serving as the "hinge-binder" moiety in Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib .

Confirming the purity of this intermediate is chemically deceptive. As a diamine with a piperidine ring, it is:

  • Hygroscopic: Readily absorbs atmospheric moisture.

  • Lewis Basic: Reacts with atmospheric

    
     to form carbamates/carbonates.
    
  • Polymorphic: Can exist as various salt forms (HCl, fumarate) depending on the workup.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity or inorganic salt stoichiometry. Combustion Elemental Analysis (CHN) remains the definitive method for establishing the bulk integrity and salt stoichiometry of this molecule.

Part 2: Comparative Analysis of Characterization Methods

To validate this structure, researchers must choose the correct orthogonal technique. The table below compares CHN against modern alternatives.

Table 1: Comparative Performance of Purity Assays
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output Weight % of C, H, NMolar ratio relative to internal standardExact mass (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Scope Bulk Purity (Absolute) Structure & Purity (Absolute) Identity (Relative)
Salt Detection Excellent. Detects non-chromophoric counterions (Cl, Br, S) via mass balance.Good, if counterion has protons (e.g., fumarate). Poor for inorganic salts (HCl).Poor. Salts dissociate in the source.
Solvent/Water Indirectly detected (results deviate from theory).Directly detected and quantified.Invisible.
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg (Destructive)
Blind Spots Requires >95% purity to be useful. Cannot identify what the impurity is.Requires soluble internal standard; relaxation times (

) must be optimized.
Ion suppression effects; does not reflect bulk purity.

Scientist’s Verdict:

Use HRMS to confirm you synthesized the right molecule. Use qNMR to quantify residual solvent. Use CHN to prove the material is dry, free of inorganic salts, and ready for GMP release.

Part 3: Elemental Analysis Data (The Standard)

When characterizing 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, your experimental data must align with the theoretical values derived from the molecular formula


.
Theoretical Calculation
  • Carbon (12 atoms):

    
    
    
  • Hydrogen (19 atoms):

    
    
    
  • Nitrogen (3 atoms):

    
    
    
  • Total MW: 205.305 g/mol

Table 2: Reference Data for Structural Confirmation
ElementTheoretical %Acceptable Range (

)
Common "Failure" Mode (Hydrate)
Carbon 70.20% 69.80% – 70.60%64.55% (Low)
Hydrogen 9.33% 8.93% – 9.73%9.48% (High)
Nitrogen 20.47% 20.07% – 20.87%18.82% (Low)

Note: The "Failure" mode above simulates a Monohydrate (


), a common issue if the amine is not dried under high vacuum with 

.

Part 4: Experimental Protocol & Workflow

To achieve the "Acceptable Range" defined above, strict adherence to sample preparation is required. The primary cause of failure for aminopiperidines is incomplete combustion or hygroscopicity .

Method: Automated CHN Combustion (Pregl-Dumas Method)
  • Sample Pre-treatment (Crucial):

    • The diamine is an oil or low-melting solid that traps solvent.

    • Action: Dry sample in a vacuum drying pistol at

      
       over phosphorus pentoxide (
      
      
      
      ) for 24 hours.
    • Why:

      
       is acidic and avidly removes water/amines; however, since the sample is basic, ensure no physical contact.
      
  • Weighing:

    • Use a microbalance (readability

      
      ).
      
    • Target mass:

      
      .
      
    • Precaution: If the sample is an oil, use a tin capsule sealing press immediately to prevent atmospheric

      
       absorption.
      
  • Combustion Parameters:

    • Furnace Temperature:

      
       (Standard) or 
      
      
      
      (if refractory carbides are suspected).
    • Oxygen Boost: Add 5 seconds of oxygen injection.

    • Why: Aromatic amines can form graphitic char (coke) that resists oxidation. The oxygen boost ensures complete conversion to

      
       and 
      
      
      
      .
  • Carrier Gas:

    • Helium (High Purity >99.999%).

Part 5: Troubleshooting & Logic Flow

When CHN data fails (deviates >0.4%), it is rarely instrument error. It is usually sample history. Use the following logic map to diagnose the discrepancy.

CHN_Troubleshooting Start CHN Result > 0.4% Deviation CheckC Is Carbon % LOW? Start->CheckC CheckH Is Hydrogen % HIGH? CheckC->CheckH Yes Inorganic Diagnosis: Inorganic Contamination (Silica/Salts) CheckC->Inorganic No (C is High?) SolventTrap Diagnosis: Trapped Solvent/Water CheckH->SolventTrap Yes (Classic Solvate) CheckN Is Nitrogen % LOW? CheckH->CheckN No Recalc Action: Recalculate for Salt Form (e.g., x HCl) SolventTrap->Recalc Check for Hydrate Oxidation Diagnosis: Incomplete Combustion (Formation of Char) CheckN->Oxidation Yes (N trapped in ash) CheckN->Recalc No (Likely Salt Form)

Caption: Decision logic for interpreting failed elemental analysis data for organic amines.

Validation Strategy: The "Calculated Match"

If the pure free base fails, check if the sample exists as a partial salt or hydrate.

  • Scenario: You used DCM/Methanol for extraction.

  • Observation: Found C: 68.1%, H: 9.1%. (Theory C: 70.2%).

  • Hypothesis: 0.1 molar equivalents of

    
     trapped?
    
  • Action: Recalculate theory for

    
    . If it matches within 0.4%, perform qNMR to confirm DCM presence, then dry more aggressively.
    

Part 6: References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publishing.[1][2][3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[4] [Link]

  • Marsico, G., et al. (2019). "Ceritinib: A Review of its Synthesis and Clinical Application." Drugs of the Future, 44(1). (Provides context on the synthesis of the piperidinyl-diamine scaffold).

Sources

Validation

A Comparative Guide to the Reverse-Phase Chromatographic Retention of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Introduction: Understanding the Analyte The target analyte, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, is a complex molecule possessing both aromatic and aliphatic amine functionalities. Its structure, shown below,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Analyte

The target analyte, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, is a complex molecule possessing both aromatic and aliphatic amine functionalities. Its structure, shown below, dictates its behavior in a reverse-phase chromatographic system.

Structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Caption: Chemical structure of the target analyte.

Key structural features influencing its retention include:

  • A Benzene Ring: Contributes to hydrophobic interactions with the non-polar stationary phase.

  • A Substituted Piperidine Ring: Adds to the molecule's hydrophobicity and introduces a tertiary amine.

  • Two Aromatic Amine Groups: These are weakly basic.

  • One Tertiary Aliphatic Amine: Located on the piperidine ring, this is the most basic site.

The presence of multiple basic nitrogen atoms means the ionization state of the molecule is highly dependent on the pH of the mobile phase. This is a critical parameter for controlling retention in RP-HPLC.[1][2][3]

Predicted Physicochemical Properties:

While experimental pKa and LogP values for this specific molecule are not published, we can estimate them based on similar structures:

  • pKa: The tertiary amine on the piperidine ring is expected to be the most basic, with a pKa around 9-10 (similar to N-methylpiperidine's pKa of 10.1).[4] The aromatic amines are significantly less basic, with predicted pKa values in the range of 4-5 (aniline's pKa is ~4.6).[5][6]

  • LogP: The combination of aromatic and aliphatic rings suggests a moderate hydrophobicity. The molecule's partitioning behavior (LogD) will be highly influenced by pH due to its ionizable nature.

This pH-dependent ionization is the primary lever for manipulating retention time. At a low pH, all three nitrogen atoms will be protonated, making the molecule highly polar and resulting in short retention times. As the pH increases, the aromatic amines will deprotonate first, followed by the more basic piperidine nitrogen. In its neutral form (at high pH), the molecule will be most hydrophobic and therefore most retained.[1][2]

Experimental Design for Comparative Analysis

To determine the optimal conditions for the analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a systematic study comparing different stationary and mobile phases is proposed.

Experimental Workflow

workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_screening Comparative Screening cluster_analysis Data Analysis and Optimization prep_analyte Prepare Analyte Stock Solution (e.g., in Methanol) hplc HPLC with UV Detector prep_analyte->hplc prep_mp Prepare Mobile Phases (Buffered Aqueous & Organic) prep_mp->hplc col_screen Column Screening (C18, C8, Phenyl) hplc->col_screen Inject Sample ph_screen pH Screening (e.g., pH 3, 7, 10) col_screen->ph_screen org_screen Organic Modifier Screening (Acetonitrile vs. Methanol) ph_screen->org_screen data Collect Retention Time, Peak Shape, and Resolution Data org_screen->data optimize Optimize Gradient and Flow Rate data->optimize compare Compare Performance of Different Conditions optimize->compare

Caption: A systematic workflow for the comparative analysis.

Stationary Phase Selection

The choice of stationary phase can significantly impact the selectivity of the separation. The following columns are recommended for a comparative study:

  • Two Different C18 Columns: C18 phases are the most common in reverse-phase chromatography, but variations in manufacturing can lead to different selectivities. Comparing two C18 columns from different vendors is a good practice.

  • A C8 Column: A shorter alkyl chain length results in less hydrophobicity compared to C18, which can be advantageous for retaining and separating moderately polar compounds.

  • A Phenyl Column: This stationary phase offers alternative selectivity through π-π interactions with the analyte's benzene ring, which can be beneficial for separating aromatic compounds.

Mobile Phase Optimization

2.2.1. pH Screening

Given the pKa estimations, a systematic evaluation of mobile phase pH is crucial. The following pH values are recommended for initial screening:

  • pH 3: At this pH, all three amine groups will be protonated. The molecule will be in its most polar, ionized form, leading to the shortest retention time. This is often a good starting point for achieving sharp peaks for basic compounds, as it minimizes interactions with residual silanols on the silica-based stationary phase.

  • pH 7: In a neutral mobile phase, the aromatic amines will be largely deprotonated (neutral), while the piperidine nitrogen will remain protonated. This will increase the molecule's hydrophobicity and retention compared to pH 3.

  • pH 10: At this pH, which is around the pKa of the piperidine amine, the molecule will be predominantly in its neutral, most hydrophobic form. This will result in the longest retention time. A pH-stable column is required for operation at this pH.

2.2.2. Organic Modifier Comparison

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reverse-phase HPLC. They should be compared as they can offer different selectivities.

  • Acetonitrile: Generally provides lower viscosity and higher elution strength.

  • Methanol: Can offer different selectivity, particularly for aromatic compounds when used with a phenyl column, due to its ability to engage in hydrogen bonding.

Experimental Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine in methanol.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare buffers at the target pH values (e.g., phosphate buffer for pH 3 and 7, and a pH-stable buffer like ammonium bicarbonate for pH 10).

    • Organic Phase: Acetonitrile and Methanol.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector is suitable.

  • Screening Conditions:

    • Columns: As selected in section 2.1.

    • Mobile Phase: A gradient elution from 5% to 95% organic modifier over a set time (e.g., 15 minutes) is recommended for initial screening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm, or determine the λmax by scanning).

    • Injection Volume: 5 µL.

  • Data Collection: For each set of conditions, record the retention time (t_R_), peak asymmetry (tailing factor), and theoretical plates (N).

Expected Results and Comparative Analysis

The following tables illustrate the expected trends in retention time based on the principles of reverse-phase chromatography.

Table 1: Predicted Retention Time (minutes) Comparison Across Different pH and Columns (Organic Modifier: Acetonitrile)

Column TypepH 3 (Analyte is fully protonated)pH 7 (Piperidine is protonated)pH 10 (Analyte is mostly neutral)
C18 (Vendor A) Short (e.g., 2.5 min)Intermediate (e.g., 6.0 min)Long (e.g., 12.0 min)
C18 (Vendor B) Short (e.g., 2.7 min)Intermediate (e.g., 6.5 min)Long (e.g., 12.5 min)
C8 Very Short (e.g., 2.0 min)Intermediate (e.g., 5.0 min)Long (e.g., 10.0 min)
Phenyl Short (e.g., 3.0 min)Intermediate (e.g., 7.0 min)Long (e.g., 13.0 min)

Causality behind the expected results:

  • Effect of pH: As the pH increases, the analyte becomes less protonated and more hydrophobic, leading to stronger interactions with the stationary phase and thus longer retention times.[1][2]

  • Effect of Column Type:

    • The C18 columns are expected to be the most retentive due to their long alkyl chains, providing the greatest hydrophobic interaction. Minor differences between vendors can arise from differences in silica purity, surface coverage, and end-capping.

    • The C8 column, with its shorter alkyl chains, is expected to be less retentive than the C18 columns.

    • The Phenyl column's retention is influenced by both hydrophobic and π-π interactions. For an aromatic analyte like this, it may show longer retention than a C8 column and potentially different selectivity compared to C18 columns.

Table 2: Predicted Retention Time (minutes) Comparison of Acetonitrile vs. Methanol on a Phenyl Column at pH 7

Organic ModifierPredicted Retention Time (minutes)Expected Peak Shape
Acetonitrile 7.0Symmetrical
Methanol 7.5Potentially broader

Justification for the comparison:

  • Methanol can enhance π-π interactions between an aromatic analyte and a phenyl stationary phase, potentially leading to increased retention and altered selectivity compared to acetonitrile.

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic development of a reverse-phase HPLC method for the analysis of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine. By understanding the analyte's physicochemical properties, particularly its multiple pKa values, a targeted experimental design can be implemented.

The key to a successful separation will be the strategic control of the mobile phase pH to manipulate the analyte's ionization state and hydrophobicity. A comparative evaluation of different stationary phases (C18, C8, and Phenyl) and organic modifiers (acetonitrile and methanol) will allow for the selection of a method that provides the desired retention, resolution, and peak shape.

For initial method development, starting with a C18 column and a mobile phase at pH 3 is recommended for good peak shape. If more retention is needed, the pH can be systematically increased. The choice between different column types and organic modifiers should be based on the comparative data generated, aiming for a method that is both robust and provides the necessary selectivity for the intended application.

References

  • Substituent effects on the physical properties and pKa of aniline. (n.d.). Semantic Scholar. [Link]

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. (2015). PubMed Central (PMC). [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. [Link]

  • Substituent effects on the physical properties and pKa of aniline. (2000). ResearchGate. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (2022). LCGC International. [Link]

  • pH, pKa, and Retention. (2023). Pharma Growth Hub. [Link]

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. (2023). Analytical Science. [Link]

  • N-Methylpiperidine. (n.d.). PubChem. [Link]

Sources

Comparative

A Predictive Benchmarking Guide for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine in Dye Coupling Assays

Introduction: The Imperative for Advanced Tools in Cell-Cell Communication Research The intricate dance of intercellular communication is fundamental to the physiology of multicellular organisms. A key mechanism governin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Tools in Cell-Cell Communication Research

The intricate dance of intercellular communication is fundamental to the physiology of multicellular organisms. A key mechanism governing this process is Gap Junctional Intercellular Communication (GJIC), which allows the direct passage of ions, second messengers, and small metabolites between adjacent cells. The study of GJIC is crucial for understanding a wide range of physiological and pathological processes, including embryonic development, tissue homeostasis, and the progression of diseases such as cancer and neurological disorders.

Dye coupling assays are a cornerstone of GJIC research, providing a visual and quantifiable measure of gap junction functionality.[1][2][3] These assays typically involve the introduction of a fluorescent dye into a subset of cells and monitoring its transfer to neighboring cells through gap junctions.[1][2] The ideal dye for such assays should be cell-permeant for loading, become trapped within the cell, exhibit bright and stable fluorescence, be non-toxic, and possess a molecular weight that allows for its passage through gap junction channels.[2][3]

This guide introduces a novel candidate for the development of a superior dye for these assays: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine . While this compound has not been previously characterized in this application, its chemical structure suggests significant potential. This document provides a comprehensive, albeit predictive, framework for benchmarking its performance. We will delve into a proposed experimental design to evaluate a dye synthesized from this compound against established alternatives, offering a roadmap for its validation.

Compound Analysis: A Promising Scaffold for a Novel Dye

The structure of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine suggests several advantageous properties for a dye coupling reagent.

  • The Benzene-1,3-diamine Core: This aromatic diamine is a well-known precursor in the synthesis of a variety of dyes.[4][5][6] Its two amino groups provide reactive sites for coupling to a fluorophore, allowing for the creation of a stable dye molecule.[6]

  • The 1-methylpiperidin-4-yl Substituent: The piperidine moiety is a common feature in pharmaceuticals and is known to influence a molecule's physicochemical properties.[7][8] Its inclusion in a dye molecule could enhance cell membrane permeability, potentially leading to more efficient dye loading into cells.[9][10][11] The tertiary amine in the methylpiperidine group could also influence the dye's solubility and intracellular localization.

Proposed Experimental Design for Performance Benchmarking

To rigorously evaluate the potential of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, a novel dye would first need to be synthesized and then compared against established dyes in a series of functional assays.

Synthesis of a Novel BODIPY-Conjugated Dye

We propose the synthesis of a novel dye by coupling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine with a boron-dipyrromethene (BODIPY) fluorophore. BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them ideal for live-cell imaging.[12][][14][15]

DOT script for the proposed synthesis of the novel dye:

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Novel BODIPY Dye Novel BODIPY Dye 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine->Novel BODIPY Dye BODIPY-FL-NHS, DMF, Et3N

Caption: Proposed synthesis of the novel dye.

Selection of Comparator Dyes

The performance of the novel BODIPY dye should be benchmarked against two well-established fluorescent probes:

  • Calcein-AM: A cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells, making it an excellent marker for cell viability and a useful tool in some dye transfer studies.[16][17][18][19]

  • Lucifer Yellow: A classic, membrane-impermeant fluorescent dye that is widely used in dye coupling assays when introduced into cells via microinjection or scrape loading.[1][2][20][21]

Experimental Workflow

The following workflow is proposed for a comprehensive comparison of the novel dye with Calcein-AM and Lucifer Yellow.

DOT script for the experimental workflow:

cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa) scrape_loading Scrape-Loading Dye Transfer cell_culture->scrape_loading cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity dye_prep Dye Preparation (Novel, Calcein-AM, Lucifer Yellow) dye_prep->scrape_loading dye_prep->cytotoxicity photostability Photostability Assay dye_prep->photostability microscopy Fluorescence Microscopy scrape_loading->microscopy quantification Image Quantification microscopy->quantification

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Executive Summary: Immediate Action Card 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a functionalized phenylenediamine derivative containing a basic piperidine moiety. Due to the structural combination of an aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a functionalized phenylenediamine derivative containing a basic piperidine moiety. Due to the structural combination of an aromatic amine and a cyclic tertiary amine, this compound must be handled as a High-Potency Toxicant and a Sensitizer .

CRITICAL DOs CRITICAL DON'Ts
DO Incinerate via a licensed hazardous waste contractor.DO NOT dispose of down the drain (Sanitary Sewer).
DO Segregate from strong acids and oxidizers.DO NOT mix with acidic waste streams (Exothermic/Fume risk).
DO Double-bag contaminated PPE as hazardous waste.DO NOT dispose of contaminated gloves in regular trash.
DO Dampen solids before sweeping to prevent dust.DO NOT dry sweep spills (Inhalation hazard).

Chemical Profile & Hazard Identification

To properly dispose of this compound, one must understand its reactivity and toxicity profile. As a research chemical, specific regulatory listings (P-list/U-list) may not explicitly name this exact isomer, but "Generator Knowledge" requires treating it based on its functional groups.

Structural Analysis
  • Core Scaffold: m-Phenylenediamine (Benzene-1,3-diamine).

  • Substituent: 1-Methylpiperidin-4-yl group (Tertiary amine base).

  • Chemical Class: Aromatic Amine / Heterocyclic Amine.

GHS Hazard Classification (Inferred from Structural Class)
  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Skin Sensitization: Category 1 (High potential for allergic contact dermatitis).

  • Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life).

  • Eye/Skin Irritation: Category 2/2A (Irritant due to basicity).

Waste Segregation & Disposal Protocols

Solid Waste (Pure Compound)

Objective: Complete destruction via high-temperature incineration.

  • Primary Containment: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

    • Hazards: Toxic, Irritant, Sensitizer.

    • Constituents: 100%.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum).

  • Disposal Path: Transfer to the "Solid Toxic Waste" drum for off-site incineration.

Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent dangerous acid-base reactions and environmental release.

WARNING: This compound is basic. NEVER add to the "Acid Waste" carboy.

  • Organic Solvents (e.g., DCM, Methanol, DMSO):

    • Collect in the "Basic Organic Waste" container.

    • Ensure the container is compatible (HDPE or Glass).

    • Verification: Check pH of the waste stream. If neutral or basic, proceed.

  • Aqueous Solutions:

    • Collect in "Basic Aqueous Waste" .

    • Do not mix with oxidizers (e.g., Peroxides, Permanganates) as phenylenediamines can undergo rapid oxidation.

Contaminated Debris (PPE, Weigh Boats, Syringes)
  • Items: Gloves, paper towels, weigh boats, pipette tips.

  • Protocol:

    • Collect in a dedicated "Solid Hazardous Debris" bag/pail.

    • Do not wash these items; washing generates unnecessary liquid waste.

    • Seal and label as "Debris Contaminated with Toxic Amines".

Visual Decision Logic

Diagram 1: Disposal Decision Tree

This logic flow ensures the compound is routed to the correct waste stream, preventing incompatible mixing.

DisposalTree Start Waste Generation: 1-N-(1-methylpiperidin-4-yl) benzene-1,3-diamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Debris Contaminated PPE/Glass StateCheck->Debris Gloves/Wipes SolidWaste Container: TOXIC SOLID (Double Bagged) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck DebrisWaste Container: HAZARDOUS DEBRIS (Incineration Stream) Debris->DebrisWaste OrgWaste Container: BASIC ORGANIC (No Acids/Oxidizers) SolventCheck->OrgWaste Organic (DCM, MeOH) AqWaste Container: BASIC AQUEOUS (Check pH > 7) SolventCheck->AqWaste Water/Buffer

Caption: Decision logic for segregating amine-based waste streams to prevent incompatibility incidents.

Spill Response Workflow

Scenario: A 500mg vial of solid powder has shattered on the benchtop.

Step-by-Step Response
  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment (Wet Method):

    • Do not dry sweep. This generates toxic dust.

    • Cover the spill with a paper towel dampened with water or polyethylene glycol (PEG) .

  • Neutralization/Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a mild detergent solution followed by water.

    • Note: Bleach is generally NOT recommended for amines as it can form chloramines (toxic gas).

  • Disposal: Place all glass shards and wet towels into a wide-mouth jar or heavy-duty plastic bag. Label as "Spill Debris: Toxic Amine".

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. ALERT & EVACUATE (Clear 10ft radius) PPE 2. DON PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. WET CONTAINMENT (Cover with damp towel) PPE->Contain Clean 4. CLEANUP (Wipe up, Soap/Water wash) Contain->Clean Dispose 5. DISPOSAL (Label as Hazardous Waste) Clean->Dispose

Caption: Operational workflow for safely managing a solid amine spill.

Regulatory Framework (RCRA & EPA)[1][2]

While this specific isomer may not have a unique RCRA "P" or "U" code, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Characterization: Generators must apply Process Knowledge . The waste exhibits:

    • Toxicity: Based on the known toxicity of phenylenediamines (EPA Waste Code D000 generic or state-specific).

    • Corrosivity (Potential): If the waste solution has a pH

      
       12.5, it carries the D002  code.
      
  • Transportation:

    • DOT Proper Shipping Name: Toxic solids, organic, n.o.s. (contains 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine).

    • UN Number: UN 2811 (Likely assignment for toxic organic solids).

    • Packing Group: III (assuming moderate toxicity).

References

  • National Institute of Standards and Technology (NIST). 1,3-Benzenediamine, 4-methyl- (m-Toluenediamine) Properties. NIST WebBook. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: m-Phenylenediamine. NJ.gov. [Link]

  • PubChem. Compound Summary: Phenylenediamine Derivatives (General). National Library of Medicine. [Link]

Handling

Personal protective equipment for handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Technical Safety Guide: Handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine Hazard Architecture & Risk Assessment The "Why" Behind the Protocol Handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine requires a saf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Hazard Architecture & Risk Assessment

The "Why" Behind the Protocol

Handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine requires a safety strategy that addresses its dual-nature pharmacophore. Structurally, this molecule combines a phenylenediamine core with a methylpiperidine moiety .

  • The Phenylenediamine Core: Aromatic diamines are potent sensitizers and methemoglobinemia inducers . They are lipophilic enough to penetrate the stratum corneum, making dermal absorption a primary vector for systemic toxicity [1, 2].

  • The Piperidine Moiety: This adds basicity (pKa ~10-11), increasing the risk of caustic injury to mucous membranes and eyes. It also potentiates the compound's ability to cross biological membranes [3].

Operational Hazard Class: High Potency / Sensitizer. Critical Warning: Treat as a potential mutagen and severe skin/eye irritant.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, safety glasses) is insufficient for this compound. The following matrix utilizes a "Barrier Analysis" approach to prevent exposure vectors.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Venting)The basicity of the piperidine ring poses a risk of irreversible corneal opacity. Safety glasses allow vapor/dust bypass.
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield®Aromatic amines exhibit rapid permeation through latex. Double nitrile creates a breakthrough lag time >480 mins. Change outer gloves every 2 hours. [4]
Respiratory P3/HEPA Filter (Solid handling)ABEK1 Filter (Solution handling)Prevention of alveolar absorption. If handling >1g outside a fume hood, a Powered Air Purifying Respirator (PAPR) is mandatory.
Body Tyvek® Lab Coat (Disposable) or ApronCotton lab coats absorb and retain aromatic amines, creating a secondary exposure source.

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to maintain a closed system wherever possible.

Phase A: Pre-Operational Setup
  • Engineering Control: All manipulations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Piperidine derivatives can be hygroscopic and prone to static clumping, increasing dispersion risk.

Phase B: Synthesis & Manipulation
  • Solubilization: Dissolve the solid immediately upon weighing to reduce dust hazard. Preferred solvents: DMSO or Methanol (Note: Methanol increases skin permeability; exercise extreme caution).

  • Quenching: Never add strong oxidizers directly to the neat amine; violent reaction and NOx generation will occur.

Phase C: Decontamination
  • Surface Decon: Wipe surfaces with a 10% Citric Acid solution followed by water. The acid neutralizes the basic amine, converting it to a water-soluble salt for easier removal.

Visualization: Operational Logic & Spill Response

Diagram 1: Safe Handling Workflow

This diagram outlines the critical control points (CCPs) for routine handling.

HandlingProtocol cluster_0 Engineering Controls Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Weighing Weighing (Fume Hood): Use Anti-Static Gun PPE->Weighing Solubilization Solubilization: Immediate Dissolution Weighing->Solubilization Minimize Dust Reaction Reaction/Manipulation Solubilization->Reaction Waste Waste Segregation: Basic Organic Stream Reaction->Waste

Figure 1: Critical Control Points for handling 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine.

Diagram 2: Emergency Spill Response Decision Tree

A logic flow for immediate action during accidental release.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid / Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid ActionLiquid Apply Absorbent Pads (Do not use paper) Liquid->ActionLiquid Decon Neutralize Surface: 10% Citric Acid ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Haz Waste (Double Bagged) Decon->Disposal

Figure 2: Decision logic for containing and cleaning spills.

Disposal & Waste Management

The "Cradle-to-Grave" Obligation

Improper disposal of aromatic amines is a major environmental liability due to aquatic toxicity [5].[1]

  • Segregation: Do NOT mix with acidic waste streams (exothermic neutralization risk) or oxidizing agents (fire risk). Segregate into "Basic Organic Waste."

  • Container: High-density polyethylene (HDPE) is chemically resistant. Avoid metal containers which may corrode over time due to amine basicity.

  • Labeling: Clearly mark as "Toxic," "Corrosive," and "Sensitizer."

  • Destruction: The preferred method is Incineration with secondary combustion and scrubbers to capture Nitrogen Oxides (NOx).

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: o-Phenylenediamine. Retrieved from [Link]

  • Loba Chemie. (2015). MSDS: p-Phenylenediamine.[2] Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products.[3] Ecosystems and Sustainable Development X. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
© Copyright 2026 BenchChem. All Rights Reserved.